molecular formula C11H18N2O B129024 4-[2-(Dimethylamino)ethoxy]benzylamine CAS No. 20059-73-8

4-[2-(Dimethylamino)ethoxy]benzylamine

货号: B129024
CAS 编号: 20059-73-8
分子量: 194.27 g/mol
InChI 键: OBHPRQNPNGQGCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-(Dimethylamino)ethoxy]benzylamine, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPRQNPNGQGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173870
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20059-73-8
Record name 4-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20059-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020059738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[2-(dimethylamino)ethoxy]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS 20059-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS registry number 20059-73-8, is an aromatic amine of significant interest in the pharmaceutical industry.[1] Structurally, it is characterized by a benzylamine (B48309) core substituted at the para position with a 2-(dimethylamino)ethoxy group.[1] Its primary and most notable application is serving as a crucial intermediate in the synthesis of Itopride (B38515) Hydrochloride, a gastroprokinetic agent used in the management of dyspepsia and other gastrointestinal disorders.[1][2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, intended for professionals in research and drug development.

Physicochemical Properties

This compound is typically a colorless oily liquid.[1] It is sensitive to oxidation and should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2–8 °C.[1][4][5]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 20059-73-8[4][5]
Molecular Formula C₁₁H₁₈N₂O[1][4][5]
Molecular Weight 194.27 g/mol [1][4][5]
Boiling Point 120–123 °C at 0.3 Torr; 304.967 °C at 760 mmHg[1][4][5]
Density 1.021 g/cm³[1][5]
pKa 9.29 ± 0.10 (Predicted)[1][4][5]
Flash Point 138.245 °C[5]
Refractive Index 1.532[5]
Solubility Slightly soluble in Chloroform and Methanol[4][6]
Appearance Colorless oily liquid[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data Summary

TechniqueData HighlightsSource
Mass Spectrometry (MS) ESI+ mode: m/z 195.1 [M+H]⁺. Fragmented ions at m/z 178.1 (loss of NH₂) and 121.0 (benzyl moiety).[1]
¹H NMR Spectral data is available for this compound.[7]
¹³C NMR Spectral data is available for this compound.[7]
Infrared (IR) Spectroscopy Spectral data is available for this compound.[7]

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the production of Itopride. Several synthetic routes have been described in the literature, primarily in patents.

Experimental Protocol 1: Synthesis via Hofmann Rearrangement

This method involves the reaction of 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by a Hofmann rearrangement.[1]

  • Step 1: Etherification: React 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride in the presence of a suitable base to form 4-[2-(dimethylamino)ethoxy]benzeneacetamide.

  • Step 2: Hofmann Rearrangement: Treat the resulting amide with an alkaline solution of sodium hypochlorite. The amide is converted to the corresponding amine, yielding this compound.[1]

Experimental Protocol 2: Reductive Amination of an Aldehyde

This protocol involves the conversion of an aldehyde to an oxime, followed by reduction.

  • Step 1: Oximation: 4-[2-(Dimethylamino)ethoxy]benzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form 4-[2-(dimethylamino)ethoxy]benzaldoxime.[8]

  • Step 2: Reduction: The resulting oxime is then reduced to the target benzylamine.[8] A common reducing agent for this step is hydrogen gas in the presence of a catalyst like Raney Nickel.[8] However, this method has safety concerns due to the flammability of Raney Nickel and the use of high-pressure hydrogen.[9][10]

Experimental Protocol 3: Reduction of a Nitrile

This method provides an alternative route starting from the corresponding benzonitrile.

  • Starting Material: 4-[2-(Dimethylamino)ethoxy]benzonitrile (B110316).[9]

  • Procedure:

    • Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.[9]

    • Add 0.23 g (0.92 mmol) of copper(II) sulfate-5 hydrate (B1144303) (as a 2 mol aqueous solution).[9]

    • Slowly add 1.74 g (45.94 mmol) of sodium borohydride.[9]

    • Reflux the mixture for 20 hours.[9]

    • After cooling to room temperature, extract the product with ethyl acetate.[9]

    • Dry the organic phase with anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain the final product.[9] This method reported a yield of 80%.[9]

cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis Start Starting Materials Intermediate Key Intermediate Start->Intermediate Reaction Step(s) Product 4-[2-(Dimethylamino)ethoxy] benzylamine Intermediate->Product Final Step Crude Crude Product Product->Crude Purified Pure Product Crude->Purified Purification (e.g., Distillation) Analysis Spectroscopic Analysis (NMR, MS, IR) Purified->Analysis Characterization

Caption: General experimental workflow for synthesis and purification.

Biological Activity and Applications

The predominant application of this compound is as a key intermediate in the synthesis of Itopride Hydrochloride.[1][3] Itopride is a prokinetic agent that enhances gastrointestinal motility and is used for the treatment of functional dyspepsia and other gastrointestinal conditions.[1][2] The unique structural features of this compound, specifically the combination of the ethoxy and dimethylamino groups, are integral to the biological activity of the final drug product.[2]

Beyond its role in Itopride synthesis, this compound is also utilized in pharmaceutical research for the development of other novel drug candidates.[2][5] Its structure makes it a versatile building block for creating a variety of organic compounds with potential therapeutic applications.[5]

Compound 4-[2-(Dimethylamino)ethoxy] benzylamine Intermediate Key Pharmaceutical Intermediate Compound->Intermediate is a API Itopride Hydrochloride (Active Pharmaceutical Ingredient) Intermediate->API is used to synthesize Drug Gastroprokinetic Drug API->Drug is the active component of Application Treatment of Gastrointestinal Disorders Drug->Application is used for

Caption: Logical relationship of the compound to its primary application.

Safety and Handling

This compound is classified as an irritant and can cause burns.[11] It is harmful if swallowed or in contact with skin.[11]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical splash goggles, protective gloves, and suitable protective clothing to prevent skin exposure.[11] All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[11]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11]

  • Spills: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[11] Prevent the chemical from entering the environment.[11]

Start 4-Hydroxybenzaldehyde or 4-Hydroxybenzonitrile Intermediate1 4-[2-(Dimethylamino)ethoxy]benzaldehyde or 4-[2-(Dimethylamino)ethoxy]benzonitrile Start->Intermediate1 Etherification with 2-(Dimethylamino)ethyl chloride TargetCompound 4-[2-(Dimethylamino)ethoxy] benzylamine Intermediate1->TargetCompound Reduction Amidation N-{4-[2-(Dimethylamino)ethoxy]benzyl} -3,4-dimethoxybenzamide (Itopride) TargetCompound->Amidation Amidation with 3,4-Dimethoxybenzoyl chloride Final Itopride Hydrochloride Amidation->Final Salt Formation with HCl

Caption: Signaling pathway for the synthesis of Itopride Hydrochloride.

References

A Technical Guide to p-[2-(dimethylamino)ethoxy]benzylamine: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-[2-(dimethylamino)ethoxy]benzylamine (CAS No. 20059-73-8), a critical intermediate in pharmaceutical manufacturing. The guide details its chemical structure, physicochemical properties, established synthesis protocols, and its primary application in the development of prokinetic agents.

Chemical Identity and Structure

p-[2-(dimethylamino)ethoxy]benzylamine is an aromatic amine characterized by a benzylamine (B48309) core substituted at the para position with a 2-(dimethylamino)ethoxy group.[1] This structure is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]

  • IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine[1][3]

  • CAS Number: 20059-73-8[3][4][5]

  • Molecular Formula: C₁₁H₁₈N₂O[1][3][4]

  • Canonical SMILES: CN(C)CCOC1=CC=C(C=C1)CN[1][3]

  • InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N[1][3][5]

Caption: Chemical structure of p-[2-(dimethylamino)ethoxy]benzylamine.

Physicochemical and Safety Data

The compound is a colorless oily liquid that is sensitive to oxidation and requires storage under an inert atmosphere.[1] Key properties and safety information are summarized below.

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 194.27 g/mol [3][4]
Boiling Point 120-123 °C at 0.3 Torr [1][6]
Density 1.021 ± 0.06 g/cm³ [1][6]
pKa 9.29 ± 0.10 [1][6]
LogP 0.860 (estimated) [6]

| Solubility | Slightly soluble in Chloroform and Methanol |[6] |

Table 2: Hazard Identification

GHS Hazard Code Description Source
H302 Harmful if swallowed [3]
H314 Causes severe skin burns and eye damage [3]
H318 Causes serious eye damage [3]

| H412 | Harmful to aquatic life with long lasting effects | |

Storage Conditions: Store under inert gas (nitrogen or Argon) at 2–8 °C.[6]

Role in Drug Development: The Itopride (B38515) Intermediate

The primary application of p-[2-(dimethylamino)ethoxy]benzylamine is its role as a key intermediate in the synthesis of Itopride Hydrochloride.[4][7] Itopride is a gastroprokinetic agent used to treat functional dyspepsia and other gastrointestinal motility disorders.[1][6][8]

Itopride functions through a dual mechanism of action: it is both a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[8] This combined action increases acetylcholine (B1216132) levels, enhancing gastrointestinal motility.[8] The use of p-[2-(dimethylamino)ethoxy]benzylamine as a starting material provides a pre-formed, essential part of the final Itopride molecule, streamlining the manufacturing process.

Itopride_Synthesis_Role Intermediate p-[2-(dimethylamino)ethoxy]benzylamine Process Amidation Reaction Intermediate->Process Reagent 3,4-dimethoxybenzoyl chloride Reagent->Process Product Itopride Process->Product Forms final API

Caption: Role as a key intermediate in the synthesis of Itopride.

Manufacturing and Synthesis Protocols

Several synthetic routes for p-[2-(dimethylamino)ethoxy]benzylamine have been developed to achieve high yield and purity for industrial-scale production. These methods often aim to be cost-effective and environmentally safe by avoiding hazardous reagents like Raney nickel where possible.[9][10]

Table 3: Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Advantages Reported Yield Source
Hofmann Rearrangement 4-hydroxybenzeneacetamide, 2-dimethylaminoethylchloride, NaOCl Mild aqueous conditions, scalable High [1]
Nitrile Reduction 4-hydroxybenzonitrile (B152051), 2-(dimethylamino)ethyl chloride, NaBH₄, CuSO₄·5H₂O One-pot esterification and reduction 85–90% [1]
Direct Alkylation 4-fluorobenzylamine (B26447), 2-(dimethylamino)ethanol, NaH Simple process, high conversion ~80% [1][10]

| Reductive Amination | 4-(2-dimethylaminoethoxy)benzaldehyde, Hydroxylamine HCl, Zinc powder | Avoids high-pressure hydrogenation | 84.7% |[6] |

This protocol is based on the direct alkylation of 4-fluorobenzylamine with 2-(dimethylamino)ethanol.[9][10]

Materials:

  • 4-fluorobenzylamine

  • 2-(dimethylamino)ethanol

  • 60% Sodium hydride (NaH)

  • Dichloromethane

  • Magnesium sulfate (B86663) anhydrous

Procedure:

  • Slowly add 2.54 g (63.43 mmol) of 60% sodium hydride to 6.63 g (74.37 mmol) of 2-(dimethylamino)ethanol at 0°C.

  • After the addition is complete, raise the reactor temperature to 130-140°C and stir for 1 hour.

  • Slowly add 5.48 g (43.79 mmol) of 4-fluorobenzylamine to the mixture.

  • Maintain stirring at 130-140°C for 5 hours to complete the reaction.

  • After cooling, extract the product with dichloromethane.

  • Dry the organic phase with magnesium sulfate anhydrous.

  • Remove the solvent by vacuum concentration to yield the final product.

This two-step process involves an initial etherification followed by reduction.[10]

Materials:

  • 4-hydroxybenzonitrile

  • Acetone (B3395972)

  • Potassium carbonate (K₂CO₃)

  • 2-(dimethylamino)ethyl chloride hydrochloride

  • Sodium borohydride (B1222165) (NaBH₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethanol

Procedure: Step A: Synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile

  • Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone.

  • Add 34.8 g (251.8 mmol) of potassium carbonate and reflux the mixture for 1 hour.

  • Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride and continue refluxing for 8 hours.

  • Cool the reaction mixture to room temperature and remove acetone via vacuum concentration.

  • Extract the residue with dichloromethane, dry with magnesium sulfate, and concentrate to obtain the nitrile intermediate (Yield: 97%).[1][10]

Step B: Reduction to 4-[2-(dimethylamino)ethoxy]benzylamine

  • Reduce the intermediate ester using 3.0–5.0 equivalents of sodium borohydride and 0.05–0.2 equivalents of copper(II) sulfate pentahydrate in ethanol.[1]

  • Reflux the reaction mixture for 15–25 hours.[1]

  • Upon completion, perform an appropriate workup, including extraction with ethyl acetate, to isolate the final amine product.[1]

Synthesis_Workflow Start1 4-hydroxybenzonitrile Process1 Etherification Start1->Process1 Start2 2-(dimethylamino)ethyl chloride Start2->Process1 Intermediate 4-[2-(dimethylamino)ethoxy]benzonitrile Process1->Intermediate Reagents: K₂CO₃, Acetone Yield: 97% Process2 Reduction FinalProduct p-[2-(dimethylamino)ethoxy]benzylamine Process2->FinalProduct Reagents: NaBH₄, CuSO₄·5H₂O Yield: 85-90% Intermediate->Process2

Caption: Synthesis workflow starting from 4-hydroxybenzonitrile.

References

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature review reveals a notable scarcity of dedicated research on the specific molecule 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine. The majority of available information is found within patent literature, where it is often described as a key intermediate in the synthesis of more complex pharmaceutical compounds, rather than a therapeutic agent in its own right. This guide synthesizes the available information, focusing on its synthesis, potential applications as derived from patent claims, and its structural relationship to other compounds.

Plausible Synthetic Pathway:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction A 4-Cyanophenol C 4-(2-(Dimethylamino)ethoxy)benzonitrile A->C + Base B 2-(Dimethylamino)ethyl chloride B->C D 4-(2-(Dimethylamino)ethoxy)benzonitrile E 2-[4-(Aminomethyl)phenoxy]-N,N-dimethylethanamine D->E + Reducing Agent (e.g., LiAlH4 or H2/Catalyst) G A 2-[4-(Aminomethyl)phenoxy]-A,N-dimethylethanamine C Amide (or Sulfonamide) Coupling A->C B Heterocyclic Carboxylic Acid (or Sulfonyl Chloride) B->C D Novel Kinase Inhibitor Candidate C->D

The Unseen Potential: 4-[2-(Dimethylamino)ethoxy]benzylamine in the Drug Discovery Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Primarily recognized as a crucial synthetic intermediate in the production of the gastroprokinetic agent Itopride, 4-[2-(Dimethylamino)ethoxy]benzylamine is a molecule with a nascent but intriguing pharmacological profile. While its role as a building block for a successful therapeutic has been well-established, emerging data suggests that this benzylamine (B48309) derivative possesses intrinsic biological activities that warrant further investigation. This technical guide delves into the known attributes of this compound, presenting its physicochemical properties, established synthetic routes, and, most importantly, its potential as a modulator of key biological targets. By compiling available quantitative data, outlining detailed experimental protocols for its synthesis and potential biological evaluation, and visualizing its putative signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in exploring the untapped therapeutic potential of this compound and its derivatives.

Introduction

This compound, a substituted benzylamine, has largely existed in the scientific literature within the context of pharmaceutical manufacturing. Its principal application is as a key starting material in the synthesis of Itopride, a widely used prokinetic agent for the treatment of functional dyspepsia and other gastrointestinal motility disorders.[1] However, a closer examination of its structure suggests the potential for interactions with various biological targets. The presence of a benzylamine moiety, a common pharmacophore, and a flexible dimethylaminoethoxy side chain, hints at a broader pharmacological scope than its current application suggests. Recent, albeit limited, data has begun to shed light on these potential activities, positioning this compound as a compound of interest for further drug discovery efforts. This guide will synthesize the available information to provide a thorough understanding of this molecule's role and potential in the pharmaceutical sciences.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 20059-73-8[2]
Molecular Formula C₁₁H₁₈N₂O[2]
Molecular Weight 194.27 g/mol [2]
Appearance Colorless oil[3]
Boiling Point 120-123 °C at 0.3 Torr[2]
Density 1.021 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.29 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[2]

Synthesis and Manufacturing

The synthesis of this compound is well-documented in patent literature, reflecting its importance as a pharmaceutical intermediate. Several synthetic routes have been developed to produce this compound in high yield and purity.

Synthesis from 4-Hydroxybenzonitrile (B152051)

One common method involves the etherification of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride, followed by the reduction of the nitrile group to a primary amine.

Experimental Protocol:

  • Step 1: Etherification: To a solution of 4-hydroxybenzonitrile in a suitable solvent such as acetone, add a base like potassium carbonate. The mixture is heated to reflux, and 2-(dimethylamino)ethyl chloride is added dropwise. The reaction is monitored until completion. The resulting 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) is then isolated.

  • Step 2: Reduction: The intermediate nitrile is dissolved in a solvent like ethanol. A reducing agent, such as sodium borohydride (B1222165) in the presence of a catalyst like copper(II) sulfate, is added portion-wise. The reaction mixture is refluxed, and upon completion, the final product, this compound, is isolated and purified.

Synthesis from 4-Fluorobenzylamine (B26447)

Another patented method utilizes the nucleophilic aromatic substitution of 4-fluorobenzylamine with the sodium salt of 2-(dimethylamino)ethanol.

Experimental Protocol:

  • 2-(dimethylamino)ethanol is treated with a strong base like sodium hydride at 0°C to form the corresponding alkoxide.

  • The temperature is then raised, and 4-fluorobenzylamine is added slowly. The reaction mixture is heated for several hours.

  • After the reaction is complete, the product is extracted with an organic solvent and purified to yield this compound.

Biological Activity and Potential Therapeutic Roles

While primarily known as a synthetic precursor, this compound exhibits intrinsic biological activity. The available data, though limited, points towards its potential as a modulator of monoamine oxidase B (MAO-B) and serotonin (B10506) 5-HT4 receptors.

Quantitative Biological Data

The following table summarizes the reported in vitro activities of this compound. It is important to note that the primary sources for this data could not be definitively located in the public domain; the values are reported from a secondary commercial source.

TargetActivity TypeValueSource
Monoamine Oxidase B (MAO-B) IC₅₀12.3 ± 1.2 µMBenchchem
Serotonin 5-HT4 Receptor EC₅₀0.78 ± 0.09 µMBenchchem
Potential Therapeutic Indications
  • Neurodegenerative Diseases: The inhibitory activity against MAO-B suggests a potential therapeutic role in neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibitors are an established treatment modality.

  • Gastrointestinal Disorders: The agonistic activity at the 5-HT4 receptor, a key target for prokinetic agents, indicates that the compound itself may possess motility-enhancing properties, similar to its derivative, Itopride.

Putative Signaling Pathways

Based on its observed biological activities, the potential signaling pathways for this compound can be inferred.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters.

MAO_B_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine_vesicle->Synaptic_Dopamine Release MAO_B MAO-B Metabolites Inactive Metabolites MAO_B->Metabolites D_Receptor Dopamine Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Compound This compound Compound->MAO_B Inhibits Synaptic_Dopamine->MAO_B Uptake & Degradation Synaptic_Dopamine->D_Receptor Binds

Caption: Putative mechanism of MAO-B inhibition by this compound.

5-HT4 Receptor Agonism

The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.

Caption: Proposed signaling pathway for 5-HT4 receptor agonism by this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of this compound. It is important to reiterate that the specific protocols used to generate the quantitative data in Table 2 are not publicly available.

MAO-B Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.

  • Materials: Recombinant human MAO-B, a suitable substrate (e.g., tyramine (B21549) or benzylamine), a fluorescent probe sensitive to H₂O₂, assay buffer, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the MAO-B enzyme to each well.

    • Add the test compound dilutions to the respective wells and incubate.

    • Initiate the reaction by adding the substrate and the fluorescent probe.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition at each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

5-HT4 Receptor Agonist Assay (cAMP Measurement)

This assay measures the accumulation of intracellular cAMP in cells expressing the 5-HT4 receptor following compound stimulation.

  • Materials: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells), cell culture medium, a cAMP assay kit (e.g., HTRF, FRET, or luminescence-based), and a microplate reader.

  • Procedure:

    • Plate the 5-HT4 receptor-expressing cells in a 96-well plate and culture overnight.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the compound dilutions and incubate.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Safety and Handling

According to the available Material Safety Data Sheets (MSDS), this compound is classified as a corrosive substance.[4] It can cause burns to the eyes, skin, and respiratory tract.[4] The compound is harmful if swallowed or absorbed through the skin.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound, while established as a vital pharmaceutical intermediate, possesses a pharmacological profile that is worthy of independent exploration. Its dual activity as a moderate MAO-B inhibitor and a potent 5-HT4 receptor agonist suggests that it could serve as a lead compound for the development of novel therapeutics for neurodegenerative and gastrointestinal disorders.

Future research should focus on several key areas:

  • Primary Source Verification: A concerted effort to locate the primary research that generated the existing quantitative biological data is crucial for validating these findings.

  • In-depth Pharmacological Profiling: A comprehensive in vitro and in vivo characterization of the compound's activity at MAO-B and 5-HT4 receptors, as well as screening against a broader panel of targets, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Evaluation: A thorough assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is essential for its further development.

References

4-[2-(Dimethylamino)ethoxy]benzylamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 20059-73-8), a pivotal intermediate in the pharmaceutical industry. The document details its chemical properties, various synthetic routes with experimental protocols, and its critical role in the synthesis of the gastroprokinetic agent, Itopride.

Introduction

This compound is an aromatic amine that serves as a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzylamine (B48309) core with a dimethylaminoethoxy side chain, makes it a versatile building block in organic synthesis. The primary and most significant application of this compound is its role as a key intermediate in the manufacturing of Itopride Hydrochloride. Itopride is a widely used prokinetic agent for treating gastrointestinal disorders like functional dyspepsia and delayed gastric emptying. The purity and quality of this compound are therefore critical for the efficacy and safety of the final drug product. This compound is also identified as a known impurity of Itopride.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and reaction optimization.

PropertyValueReference
CAS Number 20059-73-8
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
IUPAC Name This compound
Synonyms p-[2-(Dimethylamino)ethoxy]benzylamine, Itopride Impurity 3
Appearance Colourless Oil
Boiling Point 120-123 °C (at 0.3 Torr)
Density 1.021 ± 0.06 g/cm³ (Predicted)
pKa 9.29 ± 0.10 (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C

Synthesis of this compound

Several synthetic routes have been established for the production of this compound. The choice of method often depends on factors like starting material availability, desired purity, and scalability. The most common pathways include reductive amination, nucleophilic substitution, and nitrile reduction.

G cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Nucleophilic Substitution cluster_route3 Route 3: Nitrile Reduction A1 4-(2-Dimethylaminoethoxy)benzaldehyde C1 4-[2-(Dimethylamino)ethoxy]benzaldoxime A1->C1 Acetic Acid B1 Hydroxylamine (B1172632) HCl B1->C1 D1 This compound C1->D1 Zinc Powder A2 4-Fluorobenzylamine (B26447) C2 This compound A2->C2 B2 2-(Dimethylamino)ethanol B2->C2 Strong Base (e.g., NaH) A3 4-Hydroxybenzonitrile (B152051) C3 4-[2-(Dimethylamino)ethoxy]benzonitrile A3->C3 B3 2-(Dimethylamino)ethyl chloride B3->C3 D3 This compound C3->D3 Reduction (e.g., NaBH4/CuSO4 or H2/Raney Ni)

Synthetic Routes to this compound.

Route 1: Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

This common route involves the formation of an oxime from the corresponding aldehyde, followed by reduction to the benzylamine.

Experimental Protocol:

  • Oxime Formation: 27 kg of 80% acetic acid is charged into a reactor, followed by 5.3 kg of hydroxylamine hydrochloride. The mixture is cooled to 0-5 °C. A solution of 13.5 kg of 4-(2-dimethylaminoethoxy)benzaldehyde in acetic acid is then added while maintaining the temperature at 0-5 °C for at least 2 hours.

  • Reduction: Upon completion of the oxime formation, 10.8 kg of powdered zinc is added in portions, ensuring the temperature does not exceed 50 °C.

  • Work-up and Extraction: The reaction mixture is stirred and then heated to 65-70 °C for at least 2 hours. After completion, the mixture is distilled to a thick residue. 20.3 kg of deionized water is added, and the mixture is cooled. 30% ammonia (B1221849) (54 kg) is added to adjust the pH to above 9.5. The product is extracted with dichloromethane (B109758) (40.5 kg).

  • Isolation: The combined organic phases are distilled to remove the solvent, yielding an oily residue. This residue is dissolved in sec-butanol and N,N-dimethylformamide to give a solution containing 11.5 kg of the final product.

  • Yield: 84.7%

Route 2: Nucleophilic Aromatic Substitution

This method involves the direct substitution of a leaving group on the benzylamine ring with the alkoxide of 2-(dimethylamino)ethanol.

Experimental Protocol:

  • Alkoxide Formation: A strong base, such as sodium hydride (1.1 to 2.0 equivalents), is used to deprotonate 2-(dimethylamino)ethanol (1.2 to 5.0 equivalents) to form the corresponding sodium alkoxide.

  • Substitution Reaction: 4-fluorobenzylamine (1.0 equivalent) is then reacted with the prepared alkoxide. The nucleophilic aromatic substitution typically requires elevated temperatures (e.g., 130-140°C) to proceed efficiently.

Route 3: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

This pathway involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.

Experimental Protocol:

  • Etherification: 4-hydroxybenzonitrile (1.0 equivalent) is reacted with 2-(dimethylamino)ethyl chloride (1.2 to 1.8 equivalents) to form 4-[2-(dimethylamino)ethoxy]benzonitrile.

  • Nitrile Reduction: The resulting benzonitrile (B105546) is dissolved in ethanol. Copper(II) sulfate-5 hydrate (B1144303) (catalyst) is added, followed by the slow addition of sodium borohydride. The mixture is refluxed for 20 hours.

  • Isolation: After cooling, the product is extracted with ethyl acetate, dried, and concentrated under reduced pressure to yield the desired benzylamine.

  • Yield: 80%

Role in the Synthesis of Itopride

This compound is the penultimate intermediate in the most common synthetic pathway to Itopride. The final step is an amidation reaction.

Protocol for Itopride Synthesis: The benzylamine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This reaction forms the amide bond, yielding Itopride. The Itopride free base is then typically converted to its hydrochloride salt for improved stability and solubility.

G start 4-Hydroxybenzaldehyde inter1 4-[2-(Dimethylamino)ethoxy]benzaldehyde start->inter1 Etherification inter2 This compound (Key Intermediate) inter1->inter2 Reductive Amination itopride_base Itopride (Free Base) inter2->itopride_base Amidation with 3,4-Dimethoxybenzoyl chloride itopride_hcl Itopride Hydrochloride (API) itopride_base->itopride_hcl Salt Formation (HCl) Itopride_MoA cluster_Itopride Itopride cluster_Neuron Cholinergic Neuron cluster_Synapse Synaptic Cleft I Itopride D2 Dopamine D2 Receptor I->D2 Antagonizes (Blocks Inhibition) AChE Acetylcholinesterase (AChE) I->AChE Inhibits ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh Dopamine Dopamine Dopamine->D2 Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown ACh->AChE M3 Muscarinic M3 Receptor ACh->M3 Stimulates Effect Increased GI Motility & Gastric Emptying M3->Effect

The Biological Landscape of 4-[2-(Dimethylamino)ethoxy]benzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Dimethylamino)ethoxy]benzylamine serves as a pivotal scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of the gastroprokinetic agent, Itopride.[1][2][3][4] The inherent biological activities of derivatives stemming from this core structure are of significant interest, primarily revolving around the modulation of gastrointestinal motility and neurotransmitter systems. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their pharmacological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Core Biological Activities and Derivatives

The biological activities of this compound derivatives are predominantly centered on two key pharmacological targets: dopamine (B1211576) D2 receptors and acetylcholinesterase (AChE). The most extensively studied derivative is Itopride, which exhibits a dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. This dual action synergistically enhances gastrointestinal motility.

Beyond its role in gastrointestinal disorders, the this compound scaffold has been explored for other therapeutic applications. For instance, a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives have been synthesized and evaluated for their potential as inhibitors of Entamoeba histolytica.[5][6]

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for key derivatives. The data for Itopride is well-established, while data for other derivatives remains less reported in publicly accessible literature.

Derivative NameTargetAssay TypeActivity (IC50/Ki)OrganismReference
ItoprideDopamine D2 ReceptorReceptor Binding AssayKi: ~58 nM (for D2R)Human[7]
ItoprideAcetylcholinesterase (AChE)Enzyme Inhibition AssayModerate Inhibition-[8]
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazideEntamoeba histolyticaIn vitro growth inhibitionPotent activity reportedE. histolytica[5][6]

Mechanism of Action: The Itopride Example

Itopride's prokinetic effects are a direct result of its dual pharmacological action. By antagonizing dopamine D2 receptors in the gastrointestinal tract, it mitigates the inhibitory effects of dopamine on acetylcholine (B1216132) release. Concurrently, by inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. The elevated acetylcholine then enhances gastrointestinal smooth muscle contractility and accelerates gastric emptying.

Itopride_Mechanism Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes Dopamine Dopamine Dopamine->D2R Activates ACh_levels Increased ACh Levels ACh_release->ACh_levels GI_motility Increased Gastrointestinal Motility ACh_levels->GI_motility Promotes ACh_breakdown->ACh_levels Reduces

Itopride's dual mechanism of action.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for the key experiments.

Synthesis of this compound Derivatives

The synthesis of derivatives typically starts from 4-hydroxybenzaldehyde (B117250) or a related precursor. The following diagram outlines a general synthetic workflow for producing the core intermediate and a subsequent derivative, Itopride.

Synthesis_Workflow cluster_reagents start 4-Hydroxybenzaldehyde intermediate1 4-[2-(Dimethylamino)ethoxy]benzaldehyde start->intermediate1 Etherification intermediate2 This compound intermediate1->intermediate2 Reductive Amination final_product Itopride intermediate2->final_product Amidation reagent1 2-(Dimethylamino)ethyl chloride, K2CO3, DMF reagent2 1. Hydroxylamine-HCl 2. Reduction (e.g., H2/Raney Ni) reagent3 3,4-Dimethoxybenzoyl chloride, Triethylamine, CH2Cl2

General synthetic workflow for Itopride.

A general procedure for the synthesis of this compound from 4-(2-(dimethylamino)ethoxy)benzenecarboxaldehyde involves the following steps:

  • To a reactor, add 80% acetic acid followed by hydroxylamine (B1172632) hydrochloride and cool the mixture to 0-5 °C.

  • Add a solution of 4-(2-dimethylaminoethoxy)benzaldehyde in acetic acid to the cooled mixture and maintain the temperature for at least 2 hours.

  • Upon reaction completion, add powdered zinc in batches, controlling the temperature to not exceed 50°C.

  • Extract the reaction mixture with an aqueous solution of 30% ammonia.

  • Separate the organic phase and perform a second extraction of the aqueous phase with dichloromethane.

  • Combine the organic phases and remove the solvent by distillation to obtain an oily residue.

  • Dissolve the residue in sec-butanol and N,N-dimethylformamide to yield a solution of 4-(2-dimethylaminoethoxy)benzylamine.[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and a positive control (e.g., physostigmine) at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Add the test compound solutions to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of the derivatives for the dopamine D2 receptor.[10][11]

Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [³H]-spiperone) that has a high affinity for the D2 receptor. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is determined.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-spiperone (radioligand)

  • Unlabeled spiperone (B1681076) or another high-affinity D2 antagonist (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Test compounds (derivatives)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, incubate the cell membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound.

  • Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values.[10][11]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of pharmacologically active compounds, particularly those targeting the gastrointestinal system. The dual-action profile of Itopride as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor highlights the potential of this chemical class. While research into other derivatives has shown promise in areas such as antimicrobial activity, a comprehensive exploration of the structure-activity relationships for a broader range of biological targets is still needed. Future research should focus on synthesizing and screening a wider array of derivatives to uncover novel therapeutic applications and to further elucidate the pharmacophoric requirements for activity at various biological targets. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

An In-depth Technical Guide to the Synthesis of Itopride: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride (B38515), a prokinetic agent with a dual mechanism of action, is widely used in the treatment of gastrointestinal motility disorders. Its synthesis has been approached through various routes, each with distinct advantages and challenges. This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for Itopride. Detailed experimental protocols, comparative data on reaction yields and purity, and visualizations of the synthesis and its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

Introduction to Itopride

Itopride hydrochloride is a gastroprokinetic agent effective in the management of functional dyspepsia and other gastrointestinal conditions.[1][2] Its therapeutic efficacy stems from a unique dual mechanism of action: it acts as both a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][3] By blocking D2 receptors, Itopride mitigates the inhibitory effect of dopamine on gastrointestinal motility.[1][2] Simultaneously, by inhibiting AChE, it prevents the breakdown of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and peristalsis.[1][4] This synergistic action leads to enhanced gastric emptying and improved gastroduodenal coordination.[3]

Key Starting Materials and Synthetic Pathways

The synthesis of Itopride can be broadly categorized into two primary strategies, distinguished by the stage at which the dimethylaminoethoxy side chain is introduced. The selection of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

The core chemical structure of Itopride, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, highlights the key precursors required for its assembly: a substituted benzylamine (B48309) component and a 3,4-dimethoxybenzoyl moiety.

The principal starting materials that have been reported for the synthesis of Itopride include:

  • 4-Hydroxybenzaldehyde (B117250)

  • 4-(Aminomethyl)phenol (p-hydroxybenzylamine)

  • 3,4-Dimethoxybenzoic acid

  • 2-(Dimethylamino)ethanol

  • 2-Dimethylaminoethyl chloride

Two main synthetic routes have been established:

  • Route 1: Commences with the etherification of 4-hydroxybenzaldehyde with a 2-dimethylaminoethyl halide, followed by conversion of the aldehyde to a benzylamine, and subsequent amidation.

  • Route 2: Begins with the amidation of 4-(aminomethyl)phenol with a 3,4-dimethoxybenzoyl derivative, followed by the etherification of the phenolic hydroxyl group.

Below is a detailed exploration of these pathways, including experimental protocols and comparative data.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data extracted from various sources for the key steps in the synthesis of Itopride and its intermediates. This allows for a comparative assessment of the different methodologies.

Table 1: Synthesis of Key Intermediates

IntermediateStarting Material(s)Reagents and ConditionsYield (%)Purity (%)Reference(s)
4-[2-(Dimethylamino)ethoxy]benzaldehyde 4-Hydroxybenzaldehyde, N,N-Dimethyl-2-chloroethylamineK₂CO₃, 80°C, 2 hours--[5]
p-Hydroxybenzylamine p-HydroxybenzaldehydeMethanolic ammonia (B1221849) (13-15%), Raney Nickel, H₂ (5Kg/cm²), 25-28°C, 15-20 hours80-8595-98[6]
3,4-Dimethoxybenzoyl chloride 3,4-Dimethoxybenzoic acidThionyl chloride, Toluene (B28343), DMF, 50-55°C, 2 hours~98-[6]
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide p-Hydroxybenzylamine, 3,4-Dimethoxybenzoyl chlorideTriethylamine (B128534), Dichloromethane (B109758), 15-20°C95-9794-96[7]
4-[2-(Dimethylamino)ethoxy]benzylamine 4-[2-(Dimethylamino)ethoxy]benzaldehydeHydroxylamine (B1172632) HCl, Ammonium (B1175870) formate (B1220265), 10% Pd/C, Methanol (B129727)82.496.7[8]
This compound 4-Fluorobenzylamine, 2-(Dimethylamino)ethanolSodium hydride, 130-140°C, 5 hours91-[9]

Table 2: Final Synthesis and Salt Formation of Itopride

ProductStarting Material(s)Reagents and ConditionsYield (%)Purity (%)Reference(s)
Itopride N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide, 2-Dimethylaminoethyl chlorideK₂CO₃, THF, 60-65°C, 10-12 hours--[7]
Itopride N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide, 2-Dimethylaminoethyl chlorideKOH, TBAB, Toluene, 95-100°C, 3 hours81.696-98[5]
Itopride This compound, 3,4-Dimethoxybenzoyl chlorideTriethylamine, Dichloromethane, Ice bath to reflux, 2 hours--[8]
Itopride Hydrochloride ItoprideHCl-Ethanol, 0°C85.3-[8]
Itopride Hydrochloride ItoprideIsopropyl alcohol, 15% IPA-HCl, 45-50°C9399[10]

Experimental Protocols

Route 1: Synthesis via this compound Intermediate

This pathway introduces the side chain at an early stage.

Step 1a: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

  • Materials: 4-hydroxybenzaldehyde, N,N-dimethyl-2-chloroethylamine, potassium carbonate (K₂CO₃).

  • Procedure: A mixture of 4-hydroxybenzaldehyde and K₂CO₃ is heated to 80°C. N,N-dimethyl-2-chloroethylamine is then added, and the reaction is maintained for 2 hours.[5]

Step 1b: Synthesis of this compound

  • Materials: 4-[2-(dimethylamino)ethoxy]benzaldehyde, hydroxylamine hydrochloride, ammonium formate, 10% Palladium on carbon (Pd/C), methanol.

  • Procedure: 125 g of 4-(2-dimethylaminoethoxy)benzaldehyde and 45 g of hydroxylamine hydrochloride are refluxed in methanol for 1 hour. After cooling, under a nitrogen atmosphere, 122 g of ammonium formate and 5 g of 10% Pd/C are added. The reaction mixture is stirred for 6 hours, after which the catalyst is filtered off. The solvent is evaporated under reduced pressure. The residue is extracted with dichloromethane and water. The organic layer is concentrated to yield 4-(2-dimethylaminoethoxy)benzylamine as an oil.[8]

Step 1c: Synthesis of Itopride (Amidation)

  • Materials: this compound, 3,4-dimethoxybenzoyl chloride, triethylamine, dichloromethane.

  • Procedure: 120 g of this compound is dissolved in 300 ml of dichloromethane, and 70 g of triethylamine is added. The mixture is cooled in an ice bath, and a solution of 104 g of 3,4-dimethoxybenzoyl chloride in dichloromethane is added dropwise. After the addition is complete, the reaction is brought to reflux and maintained for 2 hours to yield Itopride.[8]

Route 2: Synthesis via N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide Intermediate

This alternative route performs the amidation step prior to the introduction of the dimethylaminoethoxy side chain.

Step 2a: Synthesis of 3,4-Dimethoxybenzoyl chloride

  • Materials: 3,4-dimethoxybenzoic acid, thionyl chloride, toluene, N,N-dimethylformamide (DMF).

  • Procedure: To a suspension of 3,4-dimethoxybenzoic acid (78 g) in toluene (312 ml) is added DMF (3 ml). The mixture is heated to 40°C, and thionyl chloride (38 ml) is added over 30 minutes. The reaction temperature is then raised to 50-55°C and maintained for 2 hours. The solvent is distilled off completely to yield the product.[6]

Step 2b: Synthesis of N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

  • Materials: p-Hydroxybenzylamine, 3,4-dimethoxybenzoyl chloride, triethylamine, dichloromethane.

  • Procedure: p-Hydroxybenzylamine (50 g) and triethylamine (56.6 ml) are dissolved in dichloromethane (750 ml) and cooled to 15°C. A solution of 3,4-dimethoxybenzoyl chloride (81.5 g) in dichloromethane (100 ml) is added over 30-45 minutes, maintaining the temperature between 15-20°C. The reaction is stirred for an additional 30-45 minutes. The dichloromethane is then distilled off under vacuum. The residue is triturated with water, filtered, and dried.[5]

Step 2c: Synthesis of Itopride (Etherification)

  • Materials: N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-dimethylaminoethyl chloride, potassium hydroxide (B78521) (KOH), tetrabutylammonium (B224687) bromide (TBAB), toluene.

  • Procedure: A mixture of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide (50 g), potassium hydroxide (19.5 g in 10 ml of water), and TBAB (3 g) in toluene (300 ml) is prepared. 2-Dimethylaminoethyl chloride (24.3 g) is added with stirring. The reaction mixture is heated to 95-100°C and maintained for 3 hours. After completion, water is added, and the layers are separated. The organic layer is washed with water and then processed to isolate Itopride.[5]

Final Step: Synthesis of Itopride Hydrochloride
  • Materials: Itopride, anhydrous ethanol (B145695), hydrochloric acid-ethanol solution.

  • Procedure: 100 g of Itopride is dissolved in 400 ml of anhydrous ethanol with heating. A 30% solution of hydrogen chloride in ethanol is added until the pH of the system reaches 3. White crystals of Itopride hydrochloride precipitate out. The mixture is cooled to 0°C, filtered, washed, and dried.[8]

Mandatory Visualizations

Signaling Pathway of Itopride

Itopride exerts its prokinetic effects through a dual mechanism of action. It acts as an antagonist at dopamine D2 receptors and as an inhibitor of acetylcholinesterase (AChE).

Itopride_Mechanism_of_Action Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Inhibition of Acetylcholine Release D2R->ACh_release Leads to ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Causes Dopamine Dopamine Dopamine->D2R Activates Increased_ACh Increased Acetylcholine Concentration ACh_release->Increased_ACh Prevents ACh_breakdown->Increased_ACh Prevents ACh Acetylcholine (ACh) ACh->ACh_breakdown Substrate GI_motility Increased GI Motility & Gastric Emptying Increased_ACh->GI_motility Promotes

Caption: Mechanism of action of Itopride.

Synthetic Pathway for Itopride (Route 2)

The following diagram illustrates the key transformations in the synthesis of Itopride starting from 4-(aminomethyl)phenol.

Itopride_Synthesis_Route2 start1 4-(Aminomethyl)phenol intermediate N-(4-Hydroxybenzyl)-3,4- dimethoxybenzamide start1->intermediate Amidation start2 3,4-Dimethoxybenzoyl chloride start2->intermediate product Itopride intermediate->product Etherification reagent 2-Dimethylaminoethyl chloride reagent->product final_product Itopride Hydrochloride product->final_product Salt Formation (HCl)

Caption: Synthetic route for Itopride via N-(4-hydroxybenzyl) intermediate.

Experimental Workflow for HPLC Analysis of Itopride

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and concentration of Itopride and its intermediates.

HPLC_Workflow prep_sample Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (e.g., Buffer:Acetonitrile) hplc_system HPLC System prep_mobile->hplc_system hplc_system->injection separation Separation on C18 Column injection->separation Mobile Phase Flow detection UV Detection (e.g., 220 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis result Report Purity/Concentration analysis->result

References

4-[2-(Dimethylamino)ethoxy]benzylamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 20059-73-8), a key chemical intermediate in pharmaceutical synthesis. It consolidates critical safety data, physicochemical properties, and detailed experimental protocols to support its safe handling and application in research and development.

Chemical Identification

This section provides the fundamental identifiers for this compound.

IdentifierValue
IUPAC Name 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine[1]
CAS Number 20059-73-8[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₈N₂O[1][2][4][5]
Molecular Weight 194.27 g/mol [1][2][4][5]
Synonyms 4-[2-(Dimethylamino)ethoxy]benzenemethanamine, p-[2-(Dimethylamino)ethoxy]benzylamine, Itopride Impurity 3[2][4][6][7][8]
EINECS 243-491-9[2][3]

Physicochemical Properties

The compound is a colorless oily liquid under standard conditions.[1][7] Its key physical and chemical properties are summarized below.

PropertyValue
Appearance Colorless Oil[1][7][9]
Boiling Point 120-123 °C at 0.3 Torr[1][4][9] 304.967 °C at 760 mmHg[2]
Density 1.021 g/cm³[1][2]
Flash Point 138.245 °C[2]
pKa 9.29 ± 0.10 (Predicted)[1][2]
Refractive Index 1.532[2]
Vapor Pressure 0.000845 mmHg at 25°C[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[4][9]

Hazard Identification and Classification

This chemical is classified as hazardous. It is harmful if swallowed, causes severe skin and eye burns, and is harmful to aquatic life with long-lasting effects.[3][10] The signal word is "Danger".[5][10]

Hazard ClassificationCodeDescription
GHS Hazard Statements H302Harmful if swallowed[5][10][11]
H314Causes severe skin burns and eye damage[5][10][11]
H318Causes serious eye damage[10]
H412Harmful to aquatic life with long lasting effects[5][10][11]
Risk Phrases (EU) R21/22Harmful in contact with skin and if swallowed[12]
R34Causes burns[12]
Hazard Class Acute Tox. 4 OralAcute Toxicity (Oral), Category 4[5][11]
Skin Corr. 1BSkin Corrosion, Sub-category 1B[5][11]
Eye Dam. 1Serious Eye Damage, Category 1[5][11]
Aquatic Chronic 3Chronic Aquatic Toxicity, Category 3[5][11]

Safety and Handling

Proper safety protocols are mandatory when handling this compound due to its corrosive and toxic nature.

First Aid Measures

Immediate medical attention is required in case of exposure.[12]

Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[10][12]
Skin Contact Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12]
Eye Contact Get medical aid immediately. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]
Ingestion Do not induce vomiting. Get immediate medical aid. If swallowed, rinse mouth with water.[10][12]
Handling and Storage

Handling : Use only in a chemical fume hood.[12] Do not breathe dust, mist, or vapor, and avoid contact with eyes, skin, or clothing.[12] Do not eat, drink, or smoke when using this product.[3][10]

Storage : Store in a cool, dry place in a tightly closed container.[12] The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent oxidation.[1][2][4] This material is stored in a corrosives area.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

Protection TypeSpecification
Eye/Face Protection Wear chemical splash goggles or tightly fitting safety goggles.[10][12]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[10][12]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Follow OSHA respirator regulations.[12]
Engineering Controls Facilities must be equipped with an eyewash station and a safety shower. Use adequate ventilation to keep airborne concentrations low.[12]

Applications in Drug Development

This compound is primarily recognized as a crucial intermediate in the synthesis of Itopride Hydrochloride.[1][4] Itopride is a gastroprokinetic agent used for the treatment of functional dyspepsia and other gastrointestinal disorders by enhancing motility.[1][8] The compound's structure is a building block for creating more complex molecules, making it valuable in pharmaceutical research for developing novel drugs.[2][8]

G cluster_0 Synthesis Pathway A This compound (Intermediate) C Itopride (Active Pharmaceutical Ingredient) A->C Amidation B 3,4-Dimethoxybenzoyl chloride B->C

Caption: Role as a key intermediate in the synthesis of Itopride.

Experimental Protocols: Synthesis Methodologies

Several synthetic routes for this compound have been documented. The following protocols are based on published methods.

Method 1: From 4-Hydroxybenzonitrile (B152051)

This is a two-step process involving etherification followed by reduction.[13]

Step 1: Etherification of 4-Hydroxybenzonitrile

  • Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone (B3395972).

  • Add 34.8 g (251.8 mmol) of potassium hydroxide (B78521) to the solution.

  • Reflux and stir the mixture for 1 hour.

  • Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reactant mixture.

  • Continue refluxing and stirring for an additional 8 hours.

  • After cooling to room temperature, remove the acetone via decompression and concentration.

  • Extract the residue with 300 ml of dichloromethane, dry with anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) (Yield: 97%).[14]

Step 2: Reduction of the Nitrile Intermediate

  • Dissolve 2 g (10.5 mmol) of the 4-[2-(dimethylamino)ethoxy]benzonitrile intermediate in 30 ml of ethanol.

  • Add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate (from a 2 mol aqueous solution).

  • Slowly add 1.74 g (45.94 mmol) of sodium borohydride.

  • Reflux and stir the mixture for 20 hours.

  • Cool the reactant to room temperature, extract with ethyl acetate, and dry with anhydrous magnesium sulfate.

  • Obtain the final product, this compound, by decompression and concentration (Yield: 80%).[13]

G A 4-Hydroxybenzonitrile + 2-(Dimethylamino)ethyl chloride B 4-[2-(Dimethylamino)ethoxy]benzonitrile (Intermediate) A->B Etherification (KOH, Acetone) C This compound (Final Product) B->C Reduction (NaBH4, CuSO4) G A 4-Fluorobenzylamine + 2-(Dimethylamino)ethanol B Reaction Mixture A->B Add NaH at 0°C C This compound (Final Product) B->C Heat at 130-140°C for 5 hours

References

Beyond the Gut: A Technical Guide to the Therapeutic Potential of the Microbiome in Extra-intestinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, is increasingly recognized for its profound influence on health and disease that extends far beyond the confines of the gut. Dysbiosis, an imbalance in this microbial community, is implicated in a wide array of extra-intestinal disorders, opening up novel therapeutic avenues. This technical guide provides an in-depth exploration of the potential therapeutic applications of the gut microbiome in neurodegenerative, cardiovascular, metabolic, autoimmune, and oncologic diseases. It offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key research methodologies, and a summary of quantitative data from pivotal preclinical and clinical studies.

Neurodegenerative Disorders: The Microbiota-Gut-Brain Axis

The intricate bidirectional communication between the gut and the brain, known as the microbiota-gut-brain axis, plays a crucial role in neurological health. Alterations in the gut microbiota have been linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] Microbial metabolites, including short-chain fatty acids (SCFAs), can modulate neuroinflammation and blood-brain barrier integrity, influencing disease progression.[4]

Key Signaling Pathways

The gut microbiota influences brain function through several interconnected pathways. Microbial metabolites can directly and indirectly signal to the central nervous system. For instance, SCFAs can cross the blood-brain barrier and influence microglial activation and function. Furthermore, the gut microbiota can modulate the production of neurotransmitters, such as serotonin (B10506) and dopamine, and their precursors.[5][6] The vagus nerve also serves as a direct conduit for communication between the gut and the brain.

Microbiota_Gut_Brain_Axis cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_brain Brain Gut Microbiota Gut Microbiota Enteroendocrine Cells Enteroendocrine Cells Gut Microbiota->Enteroendocrine Cells Stimulation Immune Cells Immune Cells Gut Microbiota->Immune Cells Modulation SCFAs Short-Chain Fatty Acids Gut Microbiota->SCFAs Production Tryptophan Metabolites Tryptophan Metabolites Gut Microbiota->Tryptophan Metabolites Metabolism Dietary Fibers Dietary Fibers Dietary Fibers->Gut Microbiota Fermentation Tryptophan Tryptophan Tryptophan->Gut Microbiota Metabolism Neurotransmitters Neurotransmitters Enteroendocrine Cells->Neurotransmitters Cytokines Cytokines Immune Cells->Cytokines Blood-Brain Barrier Blood-Brain Barrier SCFAs->Blood-Brain Barrier Crosses Microglia Microglia SCFAs->Microglia Direct Effect Tryptophan Metabolites->Blood-Brain Barrier Crosses Cytokines->Blood-Brain Barrier Influence Neurons Neurons Neurotransmitters->Neurons Vagus Nerve/ Systemic Circulation Blood-Brain Barrier->Microglia Modulates Microglia->Neurons Neuroinflammation

Figure 1: The Microbiota-Gut-Brain Axis Signaling Pathways.
Therapeutic Approaches and Clinical Evidence

Modulating the gut microbiota through probiotics, prebiotics, and fecal microbiota transplantation (FMT) is being explored as a therapeutic strategy for neurodegenerative diseases. Preclinical studies in mouse models of Alzheimer's disease have shown that FMT and probiotic supplementation can improve cognitive function, reduce neuroinflammation, and decrease amyloid-β plaque deposition.[1][2] Clinical trials investigating the effects of probiotics on depression and anxiety, which often co-occur with neurodegenerative disorders, have shown promising results in reducing symptoms.[7][8][9][10]

Table 1: Clinical Trials of Microbiome Interventions in Neurological and Psychiatric Disorders

Study/ReferenceDiseaseInterventionSample SizeKey Outcomes
Meta-analysis[7]Depression & AnxietyProbiotics1401Significant reduction in depression (SMD: -0.96) and anxiety (SMD: -0.59) symptoms.
Meta-analysis[8]Depression & AnxietyProbiotics1401Probiotics demonstrated a significant reduction in depression and a moderate reduction in anxiety symptoms.
JAMA Psychiatry[9]Major Depressive Disorder14-strain probiotic blend49Greater improvements in depression and anxiety scores compared to placebo from week four onwards.
Meta-analysis[10]Depression & AnxietyProbiotics1108Supplementation with probiotics reduced depression and anxiety symptoms.

Cardiovascular Disease: A Gut-Heart Connection

A growing body of evidence links the gut microbiome to cardiovascular health. Dysbiosis can contribute to the development of atherosclerosis, hypertension, and heart failure.[11][12][13] Microbial metabolites, particularly trimethylamine (B31210) N-oxide (TMAO), have emerged as key players in this process.

Key Signaling Pathways

Dietary components rich in choline (B1196258) and L-carnitine, such as red meat and eggs, are metabolized by gut bacteria into trimethylamine (TMA). TMA is then absorbed and converted in the liver to TMAO.[10][14][15][16][17] Elevated levels of TMAO are associated with an increased risk of cardiovascular events.[18][19] TMAO is thought to promote atherosclerosis by altering cholesterol metabolism and increasing inflammation in the blood vessels.

TMAO_Pathway cluster_diet Dietary Intake cluster_gut Gut cluster_liver Liver cluster_vasculature Vasculature Choline/L-carnitine Choline/L-carnitine Gut Microbiota Gut Microbiota Choline/L-carnitine->Gut Microbiota Metabolism TMA Trimethylamine Gut Microbiota->TMA FMO3 Flavin monooxygenase 3 TMA->FMO3 Hepatic Oxidation TMAO Trimethylamine N-oxide FMO3->TMAO Atherosclerosis Atherosclerosis TMAO->Atherosclerosis Promotes

Figure 2: The TMAO Production Pathway.
Therapeutic Approaches and Clinical Evidence

Targeting the gut microbiome to reduce TMAO production is a potential therapeutic strategy for cardiovascular disease. This could be achieved through dietary interventions, probiotics that compete with TMA-producing bacteria, or drugs that inhibit microbial TMA production. Clinical studies have consistently shown a strong association between higher circulating TMAO levels and an increased risk of major adverse cardiovascular events and all-cause mortality.[12][18][19]

Table 2: Clinical Studies on TMAO and Cardiovascular Disease

Study/ReferenceStudy TypeSample SizeKey Findings
Meta-analysis[18]11 prospective cohort studies10,245Higher circulating TMAO was associated with a 23% increased risk of cardiovascular events and a 55% increased risk of all-cause mortality.
Meta-analysis[12]Multiple meta-analyses-Elevated TMAO levels are a significant risk factor for death and major adverse cardiovascular events.
European Heart Journal[19]Prospective cohort study530Patients with higher TMAO levels were more likely to have a major adverse cardiovascular event.

Metabolic Syndrome: The Gut's Role in Metabolic Health

The gut microbiome is a critical regulator of host metabolism, and its alteration is a key factor in the development of metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and dyslipidemia.[5][20] Microbial products, such as SCFAs and lipopolysaccharides (LPS), can influence energy homeostasis, glucose metabolism, and systemic inflammation.[13]

Key Signaling Pathways

The gut microbiota impacts metabolic health through various mechanisms. Microbial fermentation of dietary fibers produces SCFAs, which can improve insulin sensitivity and reduce appetite. Conversely, dysbiosis can lead to increased intestinal permeability ("leaky gut"), allowing bacterial components like LPS to enter the bloodstream and trigger low-grade chronic inflammation, a hallmark of metabolic syndrome. Furthermore, the gut microbiota influences bile acid metabolism, which in turn regulates lipid and glucose homeostasis through receptors like FXR and TGR5.[13][21][22][23]

Metabolic_Syndrome_Pathway Gut Dysbiosis Gut Dysbiosis Increased Intestinal Permeability Increased Intestinal Permeability Gut Dysbiosis->Increased Intestinal Permeability LPS Translocation LPS Translocation Increased Intestinal Permeability->LPS Translocation Systemic Inflammation Systemic Inflammation LPS Translocation->Systemic Inflammation Insulin Resistance Insulin Resistance Systemic Inflammation->Insulin Resistance Healthy Microbiota Healthy Microbiota SCFA Production SCFA Production Healthy Microbiota->SCFA Production Bile Acid Metabolism Bile Acid Metabolism Healthy Microbiota->Bile Acid Metabolism Dietary Fiber Dietary Fiber Dietary Fiber->Healthy Microbiota Fermentation Improved Insulin Sensitivity Improved Insulin Sensitivity SCFA Production->Improved Insulin Sensitivity FXR/TGR5 Activation FXR/TGR5 Activation Bile Acid Metabolism->FXR/TGR5 Activation Lipid & Glucose Homeostasis Lipid & Glucose Homeostasis FXR/TGR5 Activation->Lipid & Glucose Homeostasis

Figure 3: Gut Microbiome's Influence on Metabolic Syndrome.
Therapeutic Approaches and Clinical Evidence

Therapeutic strategies for metabolic syndrome targeting the gut microbiome include dietary interventions with prebiotics and probiotics, as well as FMT. Clinical trials have shown that probiotic supplementation can modestly improve insulin resistance and glycemic control in patients with type 2 diabetes.[5][6][15][23][24] Meta-analyses of randomized controlled trials on FMT for metabolic syndrome have indicated short-term improvements in insulin sensitivity and HbA1c levels.[17][20][22]

Table 3: Clinical Trials of Microbiome Interventions in Metabolic Syndrome

Study/ReferenceInterventionSample SizeKey Outcomes
Meta-analysis[22]FMT303Short-term improvements in fasting blood glucose, HbA1c, insulin levels, and HDL cholesterol.
Meta-analysis[20]FMT303Short-term improvements in HbA1c, insulin sensitivity, and HDL cholesterol.
Clinical Trial[24]Multi-strain probiotic53Significant reduction in HOMA-IR from 6.85 to 5.13 (p=0.047).
Meta-analysis[23]Probiotics1105 (from 22 RCTs)Significant improvement in HOMA-IR (p=0.02), HbA1c (p=0.004), and fasting blood glucose (p<0.0001).
Clinical Trial[25]FMT with low-fermentable fiber17Significant improvements in HOMA2-IR (3.16 at 6 weeks vs 3.77 at baseline; P = 0.02).

Autoimmune Diseases: The Microbiome as an Immune Modulator

The gut microbiome plays a pivotal role in educating and regulating the host immune system. Dysbiosis is increasingly linked to the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[21][26][27][28] Specific microbial species and their metabolites can influence the balance between pro-inflammatory and anti-inflammatory immune responses.

Key Signaling Pathways

The gut microbiota modulates both the innate and adaptive immune systems. Microbial-associated molecular patterns (MAMPs) can interact with pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades. SCFAs, for example, can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. Conversely, certain microbial components can drive the expansion of pro-inflammatory T helper 17 (Th17) cells, which are implicated in the pathology of many autoimmune diseases.

Autoimmune_Disease_Pathway cluster_immune Immune System Gut Dysbiosis Gut Dysbiosis Pro-inflammatory (Th17) Pro-inflammatory (Th17) Gut Dysbiosis->Pro-inflammatory (Th17) Promotes Anti-inflammatory (Treg) Anti-inflammatory (Treg) Gut Dysbiosis->Anti-inflammatory (Treg) Inhibits Healthy Microbiota Healthy Microbiota Healthy Microbiota->Pro-inflammatory (Th17) Inhibits Healthy Microbiota->Anti-inflammatory (Treg) Promotes Immune Dysregulation Immune Dysregulation Pro-inflammatory (Th17)->Immune Dysregulation Immune Homeostasis Immune Homeostasis Anti-inflammatory (Treg)->Immune Homeostasis Autoimmune Disease Autoimmune Disease Immune Dysregulation->Autoimmune Disease Health Health Immune Homeostasis->Health

Figure 4: The Gut Microbiome's Role in Autoimmune Disease.
Therapeutic Approaches and Clinical Evidence

Restoring a healthy gut microbiome through probiotics and FMT is being investigated for the treatment of autoimmune diseases. Several clinical trials have explored the efficacy of probiotics in rheumatoid arthritis, with some studies showing a reduction in inflammatory markers like C-reactive protein (CRP).[26][29][30][31][32] Preliminary studies on FMT in multiple sclerosis have suggested potential benefits in improving motor symptoms, although larger controlled trials are needed.[21][27][28][33][34]

Table 4: Clinical Trials of Microbiome Interventions in Autoimmune Diseases

Study/ReferenceDiseaseInterventionSample SizeKey Outcomes
Meta-analysis[26]Rheumatoid ArthritisProbiotics632 (from 10 RCTs)Probiotic intervention reduced C-reactive protein (CRP).
Meta-analysis[31]Rheumatoid ArthritisProbiotics209 (from 5 studies)Statistically significant decrease in CRP concentration (mean difference -3.04 mg/L).
Literature Review[28]Multiple SclerosisFMT15All 15 patients experienced improved and reversed neurological symptoms.

Cancer Immunotherapy: The Microbiome as a Predictive Biomarker and Therapeutic Target

The composition of the gut microbiome has emerged as a critical factor influencing the efficacy of cancer immunotherapy, particularly with immune checkpoint inhibitors (ICIs).[14][35][36][37][38][39][40][41][42] Certain gut bacteria can enhance anti-tumor immunity, while others are associated with resistance to treatment.

Key Signaling Pathways

The gut microbiota can modulate the anti-tumor immune response through several mechanisms. Some bacteria can enhance the function of dendritic cells, leading to improved T cell priming and activation against tumor cells.[27] Microbial metabolites can also directly impact the tumor microenvironment. For example, some SCFAs have been shown to have anti-cancer properties. Additionally, certain bacteria can translocate to the tumor microenvironment and directly stimulate anti-tumor immunity.[41]

Cancer_Immunotherapy_Pathway cluster_gut Gut cluster_immune Systemic Immune System cluster_tumor Tumor Microenvironment Beneficial Microbiota Beneficial Microbiota Dendritic Cell Activation Dendritic Cell Activation Beneficial Microbiota->Dendritic Cell Activation Detrimental Microbiota Detrimental Microbiota Immune Suppression Immune Suppression Detrimental Microbiota->Immune Suppression T Cell Priming & Activation T Cell Priming & Activation Dendritic Cell Activation->T Cell Priming & Activation Anti-tumor Immunity Anti-tumor Immunity T Cell Priming & Activation->Anti-tumor Immunity Tumor Growth Tumor Growth Immune Suppression->Tumor Growth Anti-tumor Immunity->Tumor Growth Inhibits Immune Checkpoint Inhibitors Immune Checkpoint Inhibitors Immune Checkpoint Inhibitors->T Cell Priming & Activation Enhances

Figure 5: The Gut Microbiome's Influence on Cancer Immunotherapy.
Therapeutic Approaches and Clinical Evidence

Modulating the gut microbiome is a promising strategy to improve the efficacy of cancer immunotherapy. This can involve the use of probiotics, prebiotics, or FMT. Several clinical trials have demonstrated that FMT from patients who responded to ICI therapy can convert non-responders into responders.[16][40][43][44][45] Meta-analyses have also shown that probiotic supplementation is associated with improved overall survival and progression-free survival in patients receiving ICIs.[46][47]

Table 5: Clinical Trials of Microbiome Interventions in Cancer Immunotherapy

Study/ReferenceCancer TypeInterventionSample SizeKey Outcomes
Meta-analysis[46]VariousProbiotics3,142Probiotics significantly prolonged overall survival (HR=0.58) and progression-free survival (HR=0.66).
Clinical Trial[43]MelanomaFMT156 out of 15 patients showed tumor reduction or disease stabilization for over a year.
Clinical Trial[44]Gastrointestinal CancersFMT136 out of 13 patients benefited from FMT, with a disease control rate of 46.2%.
Meta-analysis[47]VariousProbiotics3,142Probiotics significantly prolonged overall survival (HR=0.58) and progression-free survival (HR=0.66).

Experimental Protocols

Fecal Microbiota Transplantation (FMT) in Mice

Objective: To transfer the gut microbiota from a donor mouse to a recipient mouse to study the causal effects of the microbiome on a specific phenotype.

Materials:

  • Fresh fecal pellets from donor mice

  • Sterile anaerobic phosphate-buffered saline (PBS)

  • Anaerobic chamber or workstation

  • Sterile 2.0 mL microcentrifuge tubes

  • Sterile 100 µm and 40 µm cell strainers

  • Sterile oral gavage needles (20-22 gauge)

  • Syringes (1 mL)

  • Antibiotic cocktail for recipient mice (optional, for depleting existing microbiota)

Procedure:

  • Recipient Preparation (Optional): To enhance engraftment of the donor microbiota, recipient mice can be pre-treated with an antibiotic cocktail in their drinking water for 7-10 days prior to FMT. A common cocktail includes ampicillin, vancomycin, neomycin, and metronidazole.[44]

  • Fecal Slurry Preparation:

    • Work within an anaerobic chamber to maintain the viability of anaerobic bacteria.

    • Collect fresh fecal pellets from donor mice and immediately transfer them to the anaerobic chamber.

    • In a sterile microcentrifuge tube, add a known weight of fecal pellets (e.g., 50-100 mg) to sterile, pre-reduced anaerobic PBS to a final concentration of 100 mg/mL.

    • Homogenize the fecal pellets by vortexing or with a sterile pestle.

    • Centrifuge the slurry at a low speed (e.g., 800 x g for 3 minutes) to pellet large particulate matter.

    • Filter the supernatant through a 100 µm cell strainer, followed by a 40 µm cell strainer to remove any remaining large particles.[44]

  • Oral Gavage:

    • Administer 100-200 µL of the prepared fecal slurry to each recipient mouse via oral gavage.

    • Repeat the gavage as required by the experimental design (e.g., daily for 3-5 days).

16S rRNA Gene Sequencing for Microbiome Profiling

Objective: To determine the taxonomic composition of the gut microbiota in a fecal sample.

Materials:

  • Fecal samples

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)

Procedure:

  • DNA Extraction:

    • Extract microbial DNA from fecal samples using a validated DNA extraction kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead-beating) to break open bacterial cells, followed by DNA purification.[8][32][35][39][45]

  • PCR Amplification:

    • Amplify a specific hypervariable region of the 16S rRNA gene using PCR. The primers should contain adapter sequences for the sequencing platform and unique barcodes to allow for multiplexing of samples.[12][42][43][48][49]

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and other contaminants.

    • Quantify the purified DNA and pool the samples in equimolar concentrations to create a sequencing library.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and demultiplex the samples based on their barcodes.

    • Use bioinformatics pipelines like QIIME 2 or DADA2 to cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy to each.

    • Perform downstream analyses, including alpha and beta diversity, to compare the microbial composition between different experimental groups.[49]

Metabolomic Analysis of Short-Chain Fatty Acids (SCFAs)

Objective: To quantify the levels of SCFAs in biological samples such as serum or feces.

Materials:

  • Serum or fecal samples

  • Internal standards (e.g., deuterated SCFAs)

  • Derivatization agent (e.g., 3-nitrophenylhydrazine)

  • Organic solvents (e.g., acetonitrile, hexane)

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • For serum samples, precipitate proteins using a solvent like acetonitrile.

    • For fecal samples, perform an extraction to isolate the SCFAs.

    • Add a known amount of internal standard to each sample for accurate quantification.

  • Derivatization:

    • Derivatize the SCFAs to improve their chromatographic separation and detection by mass spectrometry. This typically involves a chemical reaction with a derivatizing agent.[2][11][28][40][41]

  • LC-MS/MS or GC-MS Analysis:

    • Inject the derivatized samples into the LC-MS/MS or GC-MS system.

    • Separate the derivatized SCFAs using a chromatographic column.

    • Detect and quantify the SCFAs using the mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify the different SCFAs based on their retention times and mass-to-charge ratios.

    • Normalize the concentrations of the SCFAs to the internal standard.

Conclusion

The gut microbiome represents a paradigm shift in our understanding of human health and disease. Its influence extends to virtually every organ system, presenting a wealth of opportunities for novel therapeutic interventions in a wide range of extra-intestinal disorders. This technical guide has provided a comprehensive overview of the current state of research in this exciting field, from the intricate signaling pathways to the practicalities of experimental design and the compelling clinical evidence. As our ability to precisely modulate the gut microbiota continues to advance, so too will the potential to translate these scientific discoveries into transformative therapies for patients.

References

The Versatile Benzylamine Core: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylamine (B48309) scaffold, a seemingly simple aromatic amine, represents a privileged core structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a cornerstone in the development of therapeutics for a diverse range of diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzylamine derivatives across various target classes, offering insights for the rational design of novel and potent drug candidates.

Modulation of Monoamine Transporters

Benzylamine derivatives have been extensively studied as ligands for monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The fundamental benzylamine structure can be divided into three key regions for SAR exploration: the aromatic ring, the benzyl-amine linker, and the N-alkyl substituent. Modifications in these areas significantly impact the affinity and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1]

Table 1: SAR of Benzylamine Derivatives as Monoamine Transporter Ligands

Compound/ModificationTarget(s)Activity (IC50/Ki)Key SAR ObservationsReference
N-isopropylbenzylamineDAT, NET, SERTVaries with substitutionCore scaffold for SAR studies.[1][1]
4'-chloro substitution on phenyl ringDATHigh affinityHalogenation at the 4-position of the phenyl ring enhances DAT affinity.[1][1]
N-methylation of milnacipranNET, SERTReduced activityN-alkylation can significantly alter potency.[2]
Phenyl group at R6 of milnacipranNETEnhanced effectAromatic substituents on the N-alkyl group can influence transporter selectivity.[2]
Experimental Protocol: Monoamine Transporter Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent monoamine into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate.

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).

  • Test compounds.

  • 96-well microplates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a predetermined time.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled or fluorescent monoamine substrate to initiate uptake.

  • Termination of Uptake: After a specific incubation period, rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Detection:

    • For radiolabeled assays, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.

experimental_workflow_monoamine_uptake cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture HEK293 cells expressing transporter plating Seed cells in 96-well plate cell_culture->plating add_compounds Add test compounds plating->add_compounds add_substrate Add radiolabeled or fluorescent substrate add_compounds->add_substrate terminate Terminate uptake add_substrate->terminate measure Measure radioactivity or fluorescence terminate->measure calculate_ic50 Calculate IC50 measure->calculate_ic50

Experimental workflow for a monoamine transporter uptake assay.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Selective inhibitors of 17β-HSD3, an enzyme crucial for testosterone (B1683101) biosynthesis, are being investigated as potential therapeutics for prostate cancer. Aryl benzylamine-based compounds have emerged as potent and selective inhibitors.

Table 2: SAR of Benzylamine Derivatives as 17β-HSD3 Inhibitors

CompoundIC50 (nM)Key SAR ObservationsReference
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1)900Lead compound for further optimization.[3]
Compound 2976Modifications to the linker and acetamide (B32628) regions can significantly improve potency.[3]
Compound 3074Introduction of a chiral center on the linker can influence activity, with the S-(+)-enantiomer being more active.[3]
S-(+)-enantiomer (32)370Stereochemistry plays a crucial role in inhibitor binding.[3]
Experimental Protocol: 17β-HSD3 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of 17β-HSD3, typically by monitoring the conversion of a substrate to its product.

Materials:

  • Purified recombinant human 17β-HSD3 enzyme.

  • Substrate (e.g., androstenedione).

  • Cofactor (NADPH).

  • Assay buffer.

  • Test compounds.

  • 96-well plates.

  • Plate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, 17β-HSD3 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture for a specific time at a controlled temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor (androstenedione and NADPH).

  • Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antifungal and Antitubercular Activities

Benzylamine derivatives have demonstrated promising activity against various fungal and bacterial pathogens, including Candida species and Mycobacterium tuberculosis.

Antifungal Activity

Benzylamine-type antimycotics, such as butenafine, function by inhibiting squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.[4] The SAR of novel benzylamine derivatives often focuses on modifications of the N-alkyl side chain and substituents on the benzyl (B1604629) moiety.

Table 3: Antifungal Activity of Benzylamine Derivatives

| Compound/Modification | Target Organism | MIC (µg/mL) | Key SAR Observations | Reference | | :--- | :--- | :--- | :--- | | Terbinafine (B446) | Dermatophytes | 0.001 - 0.05 | A well-established antifungal agent.[4] |[4] | | Benzylamine with aromatic ether side chain | C. glabrata | Comparable to terbinafine | Aromatic ether side chains can confer significant antifungal activity. |[5] | | Benzylamine with short alkyl ether side chain | C. glabrata | Comparable to terbinafine | Short alkyl ether side chains are also favorable for activity. |[5] |

Experimental Protocol: Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolates (e.g., Candida albicans).

  • Culture medium (e.g., RPMI-1640).

  • Test compounds.

  • Standard antifungal drug (e.g., fluconazole).

  • 96-well microplates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard drug in the 96-well plates containing the culture medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant reduction in fungal growth compared to the growth control, often measured by visual inspection or by reading the optical density.

Antitubercular Activity

Several benzylamine derivatives have shown promising activity against Mycobacterium tuberculosis. The introduction of halogens and other substituents on the benzylamine scaffold has been explored to enhance their antimycobacterial properties.

Table 4: Antitubercular Activity of Benzylamine Derivatives against M. tuberculosis H37Rv

Compound/ModificationMIC90 (µM)Key SAR ObservationsReference
Various synthesized benzylamine derivatives> 20 < 28Most synthesized compounds showed activity in this range.[5]
Compound 1> 125The parent compound showed lower activity.[5]
Experimental Protocol: Mycobacterial Growth Inhibition Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Test compounds.

  • Standard anti-tuberculosis drug (e.g., isoniazid).

  • 96-well plates.

  • Incubator.

  • Plate reader or visual assessment.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the standard drug in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density.

Modulation of 5-HT2A/2C Receptors

N-benzyl phenethylamines are a class of compounds that have been investigated as agonists for the 5-HT2A and 5-HT2C serotonin receptors. The SAR of these compounds is complex, with small structural changes often leading to significant differences in affinity and functional activity.

Table 5: SAR of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists

| Compound/Modification | Receptor | Affinity (Ki, nM) / Potency (EC50, nM) | Key SAR Observations | Reference | | :--- | :--- | :--- | :--- | | Compound 8b | 5-HT2A | Ki = 0.29 | High affinity for the 5-HT2A receptor. |[6] | | Compound 1b (N-(2-hydroxybenzyl)) | 5-HT2A | EC50 = 0.074 | Highly potent and selective 5-HT2A agonist. |[6] | | N-(2-methoxybenzyl) compounds | 5-HT2A | Less active and selective | The nature of the substituent on the N-benzyl group is critical for activity and selectivity. |[6] | | 4-cyano substituent | - | - | Affects selectivity. |[6] |

Experimental Protocol: 5-HT2A Receptor Binding Assay

This assay measures the affinity of a compound for the 5-HT2A receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Assay buffer.

  • Non-specific binding agent (e.g., spiperone).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding agent.

  • Incubation: Incubate the plates to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

signaling_pathway_5HT2A cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response agonist 5-HT2A Agonist (e.g., N-benzyl phenethylamine) receptor 5-HT2A Receptor agonist->receptor binds g_protein Gq/G11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca2+ Release ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation cellular_effects Various Cellular Effects ca2_release->cellular_effects pkc_activation->cellular_effects signaling_pathway_STAT3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes translocation Translocation dimer->translocation inhibitor Benzylamine Inhibitor inhibitor->stat3 inhibits phosphorylation dna DNA translocation->dna binds to transcription Gene Transcription dna->transcription

References

Methodological & Application

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine from 4-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine, a key intermediate in the production of various pharmaceuticals, including the gastroprokinetic agent Itopride (B38515).[1][2] The described synthetic pathway commences with 4-hydroxybenzonitrile (B152051) and proceeds through a two-step sequence involving an etherification reaction followed by a nitrile reduction.

The protocols outlined below are intended for laboratory-scale synthesis and offer a reproducible methodology. The accompanying data and diagrams are designed to support research and development activities in medicinal chemistry and drug discovery.

Overall Synthetic Pathway

The synthesis of this compound from 4-hydroxybenzonitrile is achieved in two primary stages:

  • Step 1: Etherification. 4-hydroxybenzonitrile is subjected to a Williamson ether synthesis with 2-(dimethylamino)ethyl chloride to yield the intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile (B110316).[1][3][4]

  • Step 2: Reduction. The nitrile group of the intermediate is then reduced to a primary amine to afford the final product, this compound.[1] This can be accomplished through catalytic hydrogenation or chemical reduction.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction cluster_end Final Product Start 4-hydroxybenzonitrile Etherification React with 2-(dimethylamino)ethyl chloride Start->Etherification KOH, Acetone (B3395972) Intermediate 4-[2-(Dimethylamino)ethoxy]benzonitrile Etherification->Intermediate Yield: ~97% Reduction Nitrile Reduction (e.g., Catalytic Hydrogenation or Chemical Reduction) Intermediate->Reduction End This compound Reduction->End Yield: ~80% (Chemical Reduction)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile (Etherification)

This procedure details the etherification of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-hydroxybenzonitrile119.1220.0 g0.168
Potassium hydroxide (B78521) (KOH)56.1134.8 g0.620
2-(dimethylamino)ethyl chloride107.5936.3 g0.337
Acetone-200 mL-
Dichloromethane (B109758) (DCM)-300 mL-
Anhydrous magnesium sulfate (B86663)-q.s.-

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20.0 g (0.168 mol) of 4-hydroxybenzonitrile in 200 mL of acetone.

  • Add 34.8 g (0.620 mol) of potassium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 1 hour.[1][3]

  • Slowly add 36.3 g (0.337 mol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Continue to reflux the mixture for an additional 8 hours.[1][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone by rotary evaporation under reduced pressure.

  • To the resulting residue, add 300 mL of dichloromethane and extract the product.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[3]

Expected Yield: Approximately 31 g (97%).[3]

Characterization Data (¹H NMR, CDCl₃, ppm): 2.30 (s, 6H), 2.71-2.74 (t, 2H), 4.06-4.09 (t, 2H), 6.92-6.96 (d, 2H), 7.52-7.56 (d, 2H).[3]

Step 2: Synthesis of this compound (Reduction)

Two primary methods for the reduction of the nitrile intermediate are presented below.

This method employs sodium borohydride (B1222165) in the presence of a copper(II) sulfate catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-[2-(Dimethylamino)ethoxy]benzonitrile190.242.0 g0.0105
Ethanol (B145695)-30 mL-
Copper(II) sulfate pentahydrate249.680.23 g0.00092
Sodium borohydride (NaBH₄)37.831.74 g0.0459
Ethyl acetate-q.s.-
Anhydrous magnesium sulfate-q.s.-

Protocol:

  • Dissolve 2.0 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol in a round-bottom flask.[5][6]

  • Add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate (as a 2 mol aqueous solution) to the mixture.[5][6]

  • Slowly add 1.74 g (45.94 mmol) of sodium borohydride in portions, controlling any exothermic reaction.[1][5][6]

  • Heat the reaction mixture to reflux and stir for 20 hours.[5][6]

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[5][6]

Expected Yield: Approximately 1.63 g (80%).[5][6]

This method utilizes a catalyst, such as Raney Nickel, under hydrogen pressure.

General Protocol Outline:

  • Charge a high-pressure reactor with 4-[2-(Dimethylamino)ethoxy]benzonitrile and a suitable solvent (e.g., ethanol or methanol).

  • Add the Raney Nickel catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., up to 65 bar).[1]

  • Heat and stir the reaction mixture until the reaction is complete (monitored by techniques such as TLC or HPLC).

  • After completion, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

Note: Catalytic hydrogenation should be performed with appropriate safety precautions due to the use of flammable hydrogen gas and a pyrophoric catalyst.

Reaction_Scheme R1 4-hydroxybenzonitrile arrow1 -> plus1 + R2 2-(dimethylamino)ethyl chloride I1 4-[2-(Dimethylamino)ethoxy]benzonitrile arrow1->I1 reagents1 KOH, Acetone Reflux arrow2 -> I1->arrow2 P1 This compound arrow2->P1 reagents2 Reduction (e.g., NaBH₄, CuSO₄·5H₂O or H₂, Raney Ni)

Caption: Reaction scheme for the synthesis of this compound.

Purification and Characterization

The crude this compound can be purified by several methods, including:

  • Vacuum Distillation: Effective for this oily compound.[7]

  • Column Chromatography: Using silica (B1680970) gel to separate the product from impurities.[7]

  • Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous phase, washed, and then liberated by basification and re-extraction into an organic solvent.[7]

Characterization of the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Troubleshooting

IssuePotential CauseTroubleshooting/Solution
Step 1: Low yield of etherification product Incomplete deprotonation of 4-hydroxybenzonitrile.Ensure the use of a sufficient excess of a strong base like KOH and adequate reflux time before adding the alkylating agent.
Inactive 2-(dimethylamino)ethyl chloride.Use a fresh or properly stored reagent.
Step 2: Low yield of reduction product Inactive catalyst (for catalytic hydrogenation).Use a fresh, active catalyst and ensure proper handling to prevent deactivation.[7]
Catalyst poisoning.Purify the starting nitrile before the reaction and use high-purity solvents.[7]
Insufficient reducing agent or reaction time.Ensure an adequate molar excess of the reducing agent and monitor the reaction to completion.[7]
Presence of impurities in the final product Unreacted starting materials or byproducts.Optimize reaction conditions and purify the crude product using one of the methods described above.

References

Application Note: Reductive Amination Protocol for the Synthesis of a Tertiary Amine from 4-[2-(dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction combines the nucleophilic addition of an amine to a carbonyl compound to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[1][2] This application note provides a detailed protocol for the reductive amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde (B95701) with N-methylpiperazine to yield (4-(2-(dimethylamino)ethoxy)phenyl)(4-methylpiperazin-1-yl)methane, a potential scaffold in drug discovery. The protocol utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation, offering high functional group tolerance and typically high yields.[3][4][5]

Reaction Mechanism and Workflow

The reductive amination proceeds in two main stages. First, the secondary amine (N-methylpiperazine) attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a transient iminium ion. In the second stage, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired tertiary amine.[3]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product aldehyde 4-[2-(dimethylamino)ethoxy]benzaldehyde hemiaminal Hemiaminal aldehyde->hemiaminal + N-methylpiperazine amine N-methylpiperazine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product (4-(2-(dimethylamino)ethoxy)phenyl) (4-methylpiperazin-1-yl)methane iminium->product + NaBH(OAc)₃ (Hydride Transfer) stab NaBH(OAc)₃ stab->product

Caption: Reaction mechanism of reductive amination.

The experimental workflow involves the sequential addition of reagents, reaction monitoring, and subsequent work-up and purification of the final product.

experimental_workflow start Start dissolve_reactants Dissolve aldehyde and amine in anhydrous solvent (e.g., DCE) start->dissolve_reactants add_stab Add Sodium Triacetoxyborohydride (portion-wise) dissolve_reactants->add_stab stir_reaction Stir at room temperature add_stab->stir_reaction monitor_reaction Monitor reaction progress by TLC/LC-MS stir_reaction->monitor_reaction quench_reaction Quench with saturated aq. NaHCO₃ monitor_reaction->quench_reaction extract_product Extract with an organic solvent (e.g., Dichloromethane) quench_reaction->extract_product dry_and_concentrate Dry organic layer and concentrate in vacuo extract_product->dry_and_concentrate purify_product Purify by column chromatography dry_and_concentrate->purify_product end End purify_product->end

Caption: Experimental workflow for reductive amination.

Quantitative Data Summary

Aldehyde SubstrateAmine SubstrateReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF1Room Temp.77
BenzaldehydePiperidineNaBH(OAc)₃1,2-Dichloroethane (B1671644)0.5Room Temp.94[5]
4-MethoxybenzaldehydeMorpholineNaBH(OAc)₃1,2-Dichloroethane1Room Temp.96[5]

Experimental Protocol

This protocol details the reductive amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde with N-methylpiperazine.

Materials:

  • 4-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 eq.)

  • N-methylpiperazine (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 eq.) and anhydrous 1,2-dichloroethane. Stir the mixture until the aldehyde is completely dissolved.

  • Amine Addition: To the stirred solution, add N-methylpiperazine (1.1 eq.) via syringe. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A mild exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir the biphasic mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or dichloromethane/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) to prevent product tailing) to afford the pure tertiary amine.

Troubleshooting

  • Incomplete reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 eq.) can be added to catalyze the formation of the iminium ion.[5] However, for aldehydes, this is often not necessary.[4][5] Ensure that the reagents are anhydrous, as water can hydrolyze the iminium intermediate.

  • Formation of side products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. Using a selective reducing agent like NaBH(OAc)₃ minimizes this.[3] Adding the reducing agent portion-wise can also help control the reaction.

  • Difficult purification: The basic nature of the tertiary amine product can cause tailing on silica gel chromatography. Using a basic eluent system (e.g., adding a small amount of triethylamine (B128534) or ammonium hydroxide to the mobile phase) can improve separation. Alternatively, purification can be performed using a short plug of basic alumina.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methodologies for the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine, a key intermediate in the production of various pharmaceuticals, notably Itopride (B38515), a gastroprokinetic agent.[1][2][3][4] The primary focus of these application notes is the reduction of the nitrile group of 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) to a primary amine. Two effective methods are presented: catalytic hydrogenation utilizing Raney Nickel and a chemical reduction using sodium borohydride (B1222165). These protocols are designed to offer reliable and reproducible procedures for laboratory and process development applications.

Methods Overview

Two primary methods for the reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile are detailed:

  • Catalytic Hydrogenation: This method employs a Raney Nickel catalyst under hydrogen pressure to achieve the reduction of the nitrile group. It is a highly efficient method, typically offering high yields.[2]

  • Chemical Reduction: This approach utilizes sodium borohydride in the presence of a copper(II) sulfate (B86663) catalyst as a milder and lower-pressure alternative to catalytic hydrogenation.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the starting material and the two reduction methods.

Table 1: Synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile

ParameterValue
Starting Material4-hydroxybenzonitrile (B152051)
ReagentsPotassium hydroxide (B78521), 2-(dimethylamino)ethyl chloride
SolventAcetone (B3395972)
Reaction Time1 hour reflux, then 8 hours reflux
Yield97%

Table 2: Catalytic Hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile

ParameterValue
Starting Material4-[2-(dimethylamino)ethoxy]benzonitrile
CatalystRaney Nickel
Temperature80°C
Hydrogen Pressure65 bar
Yield90%

Table 3: Chemical Reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile

ParameterValue
Starting Material4-[2-(dimethylamino)ethoxy]benzonitrile (2 g, 10.5 mmol)
Reducing AgentSodium borohydride (1.74 g, 45.94 mmol)
CatalystCopper(II) sulfate pentahydrate (0.23 g, 0.92 mmol)
SolventEthanol (B145695) (30 mL)
Reaction Time20 hours reflux
Yield80%

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.27 g/mol
Boiling Point120-123 °C (0.3 Torr)
Density1.021 g/cm³
AppearanceColorless oil

Experimental Protocols

Protocol 1: Synthesis of Starting Material: 4-[2-(dimethylamino)ethoxy]benzonitrile

This protocol details the synthesis of the nitrile precursor from 4-hydroxybenzonitrile.

Materials:

  • 4-hydroxybenzonitrile (20 g, 168 mmol)

  • Potassium hydroxide (34.8 g, 251.8 mmol)

  • 2-(dimethylamino)ethyl chloride (36.3 g, 251.8 mmol)

  • Acetone (200 mL)

  • Dichloromethane

  • Magnesium sulfate anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 34.8 g (251.8 mmol) of potassium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 1 hour.[5]

  • Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Continue to reflux and stir for an additional 8 hours.[5]

  • After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the residue with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-[2-(dimethylamino)ethoxy]benzonitrile. The reported yield for this procedure is 97%.[5]

Protocol 2: Catalytic Hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile

This protocol describes the reduction of the nitrile to the primary amine using a Raney Nickel catalyst.

Materials:

  • 4-[2-(dimethylamino)ethoxy]benzonitrile

  • Raney Nickel (slurry in water)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure autoclave, create an inert atmosphere by purging with nitrogen or argon.

  • Add the starting material, 4-[2-(dimethylamino)ethoxy]benzonitrile, and the solvent (e.g., ethanol).

  • Carefully add the Raney Nickel slurry. The typical catalyst loading for nitrile hydrogenation is 5-10% by weight relative to the nitrile.

  • Seal the autoclave and purge several times with hydrogen gas to remove the inert atmosphere.

  • Pressurize the autoclave with hydrogen to 65 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain these conditions and monitor the reaction progress by observing hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the autoclave with an inert gas.

  • The catalyst can be removed by filtration through a pad of Celite. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the air. Keep the filter cake wet with solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The reported yield is approximately 90%.[2]

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography if required.

Protocol 3: Chemical Reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile

This protocol provides an alternative, lower-pressure method for the reduction.

Materials:

  • 4-[2-(dimethylamino)ethoxy]benzonitrile (2 g, 10.5 mmol)

  • Sodium borohydride (1.74 g, 45.94 mmol)

  • Copper(II) sulfate pentahydrate (0.23 g, 0.92 mmol)

  • Ethanol (30 mL)

  • Ethyl acetate

  • Magnesium sulfate anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate to the solution.

  • Slowly and carefully add 1.74 g (45.94 mmol) of sodium borohydride in portions. The reaction is exothermic and will generate hydrogen gas, so ensure adequate ventilation and controlled addition.[2]

  • Once the addition is complete, heat the mixture to reflux and stir for 20 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product. The reported yield is 80%.[6]

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_reduction Reduction to Amine A 4-Hydroxybenzonitrile C 4-[2-(dimethylamino)ethoxy]benzonitrile A->C Acetone, Reflux B Potassium Hydroxide + 2-(dimethylamino)ethyl chloride D 4-[2-(dimethylamino)ethoxy]benzonitrile E Catalytic Hydrogenation (Raney Ni, H2, 80°C, 65 bar) D->E F Chemical Reduction (NaBH4, CuSO4, Ethanol, Reflux) D->F G This compound E->G F->G

Caption: Overall synthesis workflow.

Catalytic_Hydrogenation_Workflow Start Start Setup Prepare Autoclave (Inert Atmosphere) Start->Setup Charge Charge Nitrile and Solvent Setup->Charge Add_Catalyst Add Raney Ni Slurry Charge->Add_Catalyst Seal_Purge Seal and Purge with H2 Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize to 65 bar Heat to 80°C Seal_Purge->Pressurize_Heat Reaction Monitor H2 Uptake Pressurize_Heat->Reaction Cool_Vent Cool to RT Vent H2 Reaction->Cool_Vent Purge_N2 Purge with N2 Cool_Vent->Purge_N2 Filter Filter Catalyst (Keep Wet) Purge_N2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Crude Product Concentrate->Product End End Product->End

Caption: Catalytic hydrogenation workflow.

Chemical_Reduction_Workflow Start Start Dissolve Dissolve Nitrile in Ethanol Start->Dissolve Add_CuSO4 Add CuSO4 Dissolve->Add_CuSO4 Add_NaBH4 Slowly Add NaBH4 Add_CuSO4->Add_NaBH4 Reflux Reflux for 20 hours Add_NaBH4->Reflux Cool Cool to RT Reflux->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product Crude Product Dry_Concentrate->Product End End Product->End

Caption: Chemical reduction workflow.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution with 4-Fluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorobenzylamine (B26447) as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential drug candidates. The protocols and data presented herein serve as a practical guide for the effective implementation of 4-fluorobenzylamine in SNAr-based synthetic strategies.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

The success of an SNAr reaction is highly dependent on three key factors:

  • Aromatic Ring Activation: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, positioned ortho or para to the leaving group.[3]

  • Good Leaving Group: A leaving group that can stabilize a negative charge is required. Halogens, particularly fluorine, are excellent leaving groups in this context due to their high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.[4]

  • Strong Nucleophile: The attacking species must be a potent nucleophile, such as an amine, alkoxide, or thiolate.

4-Fluorobenzylamine serves as an effective primary amine nucleophile in SNAr reactions, enabling the introduction of a fluorinated benzylamine (B48309) moiety onto activated aromatic and heteroaromatic scaffolds. This is particularly valuable in drug discovery, as the fluorobenzyl group can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.[5]

Applications in Medicinal Chemistry and Drug Discovery

The use of SNAr reactions is a cornerstone in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules.[6][7] The introduction of the 4-fluorobenzylamine moiety can be a key step in the synthesis of novel compounds for various therapeutic areas. For instance, substituted benzylamines are common structural motifs in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The fluorine atom can also serve as a useful probe for studying drug-target interactions via ¹⁹F NMR spectroscopy.

The SNAr reaction provides a modular and efficient method for creating libraries of compounds for high-throughput screening. By varying the activated aromatic or heteroaromatic partner, a diverse range of analogues can be synthesized from 4-fluorobenzylamine, facilitating structure-activity relationship (SAR) studies.[8]

General Experimental Protocols

The following protocols are representative examples for conducting SNAr reactions using 4-fluorobenzylamine as the nucleophile. The specific conditions may require optimization based on the reactivity of the electrophilic substrate.

Protocol 1: Reaction with an Activated Aryl Halide (e.g., 2,4-Dinitrofluorobenzene)

This protocol describes the reaction of 4-fluorobenzylamine with a highly activated aryl fluoride.

Materials:

  • 4-Fluorobenzylamine

  • 2,4-Dinitrofluorobenzene

  • Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide (1.0 eq).

  • Dissolve the aryl halide in an appropriate volume of anhydrous DMF or DMSO.

  • Add 4-fluorobenzylamine (1.1 - 1.2 eq) to the solution.

  • Add a suitable base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with an Activated Heteroaromatic Halide (e.g., 2-Chloro-5-nitropyridine)

This protocol outlines the reaction of 4-fluorobenzylamine with an activated heteroaromatic chloride.

Materials:

  • 4-Fluorobenzylamine

  • 2-Chloro-5-nitropyridine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (MeCN) or 1,4-Dioxane, anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the activated heteroaromatic halide (1.0 eq) in anhydrous acetonitrile or 1,4-dioxane.

  • Add 4-fluorobenzylamine (1.2 eq) to the solution.

  • Add diisopropylethylamine (2.5 eq) as a non-nucleophilic base.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography to obtain the desired product.

Quantitative Data Summary

The following table summarizes representative quantitative data for SNAr reactions involving 4-fluorobenzylamine with various activated aromatic and heteroaromatic halides. The data is compiled from analogous reactions reported in the literature and represents typical outcomes.[9]

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-Fluoro-2,4-dinitrobenzeneK₂CO₃DMF25295
1-Chloro-2,4-dinitrobenzeneEt₃NDMSO60492
2-Chloro-5-nitropyridineDIPEAMeCN801288
4-Chloro-3-nitropyridineK₂CO₃Dioxane1001685
2-Fluoro-3-nitrobenzonitrileNaHCO₃DMF50690
1-Fluoro-4-nitrobenzeneCs₂CO₃DMSO1002475

Visualizations

General Mechanism of SNAr with 4-Fluorobenzylamine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aryl_X Ar-X (EWG-activated) Meisenheimer Meisenheimer Complex [Ar(X)(NH-Bn-4-F)]⁻ Aryl_X->Meisenheimer + Nucleophile (Addition - slow) Fluorobenzylamine 4-F-Bn-NH₂ Fluorobenzylamine->Meisenheimer Product Ar-NH-Bn-4-F Meisenheimer->Product - Leaving Group (Elimination - fast) Leaving_Group X⁻ Meisenheimer->Leaving_Group

Caption: General SNAr mechanism with 4-fluorobenzylamine.

Experimental Workflow for SNAr Reaction

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup (Solvent, Base, Inert Atmosphere) Start->Reaction_Setup Heating_Stirring Heating & Stirring (Monitor by TLC/LC-MS) Reaction_Setup->Heating_Stirring Workup Aqueous Workup (Extraction & Washing) Heating_Stirring->Workup Drying_Concentration Drying & Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: Typical experimental workflow for SNAr reactions.

Logical Relationship of SNAr Reaction Components

SNAr_Components SNAr SNAr Reaction Product N-Aryl-4-fluorobenzylamine SNAr->Product Substrate Aryl/Heteroaryl Halide Substrate->SNAr EWG Electron-Withdrawing Group (ortho/para) Substrate->EWG Leaving_Group Good Leaving Group (e.g., F, Cl) Substrate->Leaving_Group Nucleophile 4-Fluorobenzylamine Nucleophile->SNAr Conditions Reaction Conditions Conditions->SNAr Base Base (e.g., K₂CO₃, DIPEA) Conditions->Base Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Conditions->Solvent

References

Application Note: HPLC Method for Purity Analysis of 4-[2-(Dimethylamino)ethoxy]benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[2-(Dimethylamino)ethoxy]benzylamine purity and the separation of its potential process-related impurities and degradation products. The described method is suitable for quality control in research, development, and manufacturing environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the gastroprokinetic agent Itopride.[1][2][3] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a stability-indicating HPLC method capable of separating the main component from its potential impurities. Common impurities can originate from the synthetic route, such as unreacted starting materials or byproducts from side reactions.[1]

Experimental Protocol

Instrumentation and Materials

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% in water (v/v)

    • Water (HPLC grade)

    • This compound reference standard

    • Potential impurity reference standards (if available)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in 100 mL of the diluent.

System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)

Potential Impurities

Based on common synthetic routes, the following potential process-related impurities should be monitored.[1]

Table 3: Potential Process-Related Impurities

Impurity NamePotential Origin
4-[2-(Dimethylamino)ethoxy]benzaldehydeIncomplete reductive amination
4-[2-(Dimethylamino)ethoxy]benzyl alcoholOver-reduction of the starting aldehyde
4-FluorobenzylamineUnreacted starting material
4-HydroxybenzonitrileUnreacted starting material

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The drug substance should be subjected to the stress conditions outlined in Table 4.

Table 4: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis 1 N HCl at 80°C for 2 hours
Base Hydrolysis 1 N NaOH at 80°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours
Photolytic Degradation Exposed to UV light (254 nm) and visible light for 7 days

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Table 5: Example Purity Analysis Results

Peak NameRetention Time (min)Area (%)
Impurity 15.20.08
Impurity 27.80.12
This compound12.599.75
Impurity 315.10.05
Total Impurities 0.25
Purity 99.75

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (6 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->system_suitability system_suitability->sample_analysis If passes integration Peak Integration and Identification sample_analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust method for determining the purity of this compound and for separating it from its potential process-related impurities and degradation products. The method is suitable for routine quality control analysis in the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of Prokinetic Agents Using 4-[2-(Dimethylamino)ethoxy]benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-[2-(Dimethylamino)ethoxy]benzylamine as a key intermediate in the development of prokinetic agents, with a primary focus on the synthesis of Itopride (B38515). This document includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a crucial building block in the synthesis of various prokinetic agents, which are pharmaceuticals that enhance gastrointestinal motility.[1] Its chemical structure provides a versatile scaffold for the introduction of pharmacophoric features necessary for therapeutic activity. The most notable application of this intermediate is in the synthesis of Itopride, a potent prokinetic agent with a dual mechanism of action: dopamine (B1211576) D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[2][3] This unique pharmacological profile makes Itopride an effective treatment for functional dyspepsia and other gastrointestinal motility disorders.[4]

Data Presentation

The following tables summarize the quantitative data related to the pharmacological activity of Itopride, a prokinetic agent synthesized from this compound.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Itopride

Enzyme SourceIC50 (µM)CommentsReference
Electric Eel AChE2.04 ± 0.27Itopride showed 100-fold higher selectivity for AChE over Butyrylcholinesterase (BuChE).[5][6][7]
Guinea Pig Gastrointestinal AChE~0.5Measured in the presence of a BuChE inhibitor.[5][6]

Table 2: Clinical Efficacy of Itopride in Functional Dyspepsia (8-Week Treatment)

StudyDosagePrimary EndpointResult vs. Placebop-valueReference
Holtmann et al.50 mg t.i.d.% Responders (Symptom-free or marked improvement)57% vs. 41%<0.05[4][8]
Holtmann et al.100 mg t.i.d.% Responders (Symptom-free or marked improvement)59% vs. 41%<0.05[4][8]
Holtmann et al.200 mg t.i.d.% Responders (Symptom-free or marked improvement)64% vs. 41%<0.05[4][8]
Holtmann et al.100 & 200 mg t.i.d.Change in Leeds Dyspepsia Questionnaire Score-6.24 & -6.27 vs. -4.500.05[4][8]
Huang et al. (Meta-analysis)VariousGlobal Patient Assessment (Relative Risk)1.110.006[9][10]
Huang et al. (Meta-analysis)VariousImprovement in Postprandial Fullness (Relative Risk)1.210.02[9][10]
Huang et al. (Meta-analysis)VariousImprovement in Early Satiety (Relative Risk)1.240.04[9][10]

Table 3: Effect of Itopride on Gastric Emptying

Study PopulationMethodItopride EffectCommentsReference
Healthy Volunteers13C Breath TestNo significant influence on the rate of gastric emptying.Postprandial itopride intake was studied.[11]
Healthy VolunteersScintigraphyReduced total postprandial gastric volume without accelerating gastric emptying.Doses of 100 mg and 200 mg t.i.d. were evaluated.[12]
Functional Dyspepsia Patients13C Octanoic Acid Breath TestNo significant difference compared to placebo.A sub-sample of 11 patients was tested.[13][14]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to Itopride are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target intermediate starting from 4-hydroxybenzonitrile (B152051).

Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile (B110316)

  • Materials:

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile (e.g., 20 g, 168 mmol) in acetone (e.g., 200 ml) in a round-bottom flask.

    • Add potassium hydroxide (e.g., 34.8 g, 251.8 mmol) to the solution.

    • Reflux the mixture with stirring for 1 hour.

    • Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (e.g., 36.3 g, 251.8 mmol) to the reaction mixture.

    • Continue to reflux and stir for an additional 8 hours.

    • After cooling to room temperature, remove the acetone by rotary evaporation.

    • Extract the residue with dichloromethane.

    • Dry the organic layer with anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 4-[2-(dimethylamino)ethoxy]benzonitrile. A yield of approximately 97% has been reported for this step.[15]

Step 2: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to this compound

  • Materials:

  • Procedure:

    • Dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile (e.g., 2 g, 10.5 mmol) in ethanol (e.g., 30 ml).

    • Add copper(II) sulfate pentahydrate (e.g., 0.23 g, 0.92 mmol).

    • Slowly add sodium borohydride (e.g., 1.74 g, 45.94 mmol) to the mixture.

    • Reflux the reaction mixture with stirring for 20 hours.

    • Cool the reaction to room temperature and extract with ethyl acetate.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. A yield of approximately 80% has been reported.[16][17]

Protocol 2: Synthesis of Itopride Hydrochloride

This protocol outlines the final steps to synthesize Itopride hydrochloride from the benzylamine (B48309) intermediate.

  • Materials:

  • Procedure:

    • Dissolve this compound in dichloromethane.

    • Add triethylamine to the solution.

    • In an ice bath, slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.[18]

    • After the reaction is complete, wash the mixture with water.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude Itopride free base.

    • Dissolve the crude free base in isopropanol with gentle heating.

    • Cool the solution and slowly add a solution of HCl in isopropanol with stirring until the pH reaches 1-2.

    • Stir for 30 minutes to allow for complete precipitation of Itopride hydrochloride.

    • Filter the precipitate, wash with cold isopropanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

Itopride_Mechanism_of_Action cluster_neuronal Myenteric Plexus cluster_synaptic Neuromuscular Junction Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Inhibits ACh_Release Acetylcholine (ACh) Release D2R->ACh_Release Inhibition ACh Acetylcholine (ACh) ACh_Release->ACh Itopride Itopride Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Smooth_Muscle GI Smooth Muscle Contraction Muscarinic_Receptor->Smooth_Muscle Stimulates

Caption: Dual mechanism of action of Itopride.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Start 4-Hydroxybenzonitrile Intermediate1 4-[2-(Dimethylamino)ethoxy]benzonitrile Start->Intermediate1 Etherification Target_Intermediate This compound Intermediate1->Target_Intermediate Reduction Reagent 3,4-Dimethoxybenzoyl chloride Itopride_Base Itopride (free base) Target_Intermediate->Itopride_Base Reagent->Itopride_Base Final_Product Itopride Hydrochloride Itopride_Base->Final_Product Salt Formation

Caption: Synthetic workflow for Itopride Hydrochloride.

References

Application Notes and Protocols: Hofmann Rearrangement for the Synthesis of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hofmann rearrangement is a robust and widely utilized chemical reaction for the synthesis of primary amines from primary carboxamides, resulting in a product with one less carbon atom.[1][2] This transformation, also referred to as the Hofmann degradation, proceeds via a characteristic isocyanate intermediate which subsequently undergoes hydrolysis to yield the final amine product.[2][3] The carbonyl carbon of the starting amide is eliminated as carbon dioxide during the course of the reaction.[1]

A key advantage of the Hofmann rearrangement is its broad applicability to a diverse range of substrates, including the synthesis of alkyl, aryl, and heterocyclic primary amines.[4] Furthermore, the reaction is known to proceed with retention of the stereochemical configuration of the migrating group.[2][4] The versatility of this reaction is enhanced by the availability of various reagents and reaction conditions, which can be tailored to accommodate substrates bearing sensitive functional groups.[3][4] This document provides comprehensive application notes, including a summary of quantitative data for different substrates and detailed experimental protocols for the Hofmann rearrangement.

Reaction Mechanism and Workflow

The Hofmann rearrangement is understood to proceed through the following mechanistic steps:

  • N-Halogenation: In the presence of a base, the primary amide undergoes halogenation at the nitrogen atom by a halogenating agent such as bromine or sodium hypochlorite (B82951), forming an N-haloamide.[3][5]

  • Deprotonation: The base then abstracts the acidic proton from the nitrogen of the N-haloamide to generate an anion.[3]

  • Rearrangement: This is the critical step of the reaction, where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen atom, leading to the expulsion of the halide ion and the formation of an isocyanate intermediate.[2][3]

  • Hydrolysis: The isocyanate intermediate is then subjected to hydrolysis with water to form an unstable carbamic acid.[3]

  • Decarboxylation: The carbamic acid spontaneously undergoes decarboxylation to afford the primary amine and carbon dioxide.[1]

Notably, if the reaction is conducted in an alcoholic solvent, the isocyanate intermediate can be intercepted by the alcohol to furnish a stable carbamate.[3]

Experimental Workflow Diagram

A generalized experimental workflow for conducting the Hofmann rearrangement is depicted below.

Hofmann_Rearrangement_Workflow General Experimental Workflow for Hofmann Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start reagent_prep Prepare Base and Halogenating Agent Solution start->reagent_prep mixing Combine Amide with Reagent Solution at Low Temperature reagent_prep->mixing amide_prep Dissolve Primary Amide amide_prep->mixing heating Heat Reaction Mixture mixing->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract Product with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography, Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the Hofmann rearrangement.

Data Presentation: Reaction Conditions and Yields

The following tables provide a summary of quantitative data for the Hofmann rearrangement, showcasing the reaction conditions and corresponding yields for a variety of substrates.

Table 1: Hofmann Rearrangement of Aromatic and Heterocyclic Amides
Starting AmideReagentsSolventTemperature (°C)TimeProductYield (%)
3-Nitrobenzamide (B147352)5.75% NaOCl (aq), 1 M NaOHWaterRT, then 701.5 h3-Nitroaniline~80
3,4,5-Trimethoxybenzamide (B1204051)NaOCl, NaOHWater4, then 702.17 h3,4,5-Trimethoxyaniline60[6]
p-MethoxybenzamideNBS, DBUMethanol (B129727)Reflux45 minMethyl N-(p-methoxyphenyl)carbamate73[7]
Nicotinamide (B372718)Br₂, NaOHWater0, then 70-7545 min3-Aminopyridine (B143674)65-71[8]
Table 2: Hofmann Rearrangement Employing Alternative Reagents
Starting AmideReagentsSolventTemperature (°C)TimeProductYield (%)
Generic AmidePb(OAc)₄, t-BuOHDioxane50-70-Boc-protected amineGood yields reported[4]
Generic AmidePIDA, KOH1,4-Dioxane/WaterRT20 hPrimary Amine-
α,β-Unsaturated AmideNBSMethanol--Carbamate~70[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitroaniline using Household Bleach

This protocol outlines a convenient method for the Hofmann rearrangement of 3-nitrobenzamide utilizing commercially available household bleach.

Materials:

  • 3-Nitrobenzamide

  • 5.75% Sodium hypochlorite solution (household bleach)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, and rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 3-nitrobenzamide in 12 mL of 1 M aqueous NaOH.

  • Add 9.0 mL of 5.75% aqueous sodium hypochlorite (bleach) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to 70 °C and maintain this temperature for 1 hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-nitroaniline.

  • Purify the product by recrystallization, for instance, from a water/ethanol mixture.

Protocol 2: Synthesis of Methyl N-(p-methoxyphenyl)carbamate using N-Bromosuccinimide

This protocol describes a modified Hofmann rearrangement for the synthesis of a carbamate.[7]

Materials:

  • p-Methoxybenzamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Ethyl acetate

  • 6 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, and chromatography apparatus.

Procedure:

  • Combine p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol), and methanol (300 mL) in a 1-L round-bottom flask equipped with a stirring bar.[7]

  • Heat the resulting solution to reflux for 15 minutes.[7]

  • Slowly add a second portion of NBS (11.9 g, 66 mmol) to the reaction mixture.[7]

  • Maintain the reflux for an additional 30 minutes.[7]

  • Remove the methanol via rotary evaporation.[7]

  • Dissolve the residue in 500 mL of ethyl acetate.[7]

  • Wash the ethyl acetate solution sequentially with 6 N hydrochloric acid (2 x 100 mL), 1 N sodium hydroxide (2 x 100 mL), and saturated sodium chloride solution.[7]

  • Dry the organic phase over anhydrous magnesium sulfate.[7]

  • Filter and concentrate the solution by rotary evaporation.[7]

  • Purify the crude product by flash column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, to afford methyl N-(p-methoxyphenyl)carbamate as a pale yellow solid (yield approximately 73%).[7]

Protocol 3: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol provides a detailed procedure for the synthesis of a heterocyclic amine.[8]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Benzene (B151609)

  • Ligroin (b.p. 60-90 °C)

  • Activated carbon (e.g., Norit)

  • Sodium hydrosulfite

  • A 2-L beaker, mechanical stirrer, ice-salt bath, heating bath, and a continuous liquid-liquid extractor.

Procedure:

  • Prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 mL of water in a 2-L beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.[8]

  • While stirring, add 95.8 g (0.6 mole) of bromine to the cold NaOH solution.[8]

  • Once the temperature of the solution has reached 0 °C, add 60 g (0.49 mole) of nicotinamide in one portion with vigorous stirring.[8]

  • Continue stirring for 15 minutes, by which time the solution should be clear.[8]

  • Replace the ice-salt bath with a water bath preheated to 75 °C and stir the reaction mixture at 70–75 °C for 45 minutes.[8]

  • Cool the solution to room temperature and saturate it with solid sodium chloride (approximately 170 g will be required).[8]

  • Extract the product from the aqueous solution using diethyl ether in a continuous extractor for 15–20 hours.[8]

  • Dry the ether extract over pellets of sodium hydroxide, filter, and remove the ether by distillation to yield the crude product as dark red crystals (85–89% yield).[8]

  • For purification, dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin.[8]

  • Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat the mixture on a steam bath for 20 minutes.[8]

  • Filter the hot solution and allow it to cool slowly to room temperature, followed by chilling overnight in a refrigerator.[8]

  • Collect the purified product by filtration, wash with cold ligroin, and dry to obtain white crystals of 3-aminopyridine (65–71% yield).[8]

Mandatory Visualizations

Hofmann Rearrangement Mechanism

Hofmann_Mechanism Hofmann Rearrangement Mechanism amide Primary Amide (R-CONH2) reagents1 + Br2, NaOH nhaloamide N-Haloamide reagents2 + NaOH (-H2O) anion N-Haloamide Anion reagents3 Rearrangement (-Br-) isocyanate Isocyanate (R-N=C=O) reagents4 + H2O carbamic_acid Carbamic Acid reagents5 Decarboxylation (-CO2) amine Primary Amine (R-NH2) reagents1->nhaloamide reagents2->anion reagents3->isocyanate reagents4->carbamic_acid reagents5->amine

Caption: Key steps in the Hofmann rearrangement mechanism.

Logical Relationship of Reagent Choice and Product

Product_Choice Influence of Reaction Conditions on Product amide Primary Amide isocyanate Isocyanate Intermediate amide->isocyanate Hofmann Conditions hydrolysis Aqueous Work-up (H2O) isocyanate->hydrolysis alcoholysis Alcoholic Solvent (R'OH) isocyanate->alcoholysis amine Primary Amine hydrolysis->amine carbamate Carbamate alcoholysis->carbamate

Caption: Product determination based on reaction work-up.

References

Application Notes and Protocols for the Purification of Benzylamine Derivatives via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-base extraction is a cornerstone technique in organic chemistry for the purification of ionizable compounds. This method is particularly well-suited for the separation of basic compounds, such as benzylamine (B48309) and its derivatives, from non-basic impurities. The principle of this technique lies in the reversible conversion of the water-insoluble neutral amine into a water-soluble salt by treatment with an acid. This allows for the selective transfer of the amine from an organic solvent into an aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer regenerates the purified amine, which can then be recovered.

This document provides a detailed protocol for the purification of benzylamine derivatives using acid-base extraction, complete with quantitative data, experimental procedures, and troubleshooting guidelines.

Principles of Acid-Base Extraction for Benzylamine Derivatives

The efficiency of acid-base extraction is governed by the basicity of the amine, which is quantified by the pKa of its conjugate acid (the benzylammonium ion). Benzylamine has a pKa of approximately 9.34 for its conjugate acid.[1] This indicates that it is a moderately strong base and will be readily protonated by a dilute aqueous acid, such as hydrochloric acid (HCl), to form the corresponding benzylammonium salt.

The reaction is as follows:

C₆H₅CH₂NH₂ (in organic solvent) + HCl (in aqueous solution) → C₆H₅CH₂NH₃⁺Cl⁻ (in aqueous solution)

The resulting benzylammonium chloride is an ionic salt and is significantly more soluble in the aqueous phase than in a nonpolar organic solvent.[2] Neutral organic impurities, which do not react with the acid, will remain in the organic phase. After separating the two layers, the aqueous phase containing the benzylammonium salt is treated with a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the ammonium (B1175870) ion and regenerate the free amine.

C₆H₅CH₂NH₃⁺Cl⁻ (in aqueous solution) + NaOH (in aqueous solution) → C₆H₅CH₂NH₂ (insoluble in water) + NaCl (in aqueous solution) + H₂O

The purified benzylamine, now water-insoluble, will precipitate out of the aqueous solution or can be extracted back into an organic solvent.

Data Presentation

The following tables provide a summary of the physical properties of relevant compounds and illustrative data on the efficiency of acid-base extraction for the purification of benzylamine and one of its derivatives. Please note that the recovery and purity can vary depending on the specific substrate, the nature of the impurities, and the precise experimental conditions.

Table 1: Physical Properties of Benzylamine and Related Compounds

CompoundFormulaMolar Mass ( g/mol )pKa of Conjugate AcidSolubility in WaterSolubility in Diethyl Ether
BenzylamineC₇H₉N107.159.34MiscibleMiscible
Benzylammonium chlorideC₇H₁₀ClN143.61-SolubleInsoluble
p-BromobenzylamineC₇H₈BrN186.05~9.0 (estimated)Sparingly solubleSoluble
p-Bromobenzylammonium chlorideC₇H₉BrClN222.51-SolubleInsoluble

Table 2: Illustrative Purity and Recovery Data for Acid-Base Extraction

CompoundInitial Purity (%)Extraction MethodFinal Purity (%)Overall Recovery (%)Reference
BenzylamineNot specifiedLiquid-liquid extraction from fermentation brothNot specified98.3 (extraction rate)[3]
p-BromobenzylamineNot specifiedAcid hydrolysis and crystallization99.675.9[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of a benzylamine derivative from a mixture containing neutral impurities.

Materials and Reagents
  • Crude mixture containing the benzylamine derivative

  • Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • 6 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Experimental Workflow

The following diagram illustrates the logical steps of the acid-base extraction process for the purification of a benzylamine derivative.

G start Start with a crude mixture of a benzylamine derivative and neutral impurities in an organic solvent add_acid Add 1 M HCl (aq) to the separatory funnel and shake to mix. start->add_acid separate_layers1 Allow layers to separate. The benzylammonium salt is in the lower aqueous layer. add_acid->separate_layers1 organic_layer1 Organic Layer: Contains neutral impurities. Can be washed and dried to recover impurities if needed. separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer: Contains the protonated benzylamine derivative. separate_layers1->aqueous_layer1 add_base Transfer aqueous layer to a flask and add 6 M NaOH (aq) until the solution is strongly basic (pH > 12). aqueous_layer1->add_base recover_amine The purified benzylamine derivative will precipitate or form an oil. add_base->recover_amine extract_amine Extract the purified amine with fresh organic solvent. recover_amine->extract_amine separate_layers2 Separate the layers. extract_amine->separate_layers2 organic_layer2 Organic Layer: Contains the purified benzylamine derivative. separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer: Contains inorganic salts. Discard. separate_layers2->aqueous_layer2 dry_and_evaporate Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. organic_layer2->dry_and_evaporate end Purified Benzylamine Derivative dry_and_evaporate->end

Caption: Workflow for the purification of benzylamine derivatives.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude mixture containing the benzylamine derivative in a suitable volume of diethyl ether (e.g., 50 mL for 1-2 g of crude material). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate completely. The upper layer is the organic phase containing neutral impurities, and the lower layer is the aqueous phase containing the benzylammonium salt.

  • Aqueous Phase Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, it is good practice to repeat the acidic extraction (steps 2-4) on the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

  • Regeneration of the Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH solution dropwise while stirring until the solution becomes strongly basic (pH > 12, as checked with pH paper). The purified benzylamine derivative should separate from the aqueous layer as an oil or a solid precipitate.

  • Recovery of the Purified Amine:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If an oil separates: Transfer the mixture back to the separatory funnel and extract the purified amine with two portions of fresh diethyl ether.

  • Drying and Solvent Removal (for liquid amines): Combine the organic extracts from the previous step. Wash the combined organic layer with a saturated brine solution to remove most of the dissolved water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified benzylamine derivative.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations and phase transfers that are central to the acid-base extraction of a benzylamine derivative.

G cluster_aqueous Aqueous Phase amine_org Benzylamine Derivative (R-NH₂) amine_salt_aq Benzylammonium Salt (R-NH₃⁺) amine_org->amine_salt_aq + H⁺ (from HCl) impurities_org Neutral Impurities amine_salt_aq->amine_org - H⁺ (with NaOH)

Caption: Phase transfer of the benzylamine derivative.

Troubleshooting

ProblemPossible CauseSolution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine to break the emulsion.
Poor separation of layers Densities of the organic and aqueous phases are too similar.- Add more of the organic solvent or water to change the overall density. - Add brine to increase the density of the aqueous phase.
Low recovery of the amine - Incomplete extraction into the aqueous phase. - Incomplete regeneration of the free amine. - The amine salt is somewhat soluble in the organic solvent.- Perform multiple extractions with the acidic solution. - Ensure the aqueous phase is sufficiently basic (pH > 12) during regeneration. - Use a more polar organic solvent for the initial dissolution if possible.
Product is "wet" or oily after solvent removal Incomplete drying of the organic phase.- Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before filtration and evaporation. - Perform a final wash with brine before drying.

Conclusion

Acid-base extraction is a powerful and efficient method for the purification of benzylamine derivatives. By leveraging the difference in solubility between the neutral amine and its protonated salt, this technique allows for the effective removal of non-basic impurities. The protocol described herein can be adapted for a wide range of benzylamine derivatives and is a valuable tool for researchers in organic synthesis and drug development. Successful application of this method relies on an understanding of the underlying acid-base principles and careful execution of the experimental procedure.

References

Application Note and Protocol: Purification of Crude 4-[2-(Dimethylamino)ethoxy]benzylamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of crude 4-[2-(Dimethylamino)ethoxy]benzylamine using column chromatography. Due to the basic nature of the dual amine functionalities in the molecule, special considerations are required to achieve high purity and yield. This guide outlines the recommended stationary phases, mobile phase compositions, and a step-by-step experimental workflow to mitigate common issues such as peak tailing and poor separation associated with the purification of basic organic amines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Itopride, a gastroprokinetic agent.[1][2] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API). Column chromatography is a standard and effective method for its purification.[1]

However, the presence of both a primary benzylic amine and a tertiary amine in the structure presents a challenge for standard silica (B1680970) gel chromatography. The basic nature of these amine groups leads to strong interactions with the acidic silanol (B1196071) groups on the silica surface, which can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the stationary phase.[3][4][5][6] This application note details two primary approaches to overcome these challenges: a modified normal-phase chromatography method and the use of an alternative, amine-functionalized stationary phase.

Chromatographic Conditions

The selection of appropriate stationary and mobile phases is crucial for the successful purification of this compound. Below is a summary of recommended conditions.

Table 1: Recommended Column Chromatography Conditions

ParameterCondition 1: Standard Silica Gel (Modified)Condition 2: Amine-Functionalized Silica
Stationary Phase Silica Gel (100-200 mesh)[7]Amine-Functionalized Silica Gel
Mobile Phase (Eluent) Dichloromethane (B109758) (CH₂Cl₂) : Methanol (MeOH) with a basic modifierHexane (B92381) : Ethyl Acetate (B1210297) (EtOAc) Gradient
Eluent Composition 9:1 (v/v) CH₂Cl₂:MeOH + 0.1-1% Triethylamine (TEA)[1][5]Gradient elution, e.g., 10% to 100% EtOAc in Hexane[8]
Rationale for Modifier TEA acts as a competing base, neutralizing the acidic silanol sites on the silica gel, which improves peak shape and elution.[3][5]The amine-functionalized surface minimizes the acid-base interactions with the analyte, allowing for the use of standard non-polar/polar solvent systems.[4][8]
Detection Thin-Layer Chromatography (TLC) with UV visualization (254 nm) or staining (e.g., potassium permanganate)Thin-Layer Chromatography (TLC) with UV visualization (254 nm) or staining

Experimental Protocols

3.1. Materials and Reagents

  • Crude this compound

  • Silica Gel (100-200 mesh) or pre-packed Amine-Functionalized Silica Gel columns

  • Dichloromethane (CH₂Cl₂, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

3.2. Protocol 1: Purification using Standard Silica Gel with a Basic Modifier

This protocol is suitable for standard laboratory setups where amine-functionalized silica may not be readily available.

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% CH₂Cl₂).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry slurry by removing the solvent under reduced pressure.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Prepare the mobile phase: Dichloromethane:Methanol (9:1 v/v) containing 0.5% Triethylamine.

    • Begin elution with the prepared mobile phase, ensuring the solvent level is always maintained above the stationary phase to prevent cracking.

    • Collect fractions sequentially in test tubes or vials.

  • Monitoring the Separation:

    • Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in the same eluent system.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.[1]

3.3. Protocol 2: Purification using Amine-Functionalized Silica

This method is often more efficient and provides better resolution for basic amines.[4][8]

  • Column Preparation:

    • Use a pre-packed amine-functionalized silica cartridge or pack a column with amine-functionalized silica gel using the slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

    • Load the sample directly onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by introducing ethyl acetate in a gradient. A typical gradient might run from 10% to 100% ethyl acetate in hexane.

    • Collect fractions throughout the elution process.

  • Monitoring and Work-up:

    • Monitor the fractions by TLC using a hexane/ethyl acetate solvent system.

    • Combine the pure fractions and remove the solvent under reduced pressure with a rotary evaporator.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Workflow for Purification of this compound Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load Sample onto Column Dissolve->Load Prep_Column Prepare Chromatography Column Method_Choice Choose Stationary Phase Prep_Column->Method_Choice Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Monitor->Collect Continue elution Combine Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure Silica Standard Silica Gel + Basic Modifier Method_Choice->Silica Method 1 Amine_Silica Amine-Functionalized Silica Method_Choice->Amine_Silica Method 2 Silica->Load Amine_Silica->Load

Caption: General workflow for the column chromatography purification of crude amines.

Troubleshooting

Table 2: Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Significant Peak Tailing (Silica Gel) Strong acid-base interaction between the basic amine and acidic silica.[5]Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase to 1%. Alternatively, switch to an amine-functionalized silica or basic alumina (B75360) stationary phase.[3][5]
Compound Not Eluting The mobile phase is not polar enough to displace the highly adsorbed amine.Increase the polarity of the mobile phase. For a CH₂Cl₂:MeOH system, increase the percentage of methanol.
Poor Separation from Impurities The chosen eluent system does not provide adequate resolution.Optimize the mobile phase composition by running several TLCs with different solvent ratios. Consider using a shallower gradient during elution.
Low Recovery of Product The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the acidic stationary phase.[6]Use a less acidic stationary phase like amine-functionalized silica or alumina. Ensure the crude material is fully dissolved and loaded properly.

References

Application Notes and Protocols: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine Utilizing Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine, a key intermediate in the production of various pharmaceuticals, including the prokinetic agent Itopride (B38515).[1] The focus of these protocols is the application of sodium borohydride (B1222165) (NaBH₄), a versatile and relatively mild reducing agent, offering a safer alternative to more hazardous reagents like Raney Nickel.[2][3] Three primary synthetic routes employing sodium borohydride are presented: the reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316), the reductive amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde (B95701), and the reduction of 4-[2-(dimethylamino)ethoxy]benzaldoxime. This document includes detailed experimental procedures, quantitative data summarized in tabular format, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and drug development. This compound serves as a critical building block for pharmacologically active molecules. Traditional synthesis methods have often involved harsh reagents or conditions, such as catalytic hydrogenation at high pressure or the use of pyrophoric catalysts.[2][3] The use of sodium borohydride, often in conjunction with catalytic additives, presents a more accessible, scalable, and safer approach to the synthesis of this key intermediate. These notes detail three effective methods leveraging this reagent.

Synthetic Pathways Overview

Three distinct synthetic strategies for the preparation of this compound using sodium borohydride are outlined below. Each pathway starts from a different precursor derived from 4-hydroxybenzaldehyde (B117250) or a related structure.

cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 4-hydroxybenzonitrile 4-hydroxybenzonitrile 4-[2-(dimethylamino)ethoxy]benzonitrile 4-[2-(dimethylamino)ethoxy]benzonitrile 4-hydroxybenzonitrile->4-[2-(dimethylamino)ethoxy]benzonitrile Etherification 4-[2-(dimethylamino)ethoxy]benzaldehyde 4-[2-(dimethylamino)ethoxy]benzaldehyde 4-[2-(dimethylamino)ethoxy]benzaldoxime 4-[2-(dimethylamino)ethoxy]benzaldoxime 4-[2-(dimethylamino)ethoxy]benzaldehyde->4-[2-(dimethylamino)ethoxy]benzaldoxime Hydroxylamine (B1172632) Imine Intermediate Imine Intermediate 4-[2-(dimethylamino)ethoxy]benzaldehyde->Imine Intermediate Ammonia (B1221849) This compound This compound 4-[2-(dimethylamino)ethoxy]benzonitrile->this compound Nitrile Reduction (NaBH4/CuSO4) 4-[2-(dimethylamino)ethoxy]benzaldoxime->this compound Oxime Reduction (NaBH4/Catalyst) Imine Intermediate->this compound Reductive Amination (NaBH4)

Figure 1: Synthetic pathways to this compound.

Method 1: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

This method involves the reduction of a nitrile group to a primary amine using sodium borohydride in the presence of a copper(II) sulfate (B86663) catalyst. This approach is an effective alternative to high-pressure catalytic hydrogenation.[1][2][3]

Quantitative Data
ParameterValueReference
Starting Material4-[2-(dimethylamino)ethoxy]benzonitrile[1][2][3]
Reducing AgentSodium Borohydride (NaBH₄)[1][2][3]
CatalystCopper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)[1][2][3]
SolventEthanol[1][2][3]
Reaction Time20 hours[1][2][3]
TemperatureReflux[1][2][3]
Yield80%[1][2][3]
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol.[1][2][3]

  • Catalyst Addition: To this solution, add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate.[1][2][3]

  • Reducing Agent Addition: Slowly add 1.74 g (45.94 mmol) of sodium borohydride to the mixture in portions.[1][2][3] An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 20 hours.[1][2][3]

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.[2] The solvent is removed under reduced pressure to yield the crude product, this compound.[1][2][3]

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Start Start Dissolve Nitrile Dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile in Ethanol Start->Dissolve Nitrile Add Catalyst Add CuSO4·5H2O Dissolve Nitrile->Add Catalyst Add NaBH4 Slowly add NaBH4 Add Catalyst->Add NaBH4 Reflux Reflux for 20 hours Add NaBH4->Reflux Cool Cool to Room Temperature Reflux->Cool Work-up Solvent Extraction (Ethyl Acetate) Cool->Work-up Isolate Dry and Concentrate Work-up->Isolate Purify Purify (Distillation/Chromatography) Isolate->Purify End End Purify->End

Figure 2: Workflow for nitrile reduction.

Method 2: Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Reductive amination is a widely used method for the synthesis of amines.[4] This process involves the reaction of an aldehyde with an amine source, such as ammonia, to form an imine intermediate, which is subsequently reduced by sodium borohydride.[5] A key consideration is to allow for sufficient time for imine formation before the addition of NaBH₄ to minimize the reduction of the starting aldehyde.[6]

Quantitative Data
ParameterValueReference
Starting Material4-[2-(dimethylamino)ethoxy]benzaldehydeGeneral Procedure
Amine SourceAmmonia (e.g., aqueous or in methanol)General Procedure
Reducing AgentSodium Borohydride (NaBH₄)[5]
SolventMethanol (B129727) or Ethanol[6]
Reaction Time12-24 hoursGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
YieldVariable, typically moderate to highGeneral Procedure
Experimental Protocol
  • Imine Formation: In a round-bottom flask, dissolve 1 equivalent of 4-[2-(dimethylamino)ethoxy]benzaldehyde in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) and stir the mixture at room temperature. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: After stirring for a sufficient period to allow for imine formation (typically 1-3 hours), cool the mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (B109758).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Start Start Dissolve Aldehyde Dissolve Aldehyde in Methanol Start->Dissolve Aldehyde Add Ammonia Add Ammonia Solution Dissolve Aldehyde->Add Ammonia Form Imine Stir to Form Imine Add Ammonia->Form Imine Cool Cool in Ice Bath Form Imine->Cool Add NaBH4 Add NaBH4 in portions Cool->Add NaBH4 Stir Stir at Room Temperature Add NaBH4->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Purify->End

Figure 3: Workflow for reductive amination.

Method 3: Reduction of 4-[2-(Dimethylamino)ethoxy]benzaldoxime

This two-step approach involves the conversion of the aldehyde to its corresponding oxime, followed by reduction to the primary amine. While sodium borohydride alone is generally not effective for reducing oximes, its reactivity can be enhanced by the addition of transition metal salts. This method avoids the use of hazardous reagents like Raney Nickel.[2][3]

Quantitative Data
ParameterValueReference
Starting Material4-[2-(dimethylamino)ethoxy]benzaldoximeGeneral Procedure
Reducing AgentSodium Borohydride (NaBH₄)
Additive/Catalyste.g., Copper(II) Sulfate, Nickel(II) Chloride
SolventMethanol or Ethanol
Reaction TimeVariable
TemperatureReflux
YieldVariable, typically good to excellent
Experimental Protocol

Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldoxime

  • To a solution of 4-[2-(dimethylamino)ethoxy]benzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine (B92270) or sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. The organic layer containing the oxime is dried and concentrated.

Step 2: Reduction of the Oxime

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-[2-(dimethylamino)ethoxy]benzaldoxime (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of a transition metal salt, such as copper(II) sulfate (e.g., 0.1 equivalents).

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (4-5 equivalents) portion-wise.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture, quench with water, and adjust the pH to be basic (pH > 10) with an aqueous base solution (e.g., 10% KOH).

  • Extraction and Purification: Extract the product with dichloromethane or another suitable organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude amine can be purified by column chromatography or distillation.

cluster_oxime Step 1: Oxime Formation cluster_reduction Step 2: Oxime Reduction Start_Oxime Start React_Aldehyde React Aldehyde with Hydroxylamine HCl and Base Start_Oxime->React_Aldehyde Isolate_Oxime Isolate Oxime React_Aldehyde->Isolate_Oxime Dissolve_Oxime Dissolve Oxime in Methanol Isolate_Oxime->Dissolve_Oxime Proceed to Reduction Start_Reduction Start Start_Reduction->Dissolve_Oxime Add_Catalyst Add Transition Metal Catalyst Dissolve_Oxime->Add_Catalyst Add_NaBH4_Oxime Add NaBH4 Add_Catalyst->Add_NaBH4_Oxime Reflux_Oxime Reflux Add_NaBH4_Oxime->Reflux_Oxime Workup_Oxime Basic Work-up and Extraction Reflux_Oxime->Workup_Oxime Purify_Amine Purify Final Product Workup_Oxime->Purify_Amine End_Amine End Purify_Amine->End_Amine

Figure 4: Workflow for oxime reduction.

Safety Precautions

  • Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Reactions should be carried out in a well-ventilated fume hood.

  • The addition of sodium borohydride to the reaction mixture can be exothermic. It should be added in small portions, and cooling may be necessary.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The use of sodium borohydride provides a versatile and safer platform for the synthesis of this compound. The three presented methods—nitrile reduction, reductive amination, and oxime reduction—offer flexibility depending on the available starting materials and desired scalability. The nitrile reduction protocol, in particular, is well-documented with a high reported yield. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development to efficiently and safely produce this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

Q2: What are the typical impurities I might encounter, and how can they be identified?

A2: Impurities are largely dependent on the chosen synthetic pathway. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the reductive amination route, a common byproduct is 4-[2-(Dimethylamino)ethoxy]benzyl alcohol, which can be identified by its distinct retention time in HPLC and the absence of a nitrogen in the benzyl (B1604629) group in MS and NMR analyses.[2] Unreacted 4-[2-(Dimethylamino)ethoxy]benzaldehyde can be detected by the presence of an aldehyde proton signal around 9-10 ppm in ¹H NMR.[2]

Q3: What are the recommended methods for purifying the final product?

A3: The purification of crude this compound can be accomplished through several techniques:

  • Vacuum Distillation: This method is particularly effective for this oily compound.[2]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the product from impurities.[2]

  • Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous phase, washed, and then liberated by adding a base and re-extracting into an organic solvent.[2]

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common synthetic routes.

Route 1: Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

This method involves the reaction of 4-[2-(Dimethylamino)ethoxy]benzaldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent.

Issue: Low yield of the desired primary amine.

Potential CauseTroubleshooting/Solution
Reduction of the aldehyde to an alcohol The reducing agent may be too reactive, leading to the formation of 4-[2-(Dimethylamino)ethoxy]benzyl alcohol.[2] To mitigate this, use a milder reducing agent that is more selective for the imine intermediate, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[2] Controlling the reaction temperature at lower levels can also favor imine formation over aldehyde reduction.[2]
Incomplete imine formation The equilibrium between the aldehyde/amine and the imine may not be favorable. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials.[5]
Formation of secondary and tertiary amines The primary amine product can react further with the starting aldehyde. To minimize this, use a large excess of the ammonia source to favor the formation of the primary amine.[2]
Suboptimal pH Imine formation is typically favored under slightly acidic conditions (pH 4-5).[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated.[5]
Route 2: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

This route involves the reduction of the nitrile group to a primary amine, which can be achieved through catalytic hydrogenation or with chemical reducing agents.[1]

Issue: Incomplete reaction or low yield.

Potential CauseTroubleshooting/Solution
Inactive catalyst (Catalytic Hydrogenation) The catalyst, such as Raney Nickel, may have lost its activity. Use a fresh, active catalyst and ensure proper handling and storage to prevent deactivation.[2]
Catalyst poisoning (Catalytic Hydrogenation) Impurities in the starting material or solvent can poison the catalyst. It is advisable to purify the starting nitrile before the reaction and use high-purity solvents.[2]
Insufficient hydrogen pressure or reaction time (Catalytic Hydrogenation) The reduction may not proceed to completion. Increase the hydrogen pressure and/or extend the reaction time, monitoring the reaction progress by TLC or LC-MS.[2]
Ineffective chemical reduction For reductions using agents like sodium borohydride (B1222165), the slow and controlled addition of the reducing agent is critical to manage the exothermic reaction.[1] The combination of NaBH4 with additives like copper(II) sulfate (B86663) has been shown to be effective.[3]
Route 3: Synthesis from 4-Fluorobenzylamine

This pathway involves a nucleophilic aromatic substitution of the fluorine atom in 4-fluorobenzylamine with the alkoxide of 2-(dimethylamino)ethanol.

Issue: Low conversion of 4-fluorobenzylamine.

Potential CauseTroubleshooting/Solution
Insufficiently strong base The alkoxide of 2-(dimethylamino)ethanol may not be fully formed. Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[2]
Low reaction temperature Nucleophilic aromatic substitution on an unactivated ring often requires elevated temperatures to proceed at a reasonable rate. This reaction is typically performed at high temperatures, for example, between 130-140°C.[2][3]
Poor leaving group ability While fluorine is a good leaving group in many SNAr reactions due to its high electronegativity, the overall reaction rate is also dependent on the activation of the aromatic ring.[6][7] In this case, the benzylamine (B48309) group is not strongly electron-withdrawing, necessitating forcing conditions.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsReported YieldReference
Nitrile Reduction4-[2-(Dimethylamino)ethoxy]benzonitrileNaBH₄, CuSO₄·5H₂O80%[3]
Nucleophilic Aromatic Substitution4-Fluorobenzylamine, 2-(Dimethylamino)ethanolNaH91%[3]
Etherification & Reduction4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chlorideKOH, Acetone97% (etherification step)[3][4]
Reductive Amination4-[2-(Dimethylamino)ethoxy]benzaldehyde, Hydroxylamine HClZinc powder, Acetic Acid84.7%[8]

Experimental Protocols

Protocol 1: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile with Sodium Borohydride[3]
  • Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.

  • Add 0.23 g (0.92 mmol) of copper(II)sulfate-5 hydrate (B1144303) (as a 2M aqueous solution).

  • Slowly add 1.74 g (45.94 mmol) of sodium borohydride in portions.

  • Reflux the mixture for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the final product.

Protocol 2: Synthesis from 4-Fluorobenzylamine and 2-(Dimethylamino)ethanol[3]
  • Slowly add 2.54 g (63.43 mmol) of 60% sodium hydride to 6.63 g (74.37 mmol) of 2-(dimethylamino)ethanol at 0°C.

  • After the addition is complete, raise the temperature of the reactor to 130-140°C and stir for 1 hour.

  • Slowly add 5.48 g (43.79 mmol) of 4-fluorobenzylamine to the mixture.

  • Continue stirring at 130-140°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 ml of H₂O and stir for 30 minutes.

  • Extract with chloroform (B151607) (2 x 150 ml).

  • Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed route Identify Synthetic Route start->route reductive_amination Reductive Amination route->reductive_amination Reductive Amination nitrile_reduction Nitrile Reduction route->nitrile_reduction Nitrile Reduction snar SNAr from 4-Fluorobenzylamine route->snar SNAr check_aldehyde_reduction Check for Alcohol Byproduct (4-(2-(Dimethylamino)ethoxy)benzyl alcohol) reductive_amination->check_aldehyde_reduction use_milder_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) check_aldehyde_reduction->use_milder_reductant Yes check_imine_formation Incomplete Imine Formation? check_aldehyde_reduction->check_imine_formation No end Yield Improved use_milder_reductant->end ensure_anhydrous Ensure Anhydrous Conditions Adjust pH to 4-5 check_imine_formation->ensure_anhydrous Yes ensure_anhydrous->end check_catalyst Catalytic Hydrogenation Issue? (Inactive/Poisoned Catalyst) nitrile_reduction->check_catalyst replace_catalyst Use Fresh Catalyst Purify Starting Material check_catalyst->replace_catalyst Yes check_conditions Suboptimal Conditions? (Pressure, Time, Temp) check_catalyst->check_conditions No replace_catalyst->end optimize_conditions Increase Pressure/Time/Temp check_conditions->optimize_conditions Yes optimize_conditions->end check_base Incomplete Deprotonation? snar->check_base use_stronger_base Use Strong Base (e.g., NaH) check_base->use_stronger_base Yes check_temp Reaction Temperature Too Low? check_base->check_temp No use_stronger_base->end increase_temp Increase Temperature (e.g., 130-140°C) check_temp->increase_temp Yes increase_temp->end

Caption: Troubleshooting workflow for low yield in the synthesis.

Synthetic_Pathways Key Synthetic Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction cluster_2 Route 3: Nucleophilic Aromatic Substitution aldehyde 4-[2-(Dimethylamino)ethoxy]benzaldehyde product This compound aldehyde->product + NH₃ + Reducing Agent nitrile 4-[2-(Dimethylamino)ethoxy]benzonitrile product2 This compound nitrile->product2 Reduction (e.g., H₂/Raney Ni or NaBH₄) fluoro 4-Fluorobenzylamine product3 This compound fluoro->product3 Strong Base (NaH) High Temperature alcohol 2-(Dimethylamino)ethanol alcohol->product3 Strong Base (NaH) High Temperature

Caption: Overview of primary synthetic routes.

References

How to remove unreacted 4-[2-(dimethylamino)ethoxy]benzaldehyde impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 4-[2-(dimethylamino)ethoxy]benzaldehyde (B95701) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the presence of unreacted 4-[2-(dimethylamino)ethoxy]benzaldehyde in my reaction product?

A1: Unreacted starting material can persist due to several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.

  • Reagent degradation: The reagents used might have degraded over time or been of insufficient purity.

  • Equilibrium reactions: The reaction may be reversible, leading to an equilibrium mixture of reactants and products.

  • Competing side reactions: The formation of byproducts can consume reagents and prevent the complete conversion of the starting material.

Q2: What are the key physicochemical properties of 4-[2-(dimethylamino)ethoxy]benzaldehyde to consider for its removal?

A2: Understanding the properties of the impurity is crucial for selecting an appropriate purification method.

PropertyValueImplication for Purification
Molecular Weight193.24 g/mol ---
Boiling Point142 °C at 0.533 kPaHigh boiling point suggests vacuum distillation could be effective.[1]
SolubilitySparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, and DMSO.[2][3]Enables the use of aqueous extraction methods.
Basicity (pKa of conjugate acid)Estimated around 8.55The dimethylamino group is basic and can be protonated in acidic conditions, facilitating acid-base extraction.[3]
ReactivityContains a reactive aldehyde group.The aldehyde functionality can be selectively reacted to form a water-soluble adduct, for instance, with sodium bisulfite.

Q3: Which purification techniques are most effective for removing this specific impurity?

A3: Several techniques can be employed, with the choice depending on the properties of your desired product and the scale of your experiment. The most common and effective methods include:

  • Bisulfite Extraction: Highly selective for aldehydes.

  • Acid-Base Extraction: Exploits the basicity of the dimethylamino group.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Recrystallization: Effective if the desired product is a solid and has different solubility properties than the impurity.

  • Distillation: Suitable if there is a significant difference in boiling points between the product and the impurity.

Troubleshooting Guides

Issue 1: My desired product is neutral and non-polar, and I need a quick and efficient way to remove the aldehyde impurity.

Solution: Bisulfite Extraction

This method is highly recommended for its selectivity towards aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic phase containing your product.[4][5][6][7]

Experimental Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Bisulfite Extraction

cluster_workflow Bisulfite Extraction Workflow start Crude Product in Organic Solvent dissolve Dissolve in Separatory Funnel start->dissolve add_bisulfite Add Saturated NaHSO3 (aq) dissolve->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (Aldehyde Adduct) separate->aqueous_layer Aqueous Phase wash Wash with H2O and Brine organic_layer->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for removing aldehyde impurity via bisulfite extraction.

Issue 2: My desired product is neutral and I want to exploit the basicity of the impurity for separation.

Solution: Acid-Base Extraction

The tertiary amine in 4-[2-(dimethylamino)ethoxy]benzaldehyde can be protonated with a dilute acid, making it water-soluble and allowing for its extraction into an aqueous layer.[8][9][10]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times. The protonated impurity will move to the aqueous layer.

  • Neutralization (Optional): Combine the aqueous layers and, if desired, recover the aldehyde by basifying with a dilute base (e.g., 1 M NaOH) and extracting back into an organic solvent.

  • Washing: Wash the original organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Logical Flow of Acid-Base Extraction

cluster_logic Acid-Base Extraction Logic start Crude Mixture (Product + Basic Impurity) in Organic Solvent add_acid Wash with Dilute Acid (e.g., HCl) start->add_acid protonation Basic Impurity is Protonated (Becomes Water-Soluble Salt) add_acid->protonation separation Phase Separation protonation->separation organic_phase Organic Phase: Pure Neutral Product separation->organic_phase aqueous_phase Aqueous Phase: Protonated Impurity separation->aqueous_phase

Caption: Logical diagram of separating a basic impurity using acid-base extraction.

Issue 3: The above extraction methods are not effective, or my product has similar properties to the impurity.

Solution: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. Given that 4-[2-(dimethylamino)ethoxy]benzaldehyde is a relatively polar compound, this technique can be effective, especially if your desired product has a different polarity.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is critical. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for elution could be a gradient of 10% to 50% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Signaling Pathway of Chromatographic Separation

cluster_pathway Chromatographic Separation Pathway start Crude Mixture Loaded on Column elution_start Elution with Non-polar Solvent start->elution_start less_polar_elutes Less Polar Components Elute First elution_start->less_polar_elutes increase_polarity Gradual Increase in Solvent Polarity elution_start->increase_polarity fraction_collection Collect Fractions less_polar_elutes->fraction_collection more_polar_elutes More Polar Components (Impurity) Elute Later increase_polarity->more_polar_elutes more_polar_elutes->fraction_collection analysis Analyze Fractions (TLC) fraction_collection->analysis combine_pure Combine Pure Fractions analysis->combine_pure final_product Pure Product combine_pure->final_product

Caption: Conceptual pathway of compound separation in column chromatography.

Data Summary

The following table provides a qualitative comparison of the primary purification methods discussed. The efficiency and suitability of each method will ultimately depend on the specific characteristics of the desired product and the experimental conditions.

MethodSelectivity for AldehydeScalabilitySpeedKey Requirement
Bisulfite Extraction HighGoodFastProduct must be stable to aqueous workup and not contain a reactive carbonyl group.
Acid-Base Extraction Moderate (for basic compounds)ExcellentFastProduct must be neutral or acidic and stable to acidic and basic conditions.
Column Chromatography Variable (depends on polarity difference)FairSlowA suitable solvent system that provides good separation on TLC must be identified.
Recrystallization Variable (depends on solubility)GoodModerateThe product must be a solid at room temperature and a suitable recrystallization solvent must be found.
Vacuum Distillation Variable (depends on boiling point difference)GoodModerateSignificant difference in boiling points between the product and impurity; both must be thermally stable.

References

Technical Support Center: Optimizing Nitrile Reduction to Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reduction of nitriles to benzylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitriles to primary amines like benzylamine?

A1: The primary methods for nitrile reduction to primary amines are catalytic hydrogenation and chemical reduction using metal hydrides.

  • Catalytic Hydrogenation: This is often the most economical and scalable method. It involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.[1] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂), and various Ruthenium complexes.[1][2][3] This method is widely used in industrial processes, such as the production of hexamethylenediamine (B150038) from adiponitrile.[1]

  • Chemical Reduction (Metal Hydrides): This approach uses stoichiometric amounts of metal hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation.[4][5] Other options include borane (B79455) complexes (like BH₃-THF or BH₃-SMe₂), sodium borohydride (B1222165) (often in the presence of a catalyst), and diisopropylaminoborane (B2863991).[4][6][7]

Q2: How do I choose between catalytic hydrogenation and metal hydride reduction?

A2: The choice depends on several factors:

  • Scale: For large-scale industrial synthesis, catalytic hydrogenation is generally preferred due to lower cost and waste generation.[2][8] LiAlH₄ is not ideal for large-scale reactions due to safety and handling concerns.[9]

  • Functional Group Tolerance: LiAlH₄ is a very strong reducing agent and will reduce other functional groups like esters, carboxylic acids, and amides.[9] Catalytic hydrogenation can sometimes be more selective, depending on the catalyst and conditions chosen. For instance, nitriles can be reduced in the presence of unconjugated alkenes and alkynes using certain borane reagents.[6]

  • Equipment: Catalytic hydrogenation requires a pressure reactor to handle hydrogen gas safely.[2] Metal hydride reductions can typically be performed using standard laboratory glassware.

  • Safety: LiAlH₄ is highly reactive with water and pyrophoric.[9] Hydrogen gas used in catalytic hydrogenation is highly flammable and can form explosive mixtures with air.[8] Dry hydrogenation catalysts can also be pyrophoric.[8][10]

Q3: What is the main cause of secondary and tertiary amine byproducts, and how can I prevent their formation?

A3: Secondary and tertiary amines are common byproducts in nitrile reductions.[1] They form when the initially produced primary amine attacks the intermediate imine, which is formed during the reduction process.[11]

To suppress the formation of these byproducts:

  • Catalyst Choice: Certain catalysts, like cobalt boride, are more selective for primary amine production.[1]

  • Additives: The addition of ammonia (B1221849) (or ammonium (B1175870) hydroxide) to the reaction mixture can help minimize the formation of secondary and tertiary amines during catalytic hydrogenation.[4]

  • Reaction Conditions: Optimizing solvent, pH, temperature, and hydrogen pressure are all critical factors in maximizing selectivity for the primary amine.[1]

Troubleshooting Guide

Problem 1: My reaction has a low yield or is not proceeding to completion.

  • Possible Cause A: Inactive Catalyst or Reagent

    • Troubleshooting:

      • For catalytic hydrogenation, ensure the catalyst is not old or poisoned. Use a fresh batch of catalyst. Raney Nickel, if it dries out, is pyrophoric and loses activity.[10]

      • For metal hydride reductions, especially with LiAlH₄, the reagent's quality is crucial. Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity. The effectiveness of LAH reductions can be highly dependent on the reagent's quality.[12]

      • Ensure all solvents and reagents are anhydrous, particularly for reactions involving LiAlH₄, as water will rapidly quench the reagent.[13]

  • Possible Cause B: Insufficient Reaction Temperature or Pressure

    • Troubleshooting:

      • Some reductions require heating to proceed to completion. For instance, reductions with borane-dimethylsulfide (BH₃-SMe₂) are typically performed in THF with heating.[4]

      • In catalytic hydrogenation, increasing the hydrogen pressure can often improve the reaction rate and yield.[14]

  • Possible Cause C: Steric Hindrance

    • Troubleshooting:

      • The reduction of sterically hindered nitriles can be challenging. If LiAlH₄ is ineffective, consider alternative reagents. Diisopropylaminoborane with a catalytic amount of LiBH₄ has been shown to be effective for reducing hindered nitriles.[15]

Problem 2: I am observing significant amounts of secondary and/or tertiary amine byproducts.

  • Possible Cause: Reaction conditions favor byproduct formation.

    • Troubleshooting:

      • Catalytic Hydrogenation: Add ammonia or use a solvent system containing ammonia (e.g., ammonia in methanol) to suppress the side reaction.[4][16] Acetic anhydride (B1165640) can also be used as a solvent with a Raney metal catalyst to yield the acetylated amine, which prevents secondary amine formation; the desired primary amine can then be obtained by hydrolysis.[11]

      • General: Lowering the reaction temperature may help improve selectivity.

Problem 3: The work-up procedure is difficult, especially for LiAlH₄ reductions.

  • Possible Cause: Formation of gelatinous aluminum salts.

    • Troubleshooting:

      • The work-up for LiAlH₄ reactions can be problematic.[12] A common and effective method is the Fieser work-up. After cooling the reaction to 0°C, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce granular aluminum salts that are easily filtered.[9]

      • Another method involves quenching with an aqueous solution of Rochelle's salt (sodium potassium tartrate), which helps to chelate the aluminum salts and keep them in solution.[9]

Data Presentation: Comparison of Reduction Methods

Method Reagent/Catalyst Typical Conditions Yield Range (%) Advantages Disadvantages
Catalytic Hydrogenation Raney Nickel, H₂Ethanol/Methanol (B129727) with NH₃, elevated temp. & pressure[3][4]70-95%Economical, scalable, high yields[1]Requires pressure equipment, catalyst can be pyrophoric, byproduct formation[8]
Pd/C, H₂Ethanol/Methanol, often with NH₃, RT to moderate heat[4][17]80-99%High efficiency, good selectivity with additives[18]Catalyst cost, potential for catalyst poisoning
Ruthenium Complexes, H₂THF, 80°C, 30 atm H₂[2]90-99%Excellent selectivity for primary amines[2]Catalyst cost and sensitivity
Metal Hydride Reduction LiAlH₄THF or Diethyl Ether, 0°C to RT, followed by aqueous work-up[3][9]55-95%[12][19]Powerful, fast, works for many substrates[4]Not for large scale, hazardous, poor functional group tolerance, difficult work-up[9][12]
BH₃-SMe₂Refluxing THF[4]70-90%More stable than BH₃-THF[4]Unpleasant odor, requires heating
Diisopropylaminoborane / cat. LiBH₄THF, 25°C to reflux[6]80-99%[6]Good for hindered nitriles, tolerates some functional groups[6][7]Reagent preparation required, less common

Experimental Protocols

Protocol 1: Reduction of Benzonitrile (B105546) using Lithium Aluminum Hydride (LiAlH₄)
  • Materials:

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of:

      • Water (1 volume relative to the mass of LAH in g)

      • 10% aqueous NaOH (1.5 volumes relative to the mass of LAH in g)

      • Water (3 volumes relative to the mass of LAH in g)[9]

    • Stir the resulting suspension vigorously for 30 minutes until a granular white precipitate forms.

    • Filter the mixture through a pad of Celite, washing the precipitate thoroughly with ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

    • Separate the organic layer from the combined filtrate. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylamine.[9]

    • The crude product can be purified by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation of Benzonitrile using Raney Nickel
  • Materials:

    • Benzonitrile

    • Raney Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Ammonia solution (optional, as concentrated aqueous solution or saturated in methanol)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation reactor (e.g., a Parr shaker), add a solution of benzonitrile in methanol (e.g., 0.2 M).

    • Add a catalytic amount of Raney Nickel slurry. The catalyst loading is typically 5-10% by weight relative to the nitrile. If desired, add ammonia to the solution to suppress secondary amine formation.[4]

    • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin agitation (stirring or shaking) and heat the reactor to the target temperature (e.g., 50-80°C).

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent during filtration.[10]

    • Remove the solvent from the filtrate under reduced pressure to yield the crude benzylamine, which can be further purified.

Visualizations

Experimental Workflow

Caption: General experimental workflow for nitrile reduction.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common nitrile reduction issues.

References

Preventing over-alkylation side reactions in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylamine (B48309). The focus is on preventing the common side reaction of over-alkylation, which leads to the formation of dibenzylamine (B1670424) and tribenzylamine (B1683019).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzylamine, and how do they differ in terms of over-alkylation risk?

A1: There are several common methods for synthesizing benzylamine, each with its own advantages and propensity for over-alkylation. The main routes are Direct Alkylation, Reductive Amination, the Gabriel Synthesis, and the Borrowing Hydrogen methodology.[1][2]

  • Direct Alkylation: This method involves the reaction of a benzyl (B1604629) halide with ammonia (B1221849). While straightforward, it is highly prone to over-alkylation because the newly formed benzylamine is more nucleophilic than ammonia, leading to the formation of dibenzylamine and tribenzylamine.[2][3]

  • Reductive Amination: This is a versatile one-pot reaction where benzaldehyde (B42025) reacts with ammonia to form an imine, which is then reduced to benzylamine.[4][5] While generally offering better control than direct alkylation, over-alkylation can still occur if the reaction conditions are not optimized.[6]

  • Gabriel Synthesis: This method utilizes potassium phthalimide (B116566) to react with a benzyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[7][8] It is a highly reliable method for producing pure primary amines and effectively avoids over-alkylation.[6][8]

  • Borrowing Hydrogen (or Hydrogen Auto-Transfer): This atom-economical method involves the reaction of benzyl alcohol with ammonia, catalyzed by a transition metal complex.[9][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. This method is generally selective for mono-alkylation.[9][11]

Q2: What is the primary cause of over-alkylation in benzylamine synthesis?

A2: The primary cause of over-alkylation is the increased nucleophilicity of the product, benzylamine, compared to the starting nitrogen source, typically ammonia. Once formed, benzylamine can readily react with the benzylating agent (e.g., benzyl chloride or a benzaldehyde-derived intermediate) at a faster rate than ammonia, leading to the formation of the secondary amine (dibenzylamine). This secondary amine can then be further alkylated to a tertiary amine (tribenzylamine).[3]

Q3: How can I minimize the formation of dibenzylamine and tribenzylamine during direct alkylation?

A3: To minimize over-alkylation in the direct alkylation of benzyl halides with ammonia, the most effective strategy is to use a large excess of ammonia.[3] This increases the probability that the benzyl halide will react with an ammonia molecule rather than the benzylamine product. The molar ratio of ammonia to benzyl chloride should be at least 15:1.[3]

Q4: What are the key parameters to control in reductive amination to enhance selectivity for benzylamine?

A4: In reductive amination, several parameters can be optimized to favor the formation of the primary amine:

  • Stoichiometry: Using an excess of the ammonia source can help suppress the formation of secondary amines.

  • Reducing Agent: The choice of reducing agent is critical. Milder and more selective reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred as they are more selective for the imine intermediate over the starting aldehyde.[12]

  • pH Control: The pH of the reaction mixture influences the rate of imine formation and the stability of the reactants. Maintaining an optimal pH is crucial for maximizing the yield of the desired primary amine.

  • Temperature and Reaction Time: Lowering the reaction temperature and optimizing the reaction time can help control the reaction and prevent side reactions.

Q5: When is the Gabriel synthesis the most appropriate method?

A5: The Gabriel synthesis is the method of choice when the primary goal is to obtain a highly pure primary amine, free from secondary and tertiary amine impurities.[6][8] It is particularly useful for small-scale laboratory preparations where purity is paramount. However, the use of a protecting group and subsequent deprotection step makes it less atom-economical for large-scale industrial production.

Troubleshooting Guides

Issue 1: Significant formation of over-alkylation products (dibenzylamine/tribenzylamine)
Symptom Potential Cause Suggested Solution
High percentage of dibenzylamine and tribenzylamine in the final product from Direct Alkylation .Insufficient excess of ammonia. The benzylamine product is outcompeting ammonia for the benzyl halide.[3]Increase the molar ratio of ammonia to benzyl halide significantly (e.g., >20:1).[3]
Over-alkylation observed in Reductive Amination .The intermediate imine is reacting with the newly formed benzylamine.- Use a large excess of the ammonia source. - Add the reducing agent portion-wise to keep the concentration of benzylamine low during the reaction. - Optimize the reaction temperature and time to favor the primary amine formation.[13]
Unexpected secondary amine formation in Borrowing Hydrogen synthesis.Catalyst choice or reaction conditions are not optimal for selectivity.[14]- Screen different catalysts and ligands. Some catalysts are inherently more selective for primary amine formation. - Adjust the reaction temperature, pressure, and solvent.[13]
Issue 2: Low yield of benzylamine
Symptom Potential Cause Suggested Solution
Low conversion of starting material.- Inefficient reaction conditions (temperature, time, catalyst activity). - Poor quality of reagents.- Increase reaction time and/or temperature. - Ensure the catalyst is active (if applicable). - Use fresh, high-purity reagents.
Product loss during workup and purification.- Inefficient extraction. - Decomposition of the product during distillation.- Perform multiple extractions to ensure complete recovery of the amine. - Use vacuum distillation to purify benzylamine, as it has a relatively high boiling point.[15]
Formation of unexpected byproducts.Side reactions such as hydrolysis of the starting material or catalyst deactivation.- Ensure anhydrous conditions if using moisture-sensitive reagents. - Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly.
Issue 3: Difficulty in purifying benzylamine

| Symptom | Potential Cause | Suggested Solution | | Co-distillation of benzylamine and dibenzylamine. | Similar boiling points of the components, making simple distillation ineffective. | - Use fractional distillation with a high-efficiency column. - Consider converting the amines to their salts (e.g., hydrochlorides) and exploiting differences in their solubility for separation.[16] | | Presence of non-amine impurities. | Byproducts from the reaction or residual starting materials. | - Wash the crude product with an appropriate aqueous solution (e.g., dilute acid or base) to remove acidic or basic impurities. - Recrystallization of the amine salt can be an effective purification method. |

Data Presentation

Table 1: Comparison of Benzylamine Synthesis Methods

MethodTypical Yield (%)Selectivity for Primary AmineKey AdvantagesKey Disadvantages
Direct Alkylation Variable (can be high with large excess of NH₃)[3]Low to ModerateSimple, industrially relevant.[2]Prone to over-alkylation, requires large excess of ammonia.[2]
Reductive Amination 60 - 98%[6]Moderate to HighWide substrate scope, one-pot procedure, mild conditions.[6]Potential for over-alkylation with some substrates, requires a reducing agent.[6]
Gabriel Synthesis 60 - 79%[6]Very HighHigh purity of primary amine, avoids over-alkylation.[6][8]Limited to primary amines, harsh hydrolysis conditions can affect sensitive functional groups.[6]
Borrowing Hydrogen Good to Excellent[13]HighAtom-economical, uses readily available alcohols, generates water as the only byproduct.[9][10]Requires a specific catalyst, may require higher temperatures.[14]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with Ammonia
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and a solution of ammonia in an appropriate solvent (e.g., methanol, ethanol; a large excess of ammonia, e.g., 10-20 equivalents, is recommended).

  • Reaction Monitoring: Stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add a solution of a suitable reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), in the same solvent.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzylamine can be purified by vacuum distillation.[15]

Protocol 2: Gabriel Synthesis of Benzylamine
  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in a polar aprotic solvent such as DMF. Add benzyl chloride or benzyl bromide (1 equivalent) and heat the mixture (e.g., to 80-100 °C) with stirring.

  • Reaction Completion: Monitor the reaction by TLC until the starting materials are consumed.

  • Hydrolysis (Hydrazinolysis): Cool the reaction mixture and add hydrazine (B178648) hydrate (B1144303) (1.5-2 equivalents). Reflux the mixture for several hours. A precipitate of phthalhydrazide (B32825) will form.

  • Workup: Cool the mixture to room temperature and add dilute hydrochloric acid. Filter off the phthalhydrazide precipitate.

  • Isolation: Make the filtrate basic with a strong base (e.g., NaOH) and extract the liberated benzylamine with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent, and purify the benzylamine by vacuum distillation.[7]

Mandatory Visualizations

Over_Alkylation_Pathway cluster_reactants Reactants cluster_products Products Benzyl_Halide Benzyl Halide / Aldehyde Benzylamine Benzylamine (Primary Amine) Benzyl_Halide->Benzylamine + NH3 (Desired Reaction) Ammonia Ammonia (NH3) Ammonia->Benzylamine Dibenzylamine Dibenzylamine (Secondary Amine) Benzylamine->Dibenzylamine + Benzylating Agent (1st Over-alkylation) Tribenzylamine Tribenzylamine (Tertiary Amine) Dibenzylamine->Tribenzylamine + Benzylating Agent (2nd Over-alkylation)

Caption: Reaction pathway illustrating the formation of benzylamine and subsequent over-alkylation products.

Troubleshooting_Logic start Problem: High Over-alkylation synthesis_method Which synthesis method? start->synthesis_method direct_alkylation Direct Alkylation synthesis_method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination synthesis_method->reductive_amination Reductive Amination borrowing_hydrogen Borrowing Hydrogen synthesis_method->borrowing_hydrogen Borrowing Hydrogen sol_da1 Increase excess of Ammonia (molar ratio > 20:1) direct_alkylation->sol_da1 sol_ra1 Use large excess of Ammonia source reductive_amination->sol_ra1 sol_ra2 Use a more selective reducing agent reductive_amination->sol_ra2 sol_bh1 Screen different catalysts and ligands borrowing_hydrogen->sol_bh1 sol_bh2 Optimize reaction conditions (T, P, solvent) borrowing_hydrogen->sol_bh2

Caption: Troubleshooting workflow for addressing over-alkylation in different benzylamine synthesis methods.

References

Catalyst poisoning issues in the hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during the hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems related to catalyst deactivation during your hydrogenation experiments.

Q1: My hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile has stalled or is showing low conversion. What are the likely causes?

A1: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, most commonly due to poisoning. The primary suspects are impurities in the starting materials or the reaction system, or inhibition by the product itself.

  • Potential Poisons:

    • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the 4-[2-(dimethylamino)ethoxy]benzonitrile starting material, solvents, or hydrogen gas can severely poison palladium and nickel catalysts.[1][2]

    • Nitrogen Compounds (Self-Inhibition): The dimethylamino group within the starting material and the resulting primary amine product can act as inhibitors by strongly adsorbing to the catalyst's active sites.[3][4] Intermediate imines formed during the reaction can also contribute to catalyst deactivation.[5]

    • Other Impurities: Halides, carbon monoxide, and other strongly coordinating species can also poison the catalyst.

  • Initial Diagnostic Steps:

    • Analyze Starting Materials: Use analytical techniques like GC-MS to check for organic impurities and specific sulfur analysis methods for the benzonitrile (B105546) substrate and solvent.

    • Verify Gas Purity: Ensure the hydrogen gas meets the required purity specifications for catalytic hydrogenations.

    • Review Reaction Progress: A sharp decrease in hydrogen uptake after an initial period of reactivity often points to poisoning rather than an inherently inactive catalyst.

Q2: I suspect sulfur poisoning. How can I confirm this and what are the mitigation strategies?

A2: Sulfur compounds are notorious for irreversibly poisoning palladium and nickel catalysts by forming strong bonds with the metal surface, thereby blocking active sites.

  • Confirmation:

    • Specialized analytical tests for sulfur content in your starting materials are the most definitive way to confirm sulfur poisoning.

  • Mitigation Strategies:

    • Purification of Starting Materials: If sulfur is detected, purify the 4-[2-(dimethylamino)ethoxy]benzonitrile and solvent. See the detailed protocol below for sulfur removal.

    • Use of a Guard Bed: Pass the substrate solution and solvent through a bed of a suitable adsorbent to remove sulfur impurities before they reach the main reactor.

    • Catalyst Choice: While most common hydrogenation catalysts are susceptible to sulfur poisoning, some specialized catalysts may offer higher tolerance.

Q3: The reaction starts well but then slows down significantly. Could the product be inhibiting the reaction?

A3: Yes, this is a strong possibility. Both the starting material, containing a tertiary amine, and the primary amine product can compete with the nitrile group for active sites on the catalyst surface, leading to a decrease in the reaction rate.

  • Evidence of Product Inhibition:

    • A non-linear reaction rate that decreases as the concentration of the product amine increases is indicative of product inhibition.

  • Mitigation Strategies:

    • Addition of an Acid: The presence of a non-coordinating acid can protonate the amine groups, preventing them from binding to the catalyst. For example, the addition of sulfuric acid has been shown to prevent by-product formation in the hydrogenation of benzonitrile by forming a salt with the product amine.[6]

    • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the strength of amine adsorption relative to nitrile adsorption.

    • Catalyst Loading: Increasing the catalyst loading may compensate for the sites blocked by the amine.

Q4: Can I regenerate my poisoned catalyst?

A4: Catalyst regeneration is often possible, but its success depends on the nature of the poison and the type of catalyst.

  • For Poisoning by Organic Residues and Coke:

    • Washing the catalyst with a suitable solvent can remove adsorbed organic materials.

    • A mild oxidative treatment can sometimes burn off carbonaceous deposits ("coke").

  • For Poisoning by Sulfur Compounds:

    • Regeneration from sulfur poisoning is more challenging and often incomplete. It may require high-temperature treatments or aggressive chemical washing.

  • For Poisoning by Nitrogen Compounds:

    • Washing the catalyst with an acidic solution followed by a neutral wash and drying may help remove adsorbed amines. A patent suggests reactivating palladium catalysts poisoned by nitrogen compounds by contacting the separated catalyst with a solution of alkali or alkaline earth metal salts at elevated temperatures.[3]

See the detailed protocols below for catalyst regeneration.

Frequently Asked Questions (FAQs)

Q5: What is the typical mechanism of catalyst poisoning in this reaction?

A5: Catalyst poisoning occurs when molecules bind strongly to the active metal sites (e.g., palladium or nickel) on the catalyst surface.[1][2] These poison molecules physically block the nitrile group from accessing the active sites, thus preventing the hydrogenation reaction from occurring. The lone pair of electrons on sulfur and nitrogen atoms makes them strong coordinating agents for the metal catalyst.

Q6: Which catalyst is more susceptible to poisoning in this reaction, Palladium on Carbon (Pd/C) or Raney Nickel?

A6: Both Pd/C and Raney Nickel are susceptible to poisoning by sulfur and nitrogen compounds.[3][7] Palladium catalysts are particularly sensitive to sulfur.[1][2] Raney Nickel deactivation in nitrile hydrogenations is also a well-documented issue, often caused by strong adsorption of the nitrile and amine species.[3]

Q7: How does the presence of the dimethylamino group in the starting material affect the hydrogenation?

A7: The dimethylamino group introduces a potential for "self-poisoning" or inhibition. This tertiary amine moiety can compete with the nitrile group for the active sites on the catalyst, potentially slowing down the reaction rate even in the absence of external poisons.

Q8: Are there alternative, less poison-sensitive methods for this reduction?

A8: If catalytic hydrogenation proves consistently problematic due to poisoning, chemical reduction methods can be an alternative. For instance, the reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile has been reported using sodium borohydride (B1222165) in the presence of a copper(II) sulfate (B86663) catalyst.[8] However, catalytic hydrogenation is generally preferred from a green chemistry and process efficiency perspective.

Quantitative Data

Table 1: Kinetic Parameters for the Hydrogenation of Benzonitrile over 5 wt% Pd/C [4]

ParameterValue
Reaction Order (Benzonitrile)First-Order
Activation Energy27.6 ± 1.8 kJ mol⁻¹
Reaction Order (Benzylamine Hydrogenolysis)Zero-Order
Activation Energy (Benzylamine Hydrogenolysis)80.1 ± 6.4 kJ mol⁻¹

Table 2: Effect of an Acidic Additive on Benzonitrile Hydrogenation over Pd/C [6]

AdditiveBenzylamine Selectivity at 50% ConversionFinal Benzylamine Yield
None~0% (due to hydrogenolysis to toluene)0%
Sulfuric Acid (1 equivalent)Not reported82% (as sulfonate salt)

Experimental Protocols

Protocol 1: Purification of 4-[2-(dimethylamino)ethoxy]benzonitrile to Remove Sulfur Impurities

This protocol describes a general method for removing sulfur compounds from a liquid organic compound.

  • Oxidative Treatment:

    • Dissolve the crude 4-[2-(dimethylamino)ethoxy]benzonitrile in a suitable solvent.

    • Add a mild oxidizing agent, such as a mixture of hydrogen peroxide and formic acid, to oxidize the sulfur compounds to sulfones. The amount of oxidant should be stoichiometric to the estimated sulfur content.

  • Extraction:

    • After the oxidation is complete, wash the organic solution with water to remove the acid and any water-soluble byproducts.

    • The more polar sulfones can then be removed by extraction with a polar solvent immiscible with the primary solvent, or by adsorption on silica (B1680970) gel or alumina.

  • Distillation:

    • Finally, purify the 4-[2-(dimethylamino)ethoxy]benzonitrile by vacuum distillation.

Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Nitrogen Compounds

This protocol is adapted from general procedures for regenerating palladium catalysts.[8][9]

  • Catalyst Recovery and Washing:

    • After the reaction, carefully filter the Pd/C catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent pyrophoric catalysts from igniting.

    • Wash the catalyst thoroughly with the reaction solvent to remove residual reactants and products.

    • Wash the catalyst with a dilute aqueous acid solution (e.g., 0.1 M HCl or acetic acid) to remove adsorbed amines.

    • Wash the catalyst with deionized water until the washings are neutral.

    • Finally, wash with a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to aid in drying.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Thermal Treatment (Optional and requires caution):

    • For more robust regeneration, a thermal treatment can be applied. Heat the dried catalyst under a flow of inert gas (e.g., nitrogen or argon) to a temperature of 200-300 °C for 2-4 hours. This can help desorb more strongly bound species.

    • Cool the catalyst to room temperature under the inert gas flow before use.

Protocol 3: Regeneration of a Raney Nickel Catalyst

This protocol is based on established methods for regenerating Raney Nickel.[3][10]

  • Catalyst Recovery and Washing:

    • After the reaction, decant the solvent and wash the Raney Nickel catalyst several times with the reaction solvent, followed by deionized water. It is crucial to keep the catalyst wet at all times as it can be pyrophoric when dry.

  • Alkaline Treatment:

    • Prepare a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1-5 wt%).

    • Suspend the washed catalyst in the alkaline solution and gently heat to 50-80 °C for 1-2 hours with occasional stirring. This helps to remove strongly adsorbed organic materials.

  • Washing and Storage:

    • Allow the catalyst to settle, then decant the alkaline solution.

    • Wash the catalyst repeatedly with deionized water until the washings are neutral.

    • Store the regenerated catalyst under deionized water or a suitable solvent (e.g., ethanol) in a tightly sealed container.

Visualizations

CatalystPoisoningMechanism cluster_reactants Reactants in Solution cluster_catalyst Catalyst Surface cluster_products Products Nit Nitrile Substrate ActiveSite Active Site (Pd, Ni) Nit->ActiveSite Adsorption H2 Hydrogen H2->ActiveSite Adsorption & Dissociation Poison Poison (S, N-compounds) Poison->ActiveSite Strong Adsorption (Deactivation) Amine Primary Amine ActiveSite->Amine Hydrogenation & Desorption

Caption: Mechanism of catalyst poisoning during hydrogenation.

TroubleshootingWorkflow Start Low/No Conversion in Hydrogenation CheckPurity Check Purity of Starting Materials & Gas Start->CheckPurity ImpuritiesFound Impurities Found? CheckPurity->ImpuritiesFound Purify Purify Substrate/Solvent Use Guard Bed ImpuritiesFound->Purify Yes CheckProductInhibition Consider Product Inhibition (Amine Poisoning) ImpuritiesFound->CheckProductInhibition No Proceed Proceed with Hydrogenation Purify->Proceed AddAcid Add Acidic Additive Optimize Conditions CheckProductInhibition->AddAcid RegenerateCatalyst Regenerate or Replace Catalyst CheckProductInhibition->RegenerateCatalyst If severe AddAcid->Proceed RegenerateCatalyst->Proceed

Caption: Troubleshooting workflow for low conversion.

RegenerationLogic PoisonedCatalyst Poisoned Catalyst IdentifyPoison Identify Nature of Poison PoisonedCatalyst->IdentifyPoison OrganicResidue Organic Residue / Coke IdentifyPoison->OrganicResidue Organic NitrogenPoison Nitrogen Compound Poisoning IdentifyPoison->NitrogenPoison Nitrogen SulfurPoison Sulfur Poisoning IdentifyPoison->SulfurPoison Sulfur SolventWash Solvent Wash OrganicResidue->SolventWash AcidWash Acidic Wash NitrogenPoison->AcidWash ThermalTreatment High-Temp Treatment SulfurPoison->ThermalTreatment OxidativeTreatment Mild Oxidative Treatment SolventWash->OxidativeTreatment If needed ReplaceCatalyst Replace Catalyst ThermalTreatment->ReplaceCatalyst Often Incomplete Regeneration

Caption: Logical steps for catalyst regeneration.

References

Improving the purity of 4-[2-(Dimethylamino)ethoxy]benzylamine by vacuum distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[2-(Dimethylamino)ethoxy]benzylamine by vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

A detailed methodology for the vacuum distillation of this compound is crucial for achieving high purity. The following protocol is synthesized from established laboratory procedures.

1. Pre-Distillation Preparation:

  • Work-up of the crude product: Following synthesis, the reaction mixture should be appropriately worked up. A typical procedure involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., chloroform, dichloromethane). The organic layers are then combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude oily residue of this compound.[1][2]

  • Glassware Inspection: Thoroughly inspect all glassware for any cracks, scratches, or defects that could lead to implosion under vacuum.

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus. It is highly recommended to use a Claisen adapter to minimize bumping of the liquid into the condenser. Ensure all joints are properly greased to prevent vacuum leaks. A stir bar is essential for smooth boiling; boiling stones are ineffective under vacuum.

2. Distillation Procedure:

  • System Purge: Before heating, apply a vacuum to the system to remove any residual low-boiling solvents.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask. Use a heating mantle with a stirrer to ensure even heating.

  • Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. The main fraction should be collected at a stable temperature and pressure.

  • Post-Distillation: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system to prevent breakage of the glassware.

Data Presentation

The following table summarizes key quantitative data for the vacuum distillation of this compound.

ParameterValueSource
Boiling Point 120-123 °C[2]
Pressure 0.3 Torr[2]
Reported Yield 91%[1]
Initial Purity Variable (dependent on synthesis)-
Final Purity High (specific percentage not available)[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: My vacuum pump is running, but I can't achieve the target pressure. What should I do?

A1: This is a common issue and usually points to a leak in the system.

  • Check all connections: Ensure all ground glass joints are properly sealed and greased.

  • Inspect tubing: Look for any cracks or loose connections in the vacuum tubing.

  • Examine the vacuum pump: Ensure the pump is functioning correctly and the oil is clean.

Q2: The liquid in the distillation flask is bumping violently. How can I prevent this?

A2: Bumping occurs when a liquid is heated above its boiling point without actually boiling, leading to sudden, violent boiling.

  • Use a stir bar: A magnetic stir bar will ensure smooth and even boiling.

  • Employ a Claisen adapter: This will help to prevent any bumped liquid from contaminating the distillate.

  • Ensure even heating: Use a heating mantle and stir the heating medium (if using an oil bath) to distribute heat evenly.

Q3: The distillate has a pink or discolored appearance. What is the cause?

A3: Discoloration can be a sign of product degradation or the presence of impurities.

  • Thermal decomposition: Benzylamines can be susceptible to thermal decomposition at elevated temperatures. Ensure the distillation temperature is not excessively high. Operating at a lower pressure will allow for distillation at a lower temperature.

  • Oxidation: Amines can be sensitive to air and may oxidize, leading to colored impurities. Ensure the system is properly sealed and under vacuum. Purging with an inert gas like nitrogen before applying the vacuum can also help.

  • Metal contamination: Amines can complex with metal ions, which can cause coloration. Ensure all glassware is thoroughly cleaned.

Q4: My yield is significantly lower than expected. What are the possible reasons?

A4: Low yield can result from several factors throughout the process.

  • Incomplete reaction or inefficient extraction: Ensure the initial synthesis and work-up were performed optimally.

  • Losses during transfer: Be careful when transferring the crude product to the distillation flask.

  • Hold-up in the distillation column: A significant amount of material can be lost on the surfaces of the distillation column and condenser.

  • Improper fraction collection: You may have discarded some of the product in the forerun or left some in the distillation pot.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.

TroubleshootingWorkflow Troubleshooting Vacuum Distillation start Start Distillation issue Problem Encountered? start->issue pressure_issue Cannot Achieve Target Pressure issue->pressure_issue Yes bumping_issue Violent Bumping issue->bumping_issue color_issue Discolored Distillate issue->color_issue yield_issue Low Yield issue->yield_issue success Distillation Successful issue->success No check_leaks Check for Leaks: - Joints - Tubing - Pump pressure_issue->check_leaks use_stirbar Ensure Proper Stirring: - Use a stir bar - Check stirrer function bumping_issue->use_stirbar check_temp Check Temperature & Atmosphere: - Lower distillation temp - Ensure inert atmosphere color_issue->check_temp review_process Review Entire Process: - Synthesis & work-up - Transfers & fraction collection yield_issue->review_process check_leaks->issue Re-evaluate use_stirbar->issue Re-evaluate check_temp->issue Re-evaluate review_process->issue Re-evaluate

Caption: Troubleshooting workflow for vacuum distillation.

References

Technical Support Center: Industrial Scale-up of Itopride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of Itopride (B38515) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Itopride on an industrial scale.

Problem Possible Cause Suggested Solution
Low Yield of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide (Intermediate A) Incomplete reaction between 4-(aminomethyl)phenol and 3,4-dimethoxybenzoyl chloride.Optimize reaction conditions by ensuring the appropriate base (e.g., triethylamine) is used in a suitable solvent like dichloromethane. Monitor the reaction temperature, keeping it between 15-20°C during the addition of the benzoyl chloride.[1]
Side reactions due to moisture.Ensure all reactants and solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities during O-alkylation Reaction of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide with 2-dimethylaminoethyl chloride is not going to completion or is generating side products.Consider using a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) in a biphasic system (e.g., toluene (B28343) and water) with a suitable base like potassium hydroxide.[2] This can improve reaction efficiency and reduce byproducts.
Use of a strong base leading to degradation.Anhydrous potassium carbonate in a solvent like THF at a controlled temperature of 60-65°C can be a milder alternative to stronger bases.[2]
Difficulty in Purification of Crude Itopride Presence of closely related impurities that are difficult to separate by simple crystallization.Employ column chromatography for purification. If scaling up, consider techniques like preparative HPLC.
Residual solvents from the reaction mixture.After initial filtration and washing, subject the product to vacuum drying at an elevated temperature (e.g., 70-75°C) to ensure the removal of residual solvents.[2]
Low Purity of Final Itopride Hydrochloride Incomplete conversion of Itopride free base to its hydrochloride salt.Ensure the pH is adjusted to 1-2 by the addition of HCl in a suitable solvent like isopropanol (B130326) (IPA).[1][3] Stir for a sufficient time (e.g., 30 minutes) to allow for complete salt formation.[1][3]
Co-precipitation of impurities with the final product.Purify the Itopride free base before converting it to the hydrochloride salt. Treatment with activated charcoal in a solvent like IPA can help remove colored impurities before crystallization.[1][3]
Inconsistent Crystal Form of Itopride Hydrochloride Variations in crystallization conditions.Standardize the crystallization process. Control the temperature during HCl addition (e.g., 25-30°C) and the subsequent stirring time.[1][3] The choice of solvent for salt formation (e.g., isopropanol, ethanol) is also critical.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Itopride synthesis?

A1: Common impurities can be categorized as process impurities, degradation products, and residual solvents.[4] Process impurities may arise from side reactions during synthesis and include substances like N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (Itopride Impurity A).[5] Degradation products can form under stress conditions such as acidic or alkaline hydrolysis and oxidation.[6] Itopride is susceptible to degradation at its amide and ether linkages.[6]

Q2: Which analytical methods are recommended for monitoring the purity of Itopride during synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for detecting and quantifying impurities in Itopride.[7][8] It can be used to monitor the progress of reactions and assess the purity of intermediates and the final product.[7][8] Thin-layer chromatography (TLC) can also be used for quick in-process checks.[2]

Q3: What is a key intermediate in a scalable Itopride synthesis route, and why?

A3: A key intermediate is N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.[2] Synthesizing Itopride via this intermediate is advantageous for industrial scale-up because it introduces the dimethylaminoethyl group in a later stage.[2][3] This approach can reduce the consumption of the relatively expensive reagent, 2-dimethylaminoethyl chloride, compared to routes where this group is introduced early on.[2][3]

Q4: How can the formation of the hydrochloride salt of Itopride be optimized for large-scale production?

A4: For large-scale production, the conversion of Itopride free base to its hydrochloride salt can be achieved by using hydrogen chloride gas dissolved in a non-aqueous solvent like isopropanol.[2] Alternatively, an aqueous solution of HCl can be used with a water-miscible solvent.[2] The reaction temperature should be controlled, for instance, between -10 to 50°C, to ensure complete and clean conversion.[2]

Q5: Are there any environmentally friendly approaches to Itopride synthesis?

A5: Yes, research has focused on developing greener synthesis methods. One such approach involves using boric acid and polyethylene (B3416737) glycol (PEG) for the amidation step, which is considered more environmentally friendly.[7][9] The goal of these methods is to provide an economical process for large-scale production with good yield and purity.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This protocol describes the amidation of p-hydroxybenzylamine with 3,4-dimethoxybenzoyl chloride.

Materials:

Procedure:

  • Charge a suitable reactor with dichloromethane.

  • Add p-hydroxybenzylamine and triethylamine to the reactor.

  • Cool the reaction mixture to 15°C.

  • Prepare a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.

  • Slowly add the 3,4-dimethoxybenzoyl chloride solution to the reactor over 30-45 minutes, maintaining the temperature between 15-20°C.

  • Stir the reaction mixture for an additional 30-45 minutes at 15-20°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, proceed with work-up and purification.

Protocol 2: Synthesis of Itopride from N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This protocol details the O-alkylation of the phenolic intermediate.

Materials:

  • N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Dimethylaminoethyl chloride

  • Tetrahydrofuran (THF)

Procedure:

  • Charge a reactor with THF.

  • Add N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and anhydrous K₂CO₃ with stirring.

  • Add 2-dimethylaminoethyl chloride to the mixture.

  • Heat the reaction mass to 60-65°C and stir for 4 hours.

  • An additional amount of 2-dimethylaminoethyl chloride can be added to drive the reaction to completion, followed by stirring for another 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with work-up and purification.

Protocol 3: Preparation of Itopride Hydrochloride

This protocol describes the conversion of Itopride free base to its hydrochloride salt.

Materials:

  • Itopride free base

  • Isopropanol (IPA)

  • Isopropanolic HCl (IPA-HCl)

Procedure:

  • Charge a reactor with IPA and Itopride free base.

  • Heat the mixture to dissolve the material (approximately 45-50°C).[10]

  • Cool the solution to 25-30°C.

  • Adjust the pH of the solution to 1-2 by adding IPA-HCl while maintaining the temperature at 25-30°C.[1][3]

  • Stir the mixture for 30 minutes at the same temperature to allow for complete precipitation.[1][3]

  • Filter the solid product.

  • Wash the filtered product with IPA.

  • Dry the product under vacuum.

Visualizations

Itopride_Synthesis_Workflow A p-Hydroxybenzylamine C N-(4-hydroxybenzyl)-3,4- dimethoxybenzamide A->C Amidation (Protocol 1) B 3,4-Dimethoxybenzoyl chloride B->C E Itopride (Free Base) C->E O-Alkylation (Protocol 2) D 2-Dimethylaminoethyl chloride D->E F Itopride Hydrochloride E->F

Caption: Synthetic workflow for Itopride Hydrochloride.

Troubleshooting_Logic Start Low Final Product Purity CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity HighIntermediateImpurity High Level of Intermediate Impurities? CheckImpurity->HighIntermediateImpurity HighReactionImpurity High Level of Side-Reaction Products? HighIntermediateImpurity->HighReactionImpurity No PurifyIntermediate Purify Intermediate (e.g., Recrystallization) HighIntermediateImpurity->PurifyIntermediate Yes OptimizeAlkylation Optimize Alkylation Step (Protocol 2) HighReactionImpurity->OptimizeAlkylation Yes OptimizeSaltFormation Optimize Salt Formation (Protocol 3) HighReactionImpurity->OptimizeSaltFormation No OptimizeAmidation Optimize Amidation Step (Protocol 1) PurifyIntermediate->OptimizeAmidation FinalPurification Final Product Purification (e.g., Activated Charcoal) OptimizeSaltFormation->FinalPurification

Caption: Troubleshooting logic for low purity of Itopride.

References

Identifying byproducts in the N-benzylation of isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of isatoic anhydride (B1165640). Our aim is to help you identify and mitigate the formation of common byproducts encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-benzylation of isatoic anhydride?

A1: Several byproducts can form during the N-benzylation of isatoic anhydride, particularly when using strong bases like sodium hydride at elevated temperatures. The most commonly identified byproducts include:

  • Benzyl (B1604629) aldehyde (BP1)

  • Sodium 2-isocyanatobenzoate (BP2)

  • Anthranilic acid (BP3)

  • Double benzylation product (BP4) [1]

  • Corresponding benzyl ester (BP5) [1]

  • 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (when using 4-chlorobenzyl chloride)[2]

The formation of these byproducts is often attributed to the sensitivity of the isatoic anhydride ring, which can open under basic conditions.[2]

Q2: Why does the choice of base and temperature influence byproduct formation?

A2: The isatoic anhydride ring is susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of strong bases and at higher temperatures.[2] Strong bases like sodium hydride can deprotonate the N-H group, but can also promote side reactions. Weaker bases may be less effective at the desired N-alkylation or may also lead to byproduct formation, albeit potentially to a lesser extent. Temperature plays a crucial role; higher temperatures generally increase reaction rates but can also provide the activation energy for undesired reaction pathways leading to byproducts. For instance, at 80°C with sodium hydride, multiple products are often formed, creating a complex mixture that is difficult to separate.[1]

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation can be achieved by carefully selecting the reaction conditions or by employing an alternative synthetic strategy.

  • Optimization of Reaction Conditions: Using weaker bases such as diisopropylamine (B44863) (DIPA) in combination with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to provide excellent yields (>88%) of the desired N-benzylated isatoic anhydride with no byproducts at 30°C in a short reaction time.[1]

  • Alternative Two-Step Synthesis: A reliable method to avoid the issues of direct benzylation is a two-step process. This involves the N-benzylation of isatin (B1672199) first, followed by an oxidation step (e.g., using m-CPBA) to form the N-benzylated isatoic anhydride. This pathway has been demonstrated to produce the desired product in high purity and yield.[1]

Q4: What analytical techniques are best for identifying the main product and byproducts?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of the products and byproducts.

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the number of components in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structures of the desired product and byproducts.[1][2]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the different species in the reaction mixture.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the molecules.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired N-benzyl isatoic anhydride and formation of multiple spots on TLC. Use of a strong base (e.g., sodium hydride) and/or high reaction temperature (e.g., 80°C) is promoting side reactions and ring-opening of the isatoic anhydride.[1]1. Lower the reaction temperature to 30°C or below. 2. Consider switching to a weaker base system, such as diisopropylamine (DIPA) with tetrabutylammonium bromide (TBAB).[1] 3. Employ the alternative two-step synthesis via N-benzylation of isatin followed by oxidation.[1]
A major byproduct is observed with a molecular weight corresponding to double benzylation. The reaction conditions favor further reaction of the initially formed product or intermediates.1. Use a stoichiometric amount of the benzylating agent. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Presence of anthranilic acid in the product mixture. Hydrolysis of isatoic anhydride or the desired product has occurred, potentially during the reaction or work-up.1. Ensure anhydrous reaction conditions. 2. Perform the work-up under neutral or slightly acidic conditions to minimize hydrolysis.
Difficulty in purifying the desired product by column chromatography. The N-benzylated isatoic anhydride may be unstable on silica (B1680970) or alumina, leading to decomposition on the column.[1]1. Attempt purification using an alternative method such as recrystallization. 2. If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base.

Quantitative Data Summary

The choice of base and temperature significantly impacts the yield of the desired N-benzylated isatoic anhydride. The following table summarizes the conversion to the desired product under various conditions.

EntryBaseTemperature (°C)Time (h)Conversion (%)
1A1NaH02423
1A2NaH302448
1A3NaH806Trace
1A5K2CO3301231
1A8NaOH301224
1A11Na2CO3301239
1A14Cs2CO3301247
1A17DIPA302413

Data sourced from a study on the reaction of isatoic anhydride with 4-chlorobenzyl chloride.[1]

Experimental Protocols

General Experimental Protocol for N-benzylation of Isatoic Anhydride

A base (1 mmol) is slowly added to a solution of isatoic anhydride (0.163 g, 1 mmol) in 1 mL of N,N-dimethylacetamide (DMAc) with continuous stirring at the desired temperature (e.g., 0, 30, or 80 °C).[1] Subsequently, the benzylating agent (e.g., 4-chlorobenzyl chloride, 0.192 g, 1.1 mmol) is added to the reaction mixture. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into crushed ice, and the precipitate is filtered, washed with cold water, and dried.[1]

Protocol for Byproduct Identification

The crude product mixture can be analyzed by the following methods:

  • 1H NMR Spectroscopy: The crude reaction mixture is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3), and the 1H NMR spectrum is acquired. The signals corresponding to the desired product and byproducts are identified by their chemical shifts and coupling patterns.

  • Mass Spectrometry: The crude product is subjected to mass spectral analysis to determine the molecular weights of the components, aiding in the identification of byproducts like the double benzylation product.

  • Purification and Characterization: Individual byproducts can be isolated from the crude mixture using techniques like preparative TLC or column chromatography (if the compounds are stable). The purified byproducts are then fully characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy to confirm their structures.

Visualizations

Reaction Pathways

Byproduct_Formation IsatoicAnhydride Isatoic Anhydride Deprotonated Deprotonated Isatoic Anhydride IsatoicAnhydride->Deprotonated Base (e.g., NaH) N_Benzyl_IA N-Benzyl Isatoic Anhydride (Desired Product) Deprotonated->N_Benzyl_IA Benzyl Halide RingOpening Ring Opening Deprotonated->RingOpening Strong Base/ High Temp. Isocyanate Isocyanate Intermediate RingOpening->Isocyanate Byproducts Byproducts: - Anthranilic Acid - Benzyl Ester - Double Benzylation Isocyanate->Byproducts Further Reactions

Caption: Plausible reaction pathways in N-benzylation of isatoic anhydride.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low yield of N-Benzyl Isatoic Anhydride CheckConditions Check Reaction Conditions: - Base - Temperature Start->CheckConditions StrongBase Using Strong Base (NaH)? CheckConditions->StrongBase Evaluate AlternativeRoute Consider Alternative Route: 2-Step Synthesis via Isatin CheckConditions->AlternativeRoute Persistent Issues HighTemp High Temperature (>30°C)? StrongBase->HighTemp Yes SwitchBase Switch to Weaker Base System (e.g., DIPA/TBAB) StrongBase->SwitchBase Yes LowerTemp Lower Temperature to 30°C HighTemp->LowerTemp Yes End Improved Yield SwitchBase->End LowerTemp->End AlternativeRoute->End

Caption: Troubleshooting flowchart for low yield in N-benzylation.

References

Technical Support Center: Managing Flammable Catalysts in Reduction Reactions with Raney Nickel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective use of Raney Nickel in reduction reactions.

Frequently Asked Questions (FAQs)

Q1: What is Raney Nickel and why is it considered hazardous?

Raney Nickel is a fine-grained solid catalyst composed primarily of nickel, derived from a nickel-aluminum alloy.[1] It is widely used for the hydrogenation of various functional groups in organic synthesis.[2][3] The primary hazard associated with Raney Nickel is its pyrophoric nature, meaning it can ignite spontaneously when exposed to air, especially when dry.[1][4][5] This is due to its high surface area and the presence of adsorbed hydrogen.[2]

Q2: How should Raney Nickel be stored?

Raney Nickel must be stored as a slurry, typically in water, to prevent it from drying out and becoming pyrophoric.[4][6] The containers should be kept in a cool, well-ventilated area, away from heat and sources of ignition.[6][7] It is also recommended to store it under an inert atmosphere to prevent oxidation, which can reduce its catalytic activity.[1][7]

Q3: What personal protective equipment (PPE) is required when handling Raney Nickel?

Appropriate PPE is crucial when working with Raney Nickel. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[8][9]

  • Skin Protection: Flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene are often recommended).[8][9]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling dust.[7]

Q4: How do I safely handle Raney Nickel slurry?

All manipulations of Raney Nickel should be performed in a chemical fume hood.[6][9] To prevent ignition, never allow the catalyst to dry out.[6] When transferring the slurry, use spark-proof tools.[7] If filtering the catalyst, it is critical to keep the filter cake wet at all times.[6] A recommended technique for filtration involves using a chromatography column with a pad of inert filter aid, keeping the catalyst under a positive pressure of nitrogen.[10]

Q5: What should I do in case of a Raney Nickel spill?

For a small spill, evacuate the immediate area of non-essential personnel and eliminate all ignition sources.[11] Carefully cover the spill with dry sand, powdered lime, or sodium chloride powder to smother it.[6][11] Do NOT use water directly on a spill of dry Raney Nickel, as it can produce flammable hydrogen gas.[11] For a large spill, evacuate the area and call for emergency assistance.[6]

Troubleshooting Guides

This section addresses common issues encountered during reduction reactions using Raney Nickel.

Issue 1: Incomplete or Slow Reaction

  • Possible Cause: Catalyst deactivation or poisoning.

  • Troubleshooting Steps:

    • Check for Catalyst Poisons: Sulfur- and selenium-containing compounds are known poisons for Raney Nickel.[12][13] Ensure all starting materials and solvents are free from these impurities.

    • Increase Catalyst Loading: If the catalyst has aged or has reduced activity, increasing the amount may be necessary.

    • Check Hydrogen Pressure and Temperature: Ensure the reaction is running at the appropriate hydrogen pressure and temperature as specified in the protocol.

    • Agitation: Ensure efficient stirring to keep the catalyst suspended and in contact with the reactants.[6]

    • Use Fresh Catalyst: The activity of Raney Nickel can decrease over time, even with proper storage.[1] Using a fresh batch is often the best solution.

Issue 2: Catalyst Catches Fire During Filtration

  • Possible Cause: The catalyst was allowed to dry and was exposed to air.

  • Preventative Measures:

    • Always Keep the Catalyst Wet: During filtration, continuously add solvent to the filter funnel to ensure the catalyst bed does not run dry.[6]

    • Filter Under an Inert Atmosphere: A recommended setup involves filtering through a pad of Celite® or another filter aid in a sealed system under a positive pressure of nitrogen.[10] This prevents air from contacting the catalyst.

    • Have a Quenching Agent Ready: Keep a squirt bottle of water or isopropanol (B130326) nearby to immediately douse any small fires.[6]

Issue 3: Difficulty in Removing Catalyst After Reaction

  • Possible Cause: Fine particle size of the catalyst makes it difficult to filter.

  • Troubleshooting Steps:

    • Use a Filter Aid: Filtering through a pad of Celite® or diatomaceous earth can help trap the fine catalyst particles.

    • Centrifugation: For smaller scale reactions, centrifuging the reaction mixture and decanting the supernatant can be an effective way to separate the catalyst.[14]

    • Magnetic Separation: If available, a magnetic stirrer can be used to hold the catalyst at the bottom of the flask while the solution is decanted.

Experimental Protocols

Protocol 1: Safe Quenching and Disposal of Raney Nickel

  • After the reaction is complete, allow the catalyst to settle and decant the supernatant liquid under an inert atmosphere.

  • Wash the catalyst with an inert solvent (e.g., ethanol (B145695) or isopropanol) to remove residual organic compounds.

  • Slowly and carefully add the catalyst slurry to a large volume of water with stirring.

  • Very slowly and in small portions, add dilute hydrochloric acid to the aqueous slurry in a fume hood. This will react with the nickel to form nickel chloride, generating hydrogen gas. Ensure adequate ventilation.[6]

  • Continue adding acid until all the solid has dissolved.

  • Neutralize the acidic solution with a base such as sodium hydroxide (B78521) or sodium carbonate.

  • The neutralized aqueous solution can then be disposed of as hazardous waste according to institutional guidelines.

Data Presentation

Table 1: Typical Reaction Parameters for Raney Nickel Reductions

ParameterTypical RangeNotes
Catalyst Loading 5 - 20% by weightHighly dependent on the substrate and reaction conditions.
Solvent Ethanol, Methanol, Water, THFThe choice of solvent depends on the solubility of the substrate and reaction temperature.
Hydrogen Pressure 1 - 100 atmHigher pressures can increase the reaction rate but may also lead to over-reduction.
Temperature 25 - 150 °CReaction temperature should be carefully controlled to avoid side reactions.[14]

Visualizations

G General Workflow for Reduction with Raney Nickel A Reaction Setup B Add Solvent and Substrate to Reactor A->B C Purge Reactor with Inert Gas (e.g., N2 or Ar) B->C D Safely Add Raney Nickel Slurry C->D E Pressurize with Hydrogen D->E G Heat and Stir at Desired Temperature and Pressure E->G F Reaction F->G H Monitor Reaction Progress (e.g., TLC, GC, HPLC) G->H J Cool and Depressurize Reactor H->J Reaction Complete I Workup I->J K Filter Catalyst Under Inert Atmosphere J->K L Isolate Product K->L N Safely Quench Catalyst K->N M Catalyst Quenching and Disposal M->N

Caption: A general workflow for performing a catalytic reduction using Raney Nickel.

G Troubleshooting Incomplete Reduction start Incomplete Reaction? check_poison Potential Catalyst Poisoning? start->check_poison check_activity Is Catalyst Activity Low? check_poison->check_activity No solution_poison Purify Starting Materials and Solvents check_poison->solution_poison Yes check_conditions Are Reaction Conditions Optimal? check_activity->check_conditions No solution_activity Increase Catalyst Loading or Use Fresh Catalyst check_activity->solution_activity Yes solution_conditions Adjust Temperature, Pressure, and Stirring check_conditions->solution_conditions No end Reaction Complete check_conditions->end Yes solution_poison->end solution_activity->end solution_conditions->end

Caption: A decision tree for troubleshooting incomplete reduction reactions.

G Safe Catalyst Quenching and Disposal A Spent Catalyst Slurry B Wash with Inert Solvent A->B C Slowly Add to Water B->C D Add Dilute HCl in Fume Hood C->D E Wait for Complete Dissolution D->E F Neutralize with Base E->F G Dispose as Hazardous Waste F->G

References

Technical Support Center: Optimizing Base Selection for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing base selection for nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in nucleophilic substitution reactions?

In nucleophilic substitution reactions, a base is primarily used to deprotonate a nucleophile, thereby increasing its nucleophilicity. A stronger nucleophile is more likely to attack the electrophilic center and initiate the substitution. Bases can also influence the reaction pathway, favoring either substitution (SN1/SN2) or elimination (E1/E2) mechanisms.

Q2: How does the strength of a base affect the outcome of a substitution reaction?

The strength of the base, often quantified by the pKa of its conjugate acid, is a critical factor.

  • Strong Bases: Strong bases that are also good nucleophiles (e.g., hydroxides, alkoxides) can favor SN2 reactions with primary and secondary substrates. However, with sterically hindered substrates or strong, bulky bases (e.g., potassium tert-butoxide), elimination (E2) often becomes the major pathway.[1][2]

  • Weak Bases: Weak bases that are good nucleophiles (e.g., halides, cyanide) generally favor SN2 reactions. Weakly basic and weakly nucleophilic conditions (e.g., water, alcohols) tend to favor SN1 and E1 pathways with secondary and tertiary substrates.[1]

Q3: What is the difference between a base and a nucleophile?

While often related, basicity and nucleophilicity are distinct concepts. Basicity is a thermodynamic property that describes a species' ability to accept a proton. Nucleophilicity is a kinetic property that describes the rate at which a species attacks an electrophilic carbon. A species can be a strong base but a poor nucleophile due to steric hindrance (e.g., lithium diisopropylamide - LDA). Conversely, a species can be a good nucleophile but a weak base (e.g., iodide ion).

Q4: How does the choice of solvent influence the effectiveness of a base?

The solvent plays a crucial role in modulating the strength and reactivity of a base.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate and stabilize anions (bases) through hydrogen bonding, which can decrease their nucleophilicity and favor SN1 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents are less effective at solvating anions, leaving the base more "naked" and reactive, which generally favors SN2 reactions.[3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired substitution product.

Possible Cause Troubleshooting Step
Incorrect Base Strength: The base may be too weak to deprotonate the nucleophile effectively, or too strong, leading to side reactions.Consult pKa tables to select a base with a conjugate acid pKa that is at least 2 units higher than the pKa of the nucleophile.
Elimination as a Major Side Reaction: The base is too strong or sterically hindered, favoring elimination over substitution.Consider using a weaker, non-hindered base. For secondary and tertiary substrates, a less basic, but still potent nucleophile might be a better choice.
Poor Leaving Group: The leaving group is a strong base and is not easily displaced.Convert the leaving group into a better one (e.g., convert an alcohol to a tosylate). The weaker the basicity of a group, the better its leaving group ability.[4]
Inappropriate Solvent: The solvent may be deactivating the nucleophile or favoring an undesired reaction pathway.For SN2 reactions, switch to a polar aprotic solvent like DMSO or DMF. For SN1 reactions, a polar protic solvent like ethanol (B145695) or water is generally preferred.

Problem 2: Formation of multiple products.

Possible Cause Troubleshooting Step
Competition between SN1 and SN2 pathways. For primary substrates, favor SN2 conditions (strong nucleophile, polar aprotic solvent). For tertiary substrates, favor SN1 conditions (weak nucleophile, polar protic solvent). Secondary substrates are prone to both pathways and require careful optimization.
Mixture of substitution and elimination products. To favor substitution, use a good nucleophile that is a weak base. To favor elimination, use a strong, sterically hindered base. Lowering the reaction temperature can also sometimes favor substitution over elimination.

Data Presentation

Table 1: pKa Values of Conjugate Acids of Common Bases in Water and DMSO

The pKa value is a crucial indicator of base strength; a higher pKa of the conjugate acid corresponds to a stronger base.

BaseConjugate AcidpKa in WaterpKa in DMSO
Hydroxide (OH⁻)Water (H₂O)15.732
tert-Butoxide (t-BuO⁻)tert-Butanol18.032.2
Methoxide (MeO⁻)Methanol15.529.0
Ethoxide (EtO⁻)Ethanol16.029.8
Diisopropylamide (LDA)Diisopropylamine3635.7
Amide (NH₂⁻)Ammonia (NH₃)3841
Hydride (H⁻)Hydrogen (H₂)36-
Acetate (AcO⁻)Acetic Acid4.7612.6
Carbonate (CO₃²⁻)Bicarbonate (HCO₃⁻)10.3-
Triethylamine (Et₃N)Triethylammonium (Et₃NH⁺)10.759.0
PyridinePyridinium5.253.4

Data compiled from various sources.[5][6][7][8]

Experimental Protocols

Protocol: Screening of Bases for an SN2 Reaction

This protocol outlines a general procedure for screening different bases to optimize the yield of a desired SN2 product.

1. Materials:

  • Substrate (e.g., a primary or secondary alkyl halide)

  • Nucleophile

  • A selection of bases with varying strengths (e.g., K₂CO₃, Et₃N, DBU)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) or DMF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessels (e.g., small vials or a parallel synthesis block)

  • Stirring apparatus

  • Analytical tools for monitoring reaction progress (e.g., TLC, LC-MS, GC-MS)

2. Procedure:

  • Preparation: Set up a series of identical reaction vessels under an inert atmosphere. To each vessel, add the substrate (1.0 eq) and the nucleophile (1.1-1.5 eq) dissolved in the anhydrous polar aprotic solvent.

  • Base Addition: To each reaction vessel, add a different base (1.1-2.0 eq). Ensure the bases cover a range of pKa values. Include a control reaction with no base.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the consumption of starting material and the formation of the product.

  • Analysis: Compare the reaction rates and final yields across the different bases. The optimal base is the one that provides the highest yield of the desired substitution product with minimal side-product formation in a reasonable timeframe.

  • Optimization (Optional): Once the best base is identified, further optimization of reaction conditions (e.g., temperature, concentration, stoichiometry) can be performed.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_base Is the base strong enough? (pKa(conj. acid) > pKa(nucleophile) + 2) start->check_base check_elimination Is elimination a major side product? check_base->check_elimination Yes increase_strength Select a stronger base check_base->increase_strength No check_lg Is the leaving group adequate? (Weak base) check_elimination->check_lg No weaker_base Use a weaker, less hindered base check_elimination->weaker_base Yes check_solvent Is the solvent appropriate? check_lg->check_solvent Yes improve_lg Improve the leaving group (e.g., tosylation) check_lg->improve_lg No change_solvent Switch to a suitable solvent (e.g., polar aprotic for SN2) check_solvent->change_solvent No success Reaction Optimized check_solvent->success Yes increase_strength->success weaker_base->success improve_lg->success change_solvent->success

A troubleshooting workflow for low-yield nucleophilic substitution reactions.

Base_Selection_Pathway start Start: Select Reaction Type substrate Substrate? start->substrate sn1 SN1 Reaction sn2 SN2 Reaction e1_e2 Elimination (E1/E2) nucleophile_strength Nucleophile/Base Strength? substrate->nucleophile_strength Primary substrate->nucleophile_strength Secondary substrate->nucleophile_strength Tertiary weak_base_nuc Weak Base/ Weak Nucleophile (e.g., H2O, ROH) nucleophile_strength->weak_base_nuc Weak Base, Weak Nucleophile strong_base_nuc Strong Base/ Strong Nucleophile (e.g., RO⁻) nucleophile_strength->strong_base_nuc Strong, Unhindered Base strong_hindered_base Strong, Hindered Base (e.g., t-BuOK) nucleophile_strength->strong_hindered_base Strong, Hindered Base good_nuc_weak_base Good Nucleophile/ Weak Base (e.g., I⁻, CN⁻) nucleophile_strength->good_nuc_weak_base Good Nucleophile, Weak Base weak_base_nuc->sn1 Secondary/Tertiary Substrate strong_base_nuc->sn2 Primary Substrate strong_base_nuc->e1_e2 Secondary/Tertiary Substrate strong_hindered_base->e1_e2 good_nuc_weak_base->sn2

A decision pathway for selecting a base based on substrate and desired reaction.

References

How to minimize byproduct formation in direct alkylation of amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for direct amine alkylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant over-alkylation in my reaction, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. How can I improve the selectivity for my desired mono-alkylated product?

A1: Over-alkylation is the most common challenge in direct amine alkylation because the product amine is often more nucleophilic than the starting amine.[1][2] Here are several strategies to enhance selectivity for the mono-alkylated product:

  • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting amine rather than the more dilute product amine.[3][4]

  • Choice of Base: The base is critical for neutralizing the acid byproduct (e.g., HBr, HCl) without promoting side reactions.[3]

    • Use a sterically hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine, DIPEA) to scavenge the acid produced without being alkylated itself.[1][5]

    • Employ an organic base with a pKa greater than the reacting amine, which alkylates at a slower rate, to effectively trap the acid byproduct.[6]

    • Cesium bases, such as cesium carbonate (Cs₂CO₃), have been shown to be particularly effective in promoting selective mono-N-alkylation.[7][8][9]

  • Reaction Temperature: For highly reactive alkylating agents like methyl or benzyl (B1604629) halides, running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[8][10]

  • Alkylating Agent Reactivity: Consider the reactivity of your alkylating agent. Less reactive agents may provide better selectivity.[11]

Q2: What are the most common byproducts in direct amine alkylation, and how are they formed?

A2: The primary byproducts stem from the sequential alkylation of the amine nitrogen and elimination reactions.

  • Over-alkylation Products: The initial reaction of a primary amine with an alkyl halide produces a secondary amine. This secondary amine can then compete with the primary amine for the remaining alkyl halide, forming a tertiary amine. The tertiary amine, in turn, can be alkylated to form a quaternary ammonium salt.[2][4][12] This cascade occurs because the alkylated amine products are often more nucleophilic than the starting amine.[1]

  • Elimination Products (Alkenes): If the alkyl halide has a hydrogen atom on the carbon adjacent to the halogen-bearing carbon (β-hydrogen), elimination of HX (e.g., HBr) can occur to form an alkene. This is a common side reaction, especially under strongly basic conditions.[13]

  • Amine Salts: The reaction between an amine and an alkyl halide generates a hydrohalic acid (HX). This acid will react with any available amine in the mixture to form an ammonium salt, effectively removing the amine from the reaction until it is neutralized by a base.[3][6]

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the competing side reactions that lead to common byproducts in the alkylation of a primary amine.

G cluster_main Direct Alkylation Pathways cluster_side Common Side Reactions A Primary Amine (R-NH2) B Secondary Amine (R-NH-R') A->B + R'-X G Amine Salt (R-NH3+ X-) A->G + HX C Tertiary Amine (R-N(R')2) B->C + R'-X D Quaternary Salt (R-N(R')3+ X-) C->D + R'-X L1 Over-alkylation Byproducts I1->B Desired Product E Alkyl Halide (R'-X) F Alkene E->F Elimination (-HX, Base)

Caption: Reaction scheme showing desired mono-alkylation and byproduct pathways.

Q3: How does the choice of solvent affect the selectivity of my alkylation reaction?

A3: The solvent plays a crucial role by influencing reactant solubility, reaction rates, and the stability of intermediates.[7]

  • Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are common choices for amine alkylation.[7] They are effective at solvating the reactants and facilitating the Sₙ2 reaction mechanism.

  • Alcohols: Alcohols can also be used as solvents, but they can also act as alkylating agents themselves, especially at high temperatures with a suitable catalyst.[12][14]

  • Ionic Liquids: In some cases, ionic liquids have been shown to reduce the over-alkylation of amines, offering a more selective reaction environment.[7][8]

  • Solvation Effects: The solvent's ability to solvate the amine can impact its nucleophilicity. Steric hindrance around the amino group can inhibit solvation, which in turn affects the amine's reactivity.[15][16]

Q4: My reaction is not proceeding, or the yield is very low. What should I check?

A4: Low reactivity can stem from several factors. Use the following workflow to troubleshoot the issue.

G Start Low or No Conversion Q1 Is the amine protonated? (Check pH or amine salt formation) Start->Q1 A1_Yes Add a suitable base (e.g., DIPEA, K2CO3, Cs2CO3) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the alkylating agent reactive enough? A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Switch to a more reactive halide (I > Br > Cl) or activate (e.g., convert alcohol to tosylate) Q2->A2_No No Q3 Are reaction conditions (temperature, concentration) optimal? A2_Yes->Q3 A3_Yes Consider alternative alkylation methods (e.g., Reductive Amination) Q3->A3_Yes Yes A3_No Increase temperature or reactant concentration. Verify reagent purity. Q3->A3_No No G cluster_RA Reductive Amination Workflow Start Amine + Carbonyl (Aldehyde/Ketone) Imine Imine / Iminium Ion Formation (Intermediate) Start->Imine Condensation (-H2O) Reduce In situ Reduction (e.g., NaBH3CN) Imine->Reduce Product Alkylated Amine (Selective Product) Reduce->Product

References

Validation & Comparative

A Comparative Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine and Other Itopride Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-[2-(Dimethylamino)ethoxy]benzylamine with other known impurities of Itopride, a gastroprokinetic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to Itopride and Its Impurities

Itopride hydrochloride is a prokinetic agent that enhances gastrointestinal motility through a dual mechanism of action: dopamine (B1211576) D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final drug product is a critical quality attribute that must be carefully controlled and monitored. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

This compound is a key intermediate in the synthesis of Itopride and is also considered a process-related impurity.[3][4] Other impurities can be broadly categorized as process-related, degradation products, and metabolites.

Physicochemical Properties

PropertyThis compoundItopride Hydrochloride
Chemical Name This compoundN-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride
CAS Number 20059-73-8[3]122892-31-3[5]
Molecular Formula C₁₁H₁₈N₂O[3]C₂₀H₂₆N₂O₄ · HCl[6]
Molecular Weight 194.27 g/mol [3]394.89 g/mol [6]
Appearance -White to pale yellowish-white crystalline powder[6]
Solubility -Very soluble in water, freely soluble in methanol[6]
Melting Point -193 to 198 °C[6]

Comparative Analysis of Impurity Formation under Stress Conditions

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A study by Joshi et al. investigated the degradation of Itopride under various stress conditions as per the International Conference on Harmonization (ICH) guidelines.[7] While the study provides the overall percentage of degradation, a detailed quantitative breakdown for each specific impurity is not provided. The following table summarizes the conditions and the observed degradation of Itopride.

Stress ConditionReagents and DurationTemperature% Degradation of ItoprideDegradation Products Identified
Acid Hydrolysis 0.1 M HCl, 8 hoursReflux19.2%Products II, III, IV, V[7]
Alkaline Hydrolysis 0.1 M NaOH, 4 hoursReflux16.5%Products II, III, VI, VII[7]
Oxidative Degradation 30% H₂O₂, 24 hoursRoom Temperature11.8%Product VIII (N-oxide)[7]
Thermal Degradation Dry Heat60 °C for 4 daysNot significant-
Photodegradation UV light (254 nm)-Not significant-

Identified Degradation Products (II-VIII):

The forced degradation study identified several degradation products, though their specific structures are not all fully elucidated in the provided references. Product VIII is identified as Itopride N-Oxide, a known metabolite.[6][8] this compound (also known as DEBA) and veratric acid are known precursors and potential hydrolytic degradation products.[7]

Known Itopride Impurities

Several other impurities related to Itopride have been identified and are available as reference standards from various suppliers. A selection of these impurities is listed below.

Impurity NameCAS NumberMolecular FormulaType
This compound20059-73-8[9]C₁₁H₁₈N₂OProcess-related / Degradation
Itopride N-Oxide141996-98-7[5]C₂₀H₂₆N₂O₅Degradation / Metabolite
Itopride Impurity A943518-63-6[10]C₁₆H₁₇NO₄-
Itopride Impurity B-C₁₇H₁₉NO₄-
Itopride Impurity C-C₁₉H₂₄N₂O₄-
4-(2-(dimethylamino)ethoxy)benzonitrile-C₁₁H₁₄N₂OProcess-related
3,4-dimethoxybenzoylchloride-C₉H₉ClO₃Process-related

Experimental Protocols

Forced Degradation Study Methodology

The following is a representative protocol for conducting a forced degradation study of Itopride, based on the work by Joshi et al.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Itopride hydrochloride in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and reflux for 8 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and reflux for 4 hours.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to dry heat at 60 °C for 4 days.

  • Photodegradation: Expose the solid drug to UV light at 254 nm.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.

HPLC Method for Impurity Profiling

A common approach for the analysis of Itopride and its impurities involves reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol, acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 258 nm).[6]

  • Temperature: Ambient.

Visualization of Pathways and Workflows

Itopride's Mechanism of Action

Itopride exerts its prokinetic effects through a dual mechanism involving dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2]

Itopride_Mechanism Itopride Itopride D2_Receptor Dopamine D2 Receptor (on myenteric motor neurons) Itopride->D2_Receptor Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_Release_Inhibition Inhibition of Acetylcholine (ACh) Release Itopride->ACh_Release_Inhibition Blocks inhibition ACh_Degradation Degradation of Acetylcholine (ACh) Itopride->ACh_Degradation Prevents degradation D2_Receptor->ACh_Release_Inhibition Leads to AChE->ACh_Degradation Catalyzes Dopamine Dopamine Dopamine->D2_Receptor Activates ACh_Concentration Increased ACh Concentration ACh_Release_Inhibition->ACh_Concentration Increases release ACh_Degradation->ACh_Concentration Decreases degradation GI_Motility Increased Gastrointestinal Motility ACh_Concentration->GI_Motility Promotes ACh Acetylcholine (ACh) ACh->AChE Catalyzes

Caption: Mechanism of action of Itopride.

General Workflow for Itopride Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in Itopride.

Impurity_Analysis_Workflow Start Start: Itopride Sample (API or Formulation) Sample_Prep Sample Preparation (Dissolution, Dilution) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Sample_Prep->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Decision Compare with Specification Limits Peak_Detection->Decision Impurity_Quantification Impurity Quantification (% Area Normalization or vs. Standard) Reporting Reporting and Documentation Impurity_Quantification->Reporting Impurity_Identification Impurity Identification (LC-MS, NMR) Impurity_Identification->Reporting Decision->Impurity_Quantification Within Limits Decision->Impurity_Identification Out of Spec

Caption: Workflow for Itopride impurity analysis.

Biological and Toxicological Considerations

Currently, there is a significant lack of publicly available data on the specific biological activities, pharmacological effects, and toxicological profiles of individual Itopride impurities, including this compound. While Itopride's primary metabolite, Itopride N-oxide, is considered inactive, the effects of other process-related and degradation impurities on the dopamine D2 receptor or acetylcholinesterase are unknown.[2]

For drug development, it is crucial to assess the potential for impurities to be pharmacologically active or toxic. In the absence of experimental data, in silico methods for toxicity prediction can be employed as a preliminary assessment tool.

Conclusion

This compound is a well-known process-related impurity and a potential degradation product of Itopride. While forced degradation studies have identified several other degradation products, a direct quantitative comparison of their formation rates under various stress conditions is not yet available in the literature. A comprehensive understanding of the impurity profile of Itopride is essential for ensuring its quality, safety, and efficacy. Further research is warranted to elucidate the biological and toxicological profiles of these impurities to better assess their potential impact on patient health. The analytical methods and workflows described in this guide provide a framework for the robust analysis and control of these impurities in pharmaceutical development and manufacturing.

References

A Comparative Guide to Primary Amine Synthesis: Reductive Amination vs. Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. Among the myriad of available methods, reductive amination and Gabriel synthesis have emerged as two of the most robust and widely utilized strategies. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic route for your research needs.

At a Glance: Key Differences

FeatureReductive AminationGabriel Synthesis
Starting Materials Aldehydes or Ketones, Ammonia (B1221849)/AminePrimary Alkyl Halides, Phthalimide (B116566)
Product Scope Primary, Secondary, and Tertiary AminesExclusively Primary Amines
Key Advantages Versatile (produces 1°, 2°, 3° amines), Often a one-pot reaction, Milder conditions for some protocols.[1]High purity of primary amine, Avoids over-alkylation.[1]
Key Disadvantages Potential for over-alkylation, Requires a suitable reducing agent.[1]Limited to primary amines, Harsh hydrolysis conditions can affect sensitive functional groups.[1]
Substrate Limitations Carbonyl group must be reactiveSubstrate must be a primary alkyl halide; secondary halides react poorly.
Aromatic Amines ApplicableNot suitable for preparing aryl amines.

Performance Comparison: Experimental Data

The following tables summarize typical experimental outcomes for the synthesis of primary amines using both reductive amination and Gabriel synthesis. It is important to note that yields and reaction times can vary significantly based on the specific substrate, catalyst, and reaction conditions employed.

Reductive Amination
Substrate (Aldehyde/Ketone)ProductCatalyst/Reducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)Benzylamine (B48309)Pt/CoFe-LDH / H₂Isopropyl Alcohol80~15>95[2]
BenzaldehydeBenzylamineRuCl₂(PPh₃)₃ / H₂t-Amyl Alcohol13024~80[3]
4-Iodobenzaldehyde4-IodobenzylamineNot specified / NaBH₄ or NaBH(OAc)₃Not specified60-700.5-460-98[1]
CyclohexanoneCyclohexylamine2%Ru@TAPB-DBDH / H₂Methanol (B129727)12012>95
Gabriel Synthesis
Substrate (Alkyl Halide)ProductBase/Cleavage AgentSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) BromideBenzylamineK₂CO₃ / Hydrazine (B178648) hydrate (B1144303)MethanolReflux2 (alkylation), 1 (cleavage)60-70[4]
Benzyl BromideBenzylamineNot specified / HydrazineNot specifiedReflux3-560-79[1][5]
Various Alkyl HalidesVarious Primary AminesNot specified / Not specifiedNot specifiedNot specifiedNot specified82-94[6]

Reaction Mechanisms

The fundamental difference in the synthetic approach of these two methods is reflected in their reaction mechanisms.

Reductive Amination Mechanism

Reductive amination is a two-step process that occurs in a single pot. First, the carbonyl compound reacts with ammonia to form an imine intermediate. This is followed by the reduction of the imine to the corresponding primary amine.

ReductiveAmination Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine + NH₃ - H₂O Ammonia Ammonia Amine Primary Amine Imine->Amine Reduction (e.g., H₂, NaBH₃CN)

Caption: Mechanism of Reductive Amination.

Gabriel Synthesis Mechanism

The Gabriel synthesis is a multi-step process involving the formation of an N-alkylated phthalimide, followed by its cleavage to release the primary amine.

GabrielSynthesis Phthalimide Potassium Phthalimide NAlkylPhthalimide N-Alkylphthalimide Phthalimide->NAlkylPhthalimide + R-X (SN2) AlkylHalide Primary Alkyl Halide Amine Primary Amine NAlkylPhthalimide->Amine Cleavage (e.g., Hydrazine) Byproduct Phthalhydrazide (B32825) or Phthalic Acid Salt NAlkylPhthalimide->Byproduct

Caption: Mechanism of Gabriel Synthesis.

Experimental Protocols

Below are representative experimental protocols for the synthesis of benzylamine using both reductive amination and the Gabriel synthesis.

Protocol 1: Reductive Amination of Benzaldehyde

This protocol is a general representation and may require optimization for different substrates and scales.

Materials:

  • Benzaldehyde

  • Aqueous ammonia (25-28 wt.%)

  • Pt/CoFe-LDH catalyst

  • Isopropyl alcohol (IPA)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable pressure reactor, combine benzaldehyde (0.5 mmol), aqueous ammonia (2 mL), Pt/CoFe-LDH catalyst (20 mg), and isopropyl alcohol (4 mL).[2]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 2 MPa with H₂.[2]

  • Heat the reaction mixture to 80°C and stir for approximately 15 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • The filtrate can be concentrated under reduced pressure.

  • The crude benzylamine can be purified by distillation or column chromatography.

Protocol 2: Gabriel Synthesis of Benzylamine

This protocol is adapted from a literature procedure.[4]

Step 1: N-Alkylation of Phthalimide

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate

  • Benzyl chloride

Procedure:

  • Thoroughly mix anhydrous potassium carbonate (13.8 g) and phthalimide (24 g) by grinding them into a fine powder.[4]

  • Transfer the mixture to a 250-mL round-bottomed flask and add benzyl chloride (42 g). Caution: Benzyl chloride is a lachrymator and skin irritant.[4]

  • Heat the mixture at a gentle reflux for 2 hours.[4]

  • Cool the mixture and add water to dissolve the potassium chloride.

  • Filter the solid N-benzylphthalimide, wash with water, and dry. The crude product can be recrystallized from ethanol.

Step 2: Hydrazinolysis of N-Benzylphthalimide

Materials:

  • N-benzylphthalimide (from Step 1)

  • Hydrazine hydrate (85%)

  • Methanol

Procedure:

  • In a 250-mL round-bottomed flask, combine N-benzylphthalimide (23.7 g), hydrazine hydrate (7 mL), and methanol (80 mL). Caution: Hydrazine is highly toxic and explosive near its boiling point.[4]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[4]

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • Wash the precipitate with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude benzylamine can be purified by distillation.

Comparative Workflow

The following diagram illustrates the general workflow for both synthetic methods, highlighting the key stages from starting materials to the purified primary amine product.

WorkflowComparison cluster_RA Reductive Amination cluster_GS Gabriel Synthesis RA_Start Aldehyde/Ketone + Ammonia RA_Reaction One-Pot Reaction: Imine Formation & Reduction RA_Start->RA_Reaction RA_Workup Catalyst Filtration & Solvent Removal RA_Reaction->RA_Workup RA_Purification Purification (Distillation/Chromatography) RA_Workup->RA_Purification RA_Product Primary Amine RA_Purification->RA_Product GS_Start Phthalimide + Alkyl Halide GS_Alkylation N-Alkylation GS_Start->GS_Alkylation GS_Isolation Isolation of N-Alkylphthalimide GS_Alkylation->GS_Isolation GS_Cleavage Cleavage Reaction (Hydrazinolysis) GS_Isolation->GS_Cleavage GS_Workup Filtration of Byproduct GS_Cleavage->GS_Workup GS_Purification Purification (Distillation) GS_Workup->GS_Purification GS_Product Primary Amine GS_Purification->GS_Product

Caption: Comparative workflow of Reductive Amination and Gabriel Synthesis.

Conclusion

Both reductive amination and Gabriel synthesis are powerful methods for the preparation of primary amines.

Reductive amination offers greater versatility in terms of the accessible amine products (primary, secondary, and tertiary) and often provides a more streamlined one-pot procedure.[1] It is generally considered a more modern and efficient approach for a wide range of substrates.[7]

Gabriel synthesis , while more limited in scope to primary amines from primary alkyl halides, remains a highly reliable method for obtaining high-purity products without the risk of over-alkylation.[1] The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale and purity of the final product. For the synthesis of simple, unhindered primary amines where over-alkylation is a concern, the Gabriel synthesis is an excellent choice. For more complex targets or when access to secondary or tertiary amines is required, reductive amination provides a more flexible and powerful synthetic tool.

References

A Comparative Guide to the Synthesis of Itopride: An Efficacy Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary synthetic routes for Itopride (B38515), a prokinetic agent used in the treatment of gastrointestinal motility disorders. The efficacy of each route is evaluated based on key performance indicators such as reaction yield, product purity, and impurity profiles, supported by experimental data from published literature and patents. Detailed experimental protocols for the synthesis and analysis are also provided to facilitate research and development.

Introduction to Itopride Synthesis

The synthesis of Itopride, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, is predominantly achieved through two strategic pathways. These routes are distinguished by the order in which the key structural fragments of the molecule are assembled. The choice of synthetic route can significantly impact the overall efficiency of the manufacturing process, influencing factors such as cost, scalability, and the impurity profile of the final active pharmaceutical ingredient (API).

The two primary synthetic routes are:

  • Route A: This pathway involves the initial synthesis of the key intermediate 4-[2-(dimethylamino)ethoxy]benzylamine . This intermediate, which already contains the crucial dimethylaminoethoxy side chain, is then condensed with 3,4-dimethoxybenzoyl chloride to form Itopride.

  • Route B: In this alternative approach, the amide bond is formed first, leading to the synthesis of the novel intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide . The dimethylaminoethoxy side chain is subsequently introduced in the final step of the synthesis.

This guide will delve into a comparative analysis of these two routes, presenting available quantitative data and detailed methodologies.

Comparative Data on Synthetic Routes

The following tables summarize the reported yields and purities for the key intermediates and the final Itopride product for both Route A and Route B. It is important to note that this data is collated from various sources and may not represent a direct side-by-side comparison under identical conditions.

Table 1: Quantitative Comparison of Itopride Synthesis Routes

ParameterRoute A (via this compound)Route B (via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide)
Key Intermediate This compoundN-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
Intermediate Purity 96-98% (by HPLC)[1]95-98% (by HPLC)
Intermediate Yield 81.6%[1]80-85%
Final Product (Itopride) Purity Data not directly available in a single source99.4-99.7% (by HPLC)[1][2]
Final Product (Itopride) Yield Data not directly available in a single source79-81%[1][2]

Table 2: Common Impurities Associated with Itopride Synthesis

Impurity NameChemical StructurePotential Origin
This compoundC₁₁H₁₈N₂OUnreacted intermediate in Route A, degradation product.[3][4]
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamideC₁₆H₁₇NO₄Unreacted intermediate in Route B.[5]
3,4-Dimethoxybenzoic acidC₉H₁₀O₄Hydrolysis of 3,4-dimethoxybenzoyl chloride or Itopride.
Itopride N-OxideC₂₀H₂₆N₂O₅Oxidative degradation product.
N-Desmethyl ItoprideC₁₉H₂₄N₂O₄Impurity from starting materials or side reaction.[5]

Experimental Protocols

Route A: Synthesis via this compound

Step 1: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde (B95701)

  • To a solution of 4-hydroxybenzaldehyde (B117250) in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride and heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, filter, and concentrate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 4-[2-(dimethylamino)ethoxy]benzaldehyde in ethanol.

  • Add hydroxylamine (B1172632) hydrochloride and reflux the mixture to form the oxime.

  • The resulting oxime is then reduced to the amine using a suitable reducing agent, such as catalytic hydrogenation with Raney Nickel under pressure.[6]

Step 3: Synthesis of Itopride

  • Dissolve this compound in a chlorinated solvent like dichloromethane (B109758).

  • Add a base, such as triethylamine.

  • Cool the mixture and slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and an aqueous basic solution to remove unreacted starting materials and byproducts.

  • The organic layer is dried and the solvent is evaporated to yield Itopride.

Route B: Synthesis via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

Step 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

  • Dissolve 4-hydroxybenzylamine (B1666329) in a suitable solvent such as dichloromethane.

  • Add a base like triethylamine.

  • Cool the reaction mixture and add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane dropwise.

  • Stir the mixture at room temperature.

  • Upon completion, the product can be isolated by filtration and washing.

Step 2: Synthesis of Itopride

  • To a solution of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide in a solvent like tetrahydrofuran (B95107) (THF), add a base such as potassium carbonate.

  • Add 2-(dimethylamino)ethyl chloride and heat the mixture.[6]

  • Monitor the reaction by TLC.

  • After the reaction is complete, the solid is filtered off, and the filtrate is concentrated.

  • The crude Itopride is then purified, typically by recrystallization.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for determining the purity of Itopride and its intermediates involves reverse-phase HPLC.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to ~4.0) and acetonitrile (B52724) in a suitable ratio (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

This method can be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[3][8]

Visualization of Synthetic Pathways and Mechanism of Action

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Itopride_Synthesis_Route_A cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagent Reagent cluster_final Final Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Intermediate_A 4-[2-(dimethylamino)ethoxy]benzaldehyde 4-hydroxybenzaldehyde->Intermediate_A K2CO3 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride->Intermediate_A Intermediate_B This compound Intermediate_A->Intermediate_B 1. NH2OH·HCl 2. Reduction Itopride Itopride Intermediate_B->Itopride Base 3,4-dimethoxybenzoyl_chloride 3,4-dimethoxybenzoyl_chloride 3,4-dimethoxybenzoyl_chloride->Itopride

Caption: Synthetic pathway for Itopride via Route A.

Itopride_Synthesis_Route_B cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagent Reagent cluster_final Final Product 4-hydroxybenzylamine 4-hydroxybenzylamine Intermediate_C N-(4-hydroxybenzyl)-3,4- dimethoxybenzamide 4-hydroxybenzylamine->Intermediate_C Base 3,4-dimethoxybenzoyl_chloride 3,4-dimethoxybenzoyl_chloride 3,4-dimethoxybenzoyl_chloride->Intermediate_C Itopride Itopride Intermediate_C->Itopride K2CO3 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride->Itopride

Caption: Synthetic pathway for Itopride via Route B.

Itopride_Mechanism_of_Action cluster_itopride Itopride Action cluster_receptors Neuronal Receptors & Enzymes cluster_neurotransmitters Neurotransmitters cluster_effects Physiological Effects Itopride Itopride D2_Receptor Dopamine D2 Receptor Itopride->D2_Receptor Antagonism AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibition ACh_Release Increased ACh Release Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Degrades Dopamine Dopamine Dopamine->D2_Receptor Inhibits ACh Release ACh_Concentration Increased ACh Concentration ACh_Release->ACh_Concentration GI_Motility Enhanced Gastrointestinal Motility ACh_Concentration->GI_Motility

Caption: Mechanism of action of Itopride.

Discussion and Conclusion

Both Route A and Route B present viable pathways for the synthesis of Itopride. The selection of a particular route in a manufacturing setting will depend on a variety of factors including the cost and availability of starting materials, the ease of handling intermediates, and the desired purity of the final product.

Route B, which proceeds through the novel intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, appears to offer a slight advantage in terms of the reported final product purity (up to 99.7%).[1][2] This may be attributed to the fact that the introduction of the polar dimethylaminoethoxy group is the final step, which could simplify the purification of the final product. One of the key considerations for Route A is the potential for increased consumption of 2-dimethylaminoethyl chloride in the early stages of the synthesis.[2][6]

Conversely, the intermediates in Route A may be easier to handle for some processes. Ultimately, the "efficacy" of each route is a multifactorial assessment. While the available data suggests Route B may lead to a higher purity product, further process optimization and a direct comparative study would be necessary to definitively determine the most efficient and economical route for the large-scale production of Itopride.

The impurity profile is a critical consideration for any pharmaceutical manufacturing process. Both routes have the potential to generate specific process-related impurities. Careful control of reaction conditions and robust purification methods are essential to ensure the final API meets the required quality standards. The identification and control of known impurities, such as unreacted intermediates and degradation products, are paramount for the safety and efficacy of the final drug product.

References

Comparative Analysis of 4-[2-(Dimethylamino)ethoxy]benzylamine Analogs: A Guide to Cross-Reactivity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-[2-(Dimethylamino)ethoxy]benzylamine analogs, with a focus on their cross-reactivity and pharmacological profiles. The information presented is intended to support research and development efforts by offering a structured overview of available experimental data.

Introduction

The this compound scaffold is a key structural component of various pharmacologically active compounds, most notably the gastroprokinetic agent Itopride. Analogs of this structure have been investigated for a range of therapeutic applications, necessitating a clear understanding of their target engagement and potential off-target effects. This guide summarizes quantitative data on the biological activity of these analogs, details the experimental protocols used for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions on both the benzylamine (B48309) and benzamide (B126) moieties. The following tables summarize key quantitative data from published studies.

Dopamine (B1211576) D2 Receptor Antagonism and Acetylcholinesterase Inhibition

Itopride, a prominent analog, exhibits a dual mechanism of action by acting as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This dual activity is central to its prokinetic effects.[3]

Table 1: Cholinesterase Inhibitory Activity of Itopride

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)0.5

Data sourced from a study on the characterization of Itopride's inhibitory effects on cholinesterase activity.

Table 2: Structure-Activity Relationship of N-[[(dialkylamino)ethoxy]benzyl]benzamide Derivatives

A study by Sakaguchi et al. in 1992 explored the impact of various substitutions on the gastrointestinal prokinetic and antiemetic activities of this class of compounds. The compound N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (later named Itopride) was identified as having a well-balanced profile.[4]

Compound IDR1 (Benzamide Substituent)Gastrointestinal Prokinetic ActivityAntiemetic Activity
II-34 (Itopride) 3,4-dimethoxy Potent Well-balanced
Analog A4-amino-5-chloro-2-methoxyActiveActive
Analog B4-(dimethylamino)-2-ethoxyPotent and SelectiveWeak D2 antagonism

This table provides a qualitative summary of the structure-activity relationships described in the 1992 study by Sakaguchi et al.[4] Quantitative data from this study was not publicly available in the retrieved search results.

Off-Target Activity and Selectivity

Understanding the selectivity of these analogs is crucial for predicting potential side effects.

  • Serotonin (B10506) Receptors: Unlike other benzamide prokinetics such as cisapride, Itopride has no affinity for 5-HT4 receptors.[5][6] Some benzamide derivatives, however, are known to act as agonists at 5-HT4 receptors, which is linked to their prokinetic effects.[5][6]

  • Sigma Receptors: A study on novel benzamide-based compounds identified derivatives with high affinity for the Sigma-1 receptor, with some exhibiting excellent selectivity over the Sigma-2 receptor.[7] For instance, a chloro-substituted analog (compound 2) showed a Ki of 0.6 nM for the Sigma-1 receptor with a selectivity ratio (S2R/S1R) of 317.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cholinesterase Inhibition Assay

The inhibitory activity of Itopride on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a colorimetric method. The assay typically involves the incubation of the enzyme with the test compound at various concentrations, followed by the addition of a substrate (e.g., acetylthiocholine). The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Radioligand Binding Assays for Receptor Affinity

The binding affinity of compounds to various receptors (e.g., dopamine D2, serotonin 5-HT3, 5-HT4) is commonly determined through competitive radioligand binding assays. This method involves incubating cell membranes expressing the receptor of interest with a specific radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibitory constant) is calculated from the IC50 value. For example, the binding of benzamides to human 5-HT3 and 5-HT4 receptors has been assessed using [3H]ramosetron and [3H]GR 113808 as radioligands, respectively.[1]

Visualizations

Signaling Pathway of Itopride's Prokinetic Action

The dual mechanism of action of Itopride, involving D2 receptor antagonism and AChE inhibition, leads to an increase in acetylcholine (B1216132) levels in the gastrointestinal tract, thereby enhancing motility.

Itopride_Mechanism cluster_ACh Acetylcholine Levels Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Inhibition of Acetylcholine Release D2R->ACh_release Causes ACh_degradation Acetylcholine Degradation AChE->ACh_degradation Causes Dopamine Dopamine Dopamine->D2R Activates ACh Increased Acetylcholine GI_motility Enhanced GI Motility (Prokinetic Effect) ACh->GI_motility Leads to

Caption: Mechanism of action of Itopride leading to its gastroprokinetic effect.

Experimental Workflow for In Vitro Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a compound library involves a series of in vitro assays.

Cross_Reactivity_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response Analysis cluster_4 Data Analysis cluster_5 Selectivity Profiling Compound_Library 4-[2-(Dimethylamino)ethoxy] benzylamine Analogs Primary_Screening Single High-Concentration Screening against Target Panel Compound_Library->Primary_Screening Hit_Identification Identify Compounds with Significant Activity (e.g., >50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Generate Concentration-Response Curves for Hits Hit_Identification->Dose_Response Data_Analysis Calculate IC50/EC50/Ki Values Dose_Response->Data_Analysis Selectivity_Profile Compare Potency across Different Targets to Determine Selectivity Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for in vitro cross-reactivity screening of chemical compounds.

References

Benchmarking Purity of 4-[2-(Dimethylamino)ethoxy]benzylamine from Various Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final product. This guide provides a comparative analysis of 4-[2-(Dimethylamino)ethoxy]benzylamine from various suppliers, supported by a summary of available purity data and detailed experimental protocols for purity verification. This compound is a key intermediate in the synthesis of Itopride Hydrochloride, a gastroprokinetic agent.[1][2]

Supplier Purity Comparison

The following table summarizes the purity of this compound as stated by various suppliers. It is important to note that this data is based on information provided by the suppliers and may not be the result of a direct head-to-head comparative study. For lot-specific purity, it is always recommended to refer to the Certificate of Analysis (CoA).[3]

SupplierCAS NumberStated PurityFormNotes
NINGBO INNO PHARMCHEM CO.,LTD.20059-73-8≥ 99.5%-Marketed as a key pharmaceutical intermediate.[4]
Clearsynth886448-11-999.98% (by HPLC)DihydrochlorideUseful as a research chemical.[5]
LGC Standards20059-73-8-NeatCertificate of Analysis available.[6]
Shree Ganesh Remedies Limited20059-73-8--Leading manufacturer, used as an intermediate for Itopride Hydrochloride.[1]
Santa Cruz Biotechnology, Inc.20059-73-8--For research use only.[3]
Simson Pharma Limited20059-73-8--Accompanied by a Certificate of Analysis.
Sigma-Aldrich20059-73-8-AldrichCPRCertificate of Analysis available.[7]
ChemicalBook20059-73-898%-Purity information from various listed suppliers.[8][9]
Benchchem20059-73-8--Key intermediate in pharmaceuticals.[2]

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the analysis of the purity of this compound and the detection of related impurities.[10]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. For Mass-Spec compatible applications, formic acid can be used instead of phosphoric acid.[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for instance, 256 nm, which is one of the absorption maxima for the related compound benzylamine.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

3. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample reception to final purity determination.

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting A Receive Sample from Supplier B Sample Preparation (Weighing, Dissolving, Filtering) A->B C HPLC Analysis B->C D GC-MS Analysis (for volatile impurities) B->D E NMR Spectroscopy (for structural confirmation) B->E F Chromatogram & Spectrum Analysis C->F D->F E->F G Purity Calculation & Impurity Profiling F->G H Final Report Generation G->H

Caption: Workflow for purity analysis of this compound.

Synthesis Pathway of Itopride

This compound is a crucial intermediate in the synthesis of Itopride. The diagram below outlines a common synthetic route.

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 4-Hydroxybenzonitrile C Esterification A->C B 2-(Dimethylamino)ethyl chloride B->C D 4-[2-(Dimethylamino)ethoxy]benzonitrile C->D E Reduction D->E F This compound E->F H Condensation F->H G 3,4-Dimethoxybenzoyl chloride G->H I Itopride H->I

Caption: Synthetic pathway of Itopride from 4-hydroxybenzonitrile.

References

A Comparative Analysis of Benzylamine-Derived Prokinetic Agents: Clebopride, Cinitapride, and Metoclopramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative study of three key benzylamine-derived prokinetic agents: clebopride (B1669163), cinitapride (B124281), and metoclopramide (B1676508). This document synthesizes experimental data on their efficacy, outlines detailed methodologies for crucial experiments, and visualizes their mechanisms of action to facilitate a comprehensive understanding of their pharmacological profiles.

The prokinetic agents clebopride, cinitapride, and metoclopramide, all substituted benzamides, are integral in the management of gastrointestinal motility disorders. Their therapeutic effects are primarily mediated through the modulation of dopaminergic and serotonergic pathways in the enteric nervous system. While sharing a common structural heritage and a core mechanism of action, these agents exhibit distinct pharmacological nuances that influence their clinical efficacy and adverse effect profiles.

Mechanism of Action: A Dual Approach to Enhancing Motility

The prokinetic and antiemetic properties of these benzylamine (B48309) derivatives stem from their dual action on dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT4 receptors within the gastrointestinal tract. Dopamine, through D2 receptors, typically exerts an inhibitory effect on gastrointestinal motility. By acting as antagonists at these receptors, clebopride, cinitapride, and metoclopramide block this inhibition, leading to an increased release of acetylcholine (B1216132), a key excitatory neurotransmitter that promotes smooth muscle contraction and accelerates gastric emptying.

Furthermore, their activity at 5-HT4 receptors as agonists or partial agonists contributes to the enhanced release of acetylcholine from enteric neurons, further amplifying their prokinetic effects. This synergistic action on both dopaminergic and serotonergic pathways provides a robust mechanism for improving gastrointestinal transit.[1][2][3]

Comparative Efficacy: Insights from Clinical and Preclinical Data

Direct head-to-head clinical trials providing quantitative comparisons of gastric emptying times for all three agents are limited. However, existing studies and meta-analyses offer valuable insights into their relative performance.

A study comparing cinitapride and metoclopramide in patients with reflux esophagitis found that cinitapride significantly accelerated the gastric emptying of solids compared to a placebo, while metoclopramide only showed a non-significant trend towards acceleration.[4] Another clinical trial in patients with functional dyspepsia indicated that while both drugs improved symptoms, cinitapride was associated with fewer side effects.[5]

A separate study on clebopride demonstrated its effectiveness in reducing symptoms and objective measures of delayed gastric emptying compared to a placebo.[1] In elderly patients, clebopride was shown to significantly decrease gastric emptying half-time.[3]

The following table summarizes available quantitative data on the efficacy of these agents.

Prokinetic AgentIndicationKey FindingsSource
Clebopride Dyspepsia with delayed gastric emptyingMore effective than placebo in reducing symptoms and roentgenological findings (P ≤ 0.001).[1]
Delayed gastric emptying in the elderlySignificantly decreased gastric emptying T1/2 from a baseline of 112 minutes.[3]
Cinitapride Reflux esophagitisAccelerated gastric emptying of solids (T1/2 of 84 min vs. 104 min for placebo, p < 0.05).[4]
Functional dyspepsiaShowed similar efficacy to metoclopramide in improving symptoms, with a better side effect profile.[5]
Metoclopramide Gastroesophageal reflux with normal and delayed gastric emptyingSignificantly improved gastric retention at 90 minutes in both patient groups.[6]
Facilitating gastric emptying in critically ill patientsSignificantly accelerated Tmax (39.00 min vs 103.71 min at baseline, P = 0.018) and increased Cmax.[2]

Pharmacological Profile: Receptor Binding Affinities

The distinct clinical effects of these agents can be partly attributed to their differing affinities for their target receptors. While comprehensive and directly comparable binding affinity data is not available for all agents, the following table provides a summary of the known values. A lower Ki or IC50 value indicates a higher binding affinity.

Prokinetic AgentReceptor TargetBinding AffinitySource
Clebopride Dopamine D2Ki: ~2 nM[7]
Serotonin 5-HT4Partial agonist; specific Ki not readily available.[7][8]
α2-AdrenoceptorKi: 780 nM[9]
Cinitapride Dopamine D2Antagonist; specific Ki/IC50 not readily available.[10]
Serotonin 5-HT4Agonist; specific Ki/IC50 not readily available.[10]
Serotonin 5-HT1Agonist; specific Ki/IC50 not readily available.[10]
Serotonin 5-HT2Antagonist; specific Ki/IC50 not readily available.[10]
Metoclopramide Dopamine D2IC50: 483 nM[11]
Serotonin 5-HT3IC50: 308 nM[11]
Serotonin 5-HT4Partial agonist; specific Ki/IC50 not readily available.[12][13]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental methodologies are crucial. Below are protocols for key experiments used to evaluate the efficacy of prokinetic agents.

Gastric Emptying Studies

1. Gastric Emptying Scintigraphy (Gold Standard)

  • Patient Preparation: Patients should fast overnight for at least 8 hours. Medications that could affect gastric motility should be discontinued (B1498344) for 48-72 hours prior to the study. For diabetic patients, blood glucose levels should be monitored and controlled.[14]

  • Test Meal: A standardized solid meal, typically a 99mTc-sulfur colloid labeled egg sandwich, is ingested by the patient. A liquid component can also be included if required.[14]

  • Imaging: Anterior and posterior images of the stomach are acquired using a gamma camera at baseline (immediately after meal ingestion) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-ingestion.[14]

  • Data Analysis: The geometric mean of the counts from the anterior and posterior images is calculated and corrected for radioactive decay. The percentage of the meal remaining in the stomach at each time point is determined. The primary endpoint is often the gastric emptying half-time (T1/2).[14]

2. 13C-Octanoic Acid Breath Test (Non-invasive alternative)

  • Principle: This test measures the rate of 13CO2 excretion in the breath after the ingestion of a meal containing 13C-octanoic acid. The rate of 13CO2 appearance is proportional to the gastric emptying rate.

  • Procedure: After a baseline breath sample is collected, the patient consumes a standardized test meal (e.g., a muffin or scrambled eggs) containing a known amount of 13C-octanoic acid. Breath samples are then collected at regular intervals for several hours.

  • Data Analysis: The concentration of 13CO2 in the breath samples is measured using mass spectrometry. The data is used to calculate the gastric emptying half-time (t1/2) and the lag phase (tlag).[15][16]

Intestinal Transit Studies

1. Radio-Opaque Marker Study

  • Principle: This method tracks the movement of indigestible markers through the gastrointestinal tract using abdominal X-rays.

  • Procedure: The patient ingests a capsule containing a known number of radio-opaque markers. Abdominal X-rays are taken at specific time points (e.g., 24, 48, and 72 hours) to visualize the location and number of markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid).

  • Data Analysis: The number of markers in each colonic segment is counted at each time point. The colonic transit time is calculated based on the rate of marker progression through the colon.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

prokinetic_signaling_pathway cluster_presynaptic Presynaptic Cholinergic Neuron (Myenteric Plexus) cluster_postsynaptic Postsynaptic Smooth Muscle Cell D2R Dopamine D2 Receptor ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits HT4R Serotonin 5-HT4 Receptor AC Adenylyl Cyclase HT4R->AC Activates Gs cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->ACh_release Promotes M_receptor Muscarinic Receptor ACh_release->M_receptor Binds to Dopamine Dopamine Dopamine->D2R Inhibits Prokinetic Prokinetic Agent (Benzylamine Derivative) Prokinetic->D2R Antagonizes Prokinetic->HT4R Agonist/ Partial Agonist Serotonin Serotonin (5-HT) Serotonin->HT4R Activates Contraction Muscle Contraction (Increased Motility) M_receptor->Contraction

Prokinetic Agent Signaling Pathway

gastric_emptying_workflow cluster_preparation Preparation Phase cluster_procedure Procedure Phase cluster_analysis Data Analysis Phase Patient_Fasting Patient Fasting (Overnight) Med_Discontinuation Discontinue Motility- Altering Medications Patient_Fasting->Med_Discontinuation Radiolabeled_Meal Prepare Radiolabeled Test Meal (e.g., 99mTc-egg) Med_Discontinuation->Radiolabeled_Meal Meal_Ingestion Patient Ingests Radiolabeled Meal Radiolabeled_Meal->Meal_Ingestion Gamma_Imaging Gamma Camera Imaging (t=0, 1, 2, 3, 4 hours) Meal_Ingestion->Gamma_Imaging ROI_Drawing Draw Regions of Interest (ROI) over Stomach Gamma_Imaging->ROI_Drawing Decay_Correction Decay Correction of Radioisotope Counts ROI_Drawing->Decay_Correction Data_Plotting Plot Gastric Retention vs. Time Decay_Correction->Data_Plotting Calculate_Params Calculate Gastric Emptying Parameters (T1/2, % retention) Data_Plotting->Calculate_Params

References

A Comparative Analysis of the Basicity of Benzylamine and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the basicity of benzylamine (B48309) and ammonia, tailored for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative data, structural examination, and a standard experimental protocol for basicity determination.

Quantitative Comparison of Basicity

The basicity of a compound can be quantified using the pKb value, where a lower pKb indicates a stronger base. Alternatively, the acidity of the conjugate acid (pKa) can be used; a higher pKa for the conjugate acid corresponds to a stronger base. Benzylamine is slightly more basic than ammonia.[1]

CompoundChemical FormulapKbConjugate AcidpKa of Conjugate Acid
Benzylamine C₆H₅CH₂NH₂~4.70[1][2][3]Benzylammonium ion~9.33[4][5]
Ammonia NH₃~4.75[1][2][3]Ammonium ion~9.25

Note: pKa + pKb = 14. Values are approximate and can vary slightly with experimental conditions.

Structural and Electronic Factors Influencing Basicity

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[6]

  • Ammonia (NH₃) : The nitrogen atom has a lone pair of electrons readily available for protonation. Its basicity serves as a fundamental reference point.

  • Benzylamine (C₆H₅CH₂NH₂) : In benzylamine, the amino group is not directly attached to the benzene (B151609) ring but is separated by a methylene (B1212753) (-CH₂) group.[1] This separation is crucial as it prevents the nitrogen's lone pair from being delocalized into the aromatic ring through resonance.[7] Instead, the benzyl (B1604629) group (C₆H₅CH₂) acts as a weak electron-donating group through a positive inductive effect (+I). This effect pushes electron density towards the nitrogen atom, making its lone pair more available for protonation compared to ammonia.[3][8] Consequently, benzylamine is a slightly stronger base than ammonia.[8]

This is in stark contrast to aniline (B41778) (C₆H₅NH₂), where the nitrogen is directly bonded to the benzene ring. In aniline, the lone pair is extensively delocalized into the ring via resonance, which significantly reduces its availability and renders aniline a much weaker base than ammonia.

Logical Framework for Basicity Comparison

The following diagram illustrates the key electronic effects that determine the relative basicity of benzylamine and ammonia.

G cluster_benzylamine Benzylamine Analysis cluster_ammonia Ammonia Analysis bn Benzylamine (C₆H₅CH₂NH₂) bn_struct Structure: Nitrogen lone pair is localized (No resonance with ring) bn->bn_struct bn_effect Benzyl group exhibits a weak +I (inductive) effect bn->bn_effect bn_density Increases electron density on Nitrogen bn_effect->bn_density bn_result Lone pair is MORE available for protonation bn_density->bn_result conclusion Conclusion: Benzylamine is a slightly stronger base than Ammonia (pKb ~4.70 vs ~4.75) bn_result->conclusion nh3 Ammonia (NH₃) nh3_struct Structure: Nitrogen lone pair is localized nh3->nh3_struct nh3_effect Hydrogen atoms provide a baseline reference nh3->nh3_effect nh3_result Lone pair is available for protonation nh3_effect->nh3_result nh3_result->conclusion

Factors affecting the basicity of benzylamine vs. ammonia.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of an amine's conjugate acid.[1]

A. Apparatus and Reagents:

  • Potentiometer/pH meter: Calibrated with standard buffers at pH 4, 7, and 10.[3][8]

  • Combined pH Electrode: A glass electrode suitable for aqueous or mixed-solvent systems.

  • Magnetic Stirrer and Stir Bar.

  • Class A Burette (25 or 50 mL).

  • Titration Vessel.

  • Standardized Titrant: 0.1 M Hydrochloric Acid (HCl) solution.[3]

  • Analyte Solution: ~0.01 M solution of the amine (benzylamine or ammonia) in deionized water. For sparingly soluble compounds, a co-solvent like methanol (B129727) may be used.[2]

  • Inert Gas: Nitrogen or Argon to purge the solution of dissolved CO₂.[3]

B. Procedure:

  • Sample Preparation: Accurately prepare a known concentration of the amine solution (e.g., 20 mL of a 0.01 M solution) in the titration vessel.[3][8]

  • System Inerting: Place the vessel on the magnetic stirrer, add a stir bar, and begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration.[3]

  • Electrode Immersion: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered but does not contact the stir bar.

  • Initial Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).[1]

  • Data Acquisition: After each increment, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the total volume of titrant added and the corresponding pH.[3]

  • Endpoint: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

C. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). This will generate a sigmoidal titration curve.[1]

  • Equivalence Point: Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.

  • pKa Determination: The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[1]

  • pKb Calculation: Calculate the pKb of the amine using the relationship: pKb = 14 - pKa (at 25°C).

References

Safety Operating Guide

Proper Disposal of 4-[2-(Dimethylamino)ethoxy]benzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-[2-(Dimethylamino)ethoxy]benzylamine, a compound that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life.[1] Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

I. Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical splash goggles or a face shield.[1][2]
Skin Protection Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a chemical fume hood.[1]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with federal, state, and local hazardous waste regulations.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[2]

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use a dedicated, properly sealed, and labeled container for collecting this compound waste. The container should be made of a material compatible with the chemical.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic).

Step 3: Handling Small Spills and Residues

  • Immediate Action: In the event of a small spill, use proper personal protective equipment as indicated in Section I.[1]

  • Containment and Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.[1][3]

Step 4: Final Disposal

  • Consult Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Additionally, consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Professional Disposal Service: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3][4][5] Do not dispose of this material in the regular trash or down the drain.

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type (Pure, Solution, Mixture) start->waste_type spill Is it a Spill? waste_type->spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes containerize Place in a Dedicated, Labeled Hazardous Waste Container spill->containerize No collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate check_regs Consult Federal, State, and Local Regulations decontaminate->check_regs containerize->check_regs professional_disposal Arrange for Pickup by a Licensed Waste Disposal Service check_regs->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-[2-(Dimethylamino)ethoxy]benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS No. 20059-73-8). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause burns and is harmful if it comes into contact with skin or is swallowed.[1] Proper personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles.[1]To prevent eye burns from splashes.[1]
Skin Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][2]To prevent skin burns and absorption.[1]
Body Protection Appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1]To protect against accidental spills and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[1]To prevent chemical burns to the respiratory tract.[1]

Operational and Handling Plan

All handling of this substance should occur in a controlled environment, following strict protocols to minimize risk.

Handling:

  • Use only in a chemical fume hood.[1]

  • Avoid breathing dust, mist, or vapor.[1]

  • Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Ingestion and inhalation should be strictly avoided.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed.[1]

  • Store in a designated corrosives area.[1]

Emergency Procedures

Immediate action is required in the event of exposure or a spill.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Spill Response: In case of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[1] Ensure this chemical does not enter the environment.[1]

Disposal Plan

Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE 1. Don Appropriate PPE Prepare Fume Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical 3. Carefully Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Work 4. Conduct Experiment Transfer Chemical->Perform Work Dispose Waste 5. Dispose of Waste Properly Perform Work->Dispose Waste Decontaminate Area 6. Decontaminate Work Area Dispose Waste->Decontaminate Area Doff PPE 7. Doff PPE Decontaminate Area->Doff PPE Wash Hands 8. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(Dimethylamino)ethoxy]benzylamine
Reactant of Route 2
4-[2-(Dimethylamino)ethoxy]benzylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。